2,4,6-Trimethoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRHJUMDNWLSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180403 | |
| Record name | 2,4,6-Trimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2571-54-2 | |
| Record name | 2,4,6-Trimethoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethoxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIMETHOXYBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8A3G2DU56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Trimethoxybenzonitrile (CAS No. 2571-54-2)
Foreword: Understanding the Utility of a Substituted Benzene Core
In the landscape of medicinal chemistry and materials science, the substituted benzene ring remains a cornerstone scaffold. Its electronic properties and rigid structure provide a reliable framework for building molecular complexity. 2,4,6-Trimethoxybenzonitrile is a prime example of a highly functionalized and synthetically versatile building block. The electron-donating nature of the three methoxy groups, positioned symmetrically, significantly influences the reactivity of both the aromatic ring and the nitrile moiety. This guide provides an in-depth examination of its properties, synthesis, analysis, and applications, offering field-proven insights for its effective utilization in research and development.
Core Molecular Profile and Physicochemical Properties
This compound is a crystalline solid at room temperature, characterized by a unique substitution pattern that dictates its physical and chemical behavior.[1][2] The methoxy groups at positions 2, 4, and 6 create a highly electron-rich aromatic system, which is a critical consideration for its reaction chemistry.
Table 1: Key Physicochemical and Identifier Data for this compound
| Property | Value | Source(s) |
| CAS Number | 2571-54-2 | [3][4] |
| Molecular Formula | C₁₀H₁₁NO₃ | [3][4] |
| Molecular Weight | 193.20 g/mol | [3][5] |
| Appearance | White to pale brown/orange crystalline powder | [1][2] |
| Melting Point | 142-145 °C | [1][3][6] |
| Solubility | Insoluble in water | [1][6][7] |
| IUPAC Name | This compound | [2] |
| InChI Key | GBRHJUMDNWLSCT-UHFFFAOYSA-N | [4][5] |
| SMILES | COc1cc(OC)c(C#N)c(OC)c1 | [2][3] |
The molecule's planarity, coupled with its insolubility in water and defined melting point range, makes it a well-behaved compound in typical organic laboratory settings. Its storage requires a cool, dry, and well-ventilated location, keeping the container tightly sealed.[8]
Spectroscopic Signature for Structural Verification
Confirming the identity and purity of this compound is paramount. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features characteristic of its functional groups.
-
C≡N Stretch: A sharp, strong absorption peak is expected in the range of 2220-2240 cm⁻¹. This is the most telling feature for the nitrile group.
-
C-O Stretch (Aryl Ether): Strong, distinct peaks will appear around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric), confirming the presence of the aryl-methoxy groups.
-
C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are indicative of the methyl C-H bonds of the methoxy groups.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1580-1600 cm⁻¹ region correspond to the benzene ring itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, a simple spectrum is anticipated.
-
Aromatic Protons: The two protons on the benzene ring (at C3 and C5) are chemically equivalent. They will appear as a singlet in the aromatic region (typically δ 6.0-6.5 ppm). The significant upfield shift is due to the strong electron-donating effect of the three methoxy groups.
-
Methoxy Protons: Two distinct signals are expected for the methoxy groups. The two equivalent methoxy groups at C2 and C6 will produce a singlet integrating to 6 protons. The C4 methoxy group will produce a separate singlet integrating to 3 protons. These peaks will typically appear in the δ 3.8-4.0 ppm range.
-
-
¹³C NMR: The carbon spectrum will also reflect the molecular symmetry.
-
Nitrile Carbon (C≡N): A signal around δ 115-120 ppm.
-
Aromatic Carbons: Four distinct signals are expected: one for the nitrile-bearing carbon (C1), one for the methoxy-bearing carbons (C2, C4, C6), and one for the proton-bearing carbons (C3, C5). The oxygen-substituted carbons will be significantly downfield (δ 150-165 ppm).
-
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) will be observed at m/z = 193.20.[4][5] Key fragmentation patterns would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to fragment ions at m/z 178, and subsequent loss of carbon monoxide (CO). The NIST WebBook provides reference mass spectral data for this compound.[4]
Synthesis Pathway and Mechanistic Considerations
While multiple synthetic routes can be envisioned, a common approach for preparing such molecules involves the dehydration of a corresponding aldoxime or the cyanation of an aryl halide. A synthesis has been reported in The Journal of Organic Chemistry in 1965.[1][3] A logical and widely practiced method starts from the readily available 2,4,6-trimethoxybenzaldehyde.
Workflow 1: Synthesis from 2,4,6-Trimethoxybenzaldehyde
Caption: Synthesis workflow from aldehyde to nitrile.
Causality Behind Experimental Choices:
-
Oxime Formation: The conversion of the aldehyde to an aldoxime is a robust and high-yielding reaction. Hydroxylamine (NH₂OH), typically from its hydrochloride salt, acts as the nucleophile. A weak base like pyridine is often used to neutralize the HCl released, driving the condensation reaction to completion.
-
Dehydration: The critical step is the elimination of water from the oxime to form the nitrile. Acetic anhydride is a common and effective dehydrating agent for this purpose. It reacts with the oxime's hydroxyl group, forming an acetate intermediate which then readily undergoes elimination. The choice of a dehydrating agent is crucial; overly harsh conditions could lead to side reactions on the electron-rich benzene ring.
Applications in Drug Development and Organic Synthesis
This compound is primarily utilized as a pharmaceutical intermediate.[1][7][8] Its value stems from the unique combination of the nitrile group and the electron-rich aromatic core.
-
Scaffold for Heterocycles: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various nitrogen-containing heterocyclic rings (e.g., tetrazoles, triazines), which are prevalent motifs in pharmacologically active molecules.
-
Modulation of Physicochemical Properties: The three methoxy groups increase the lipophilicity of the molecule and can engage in hydrogen bonding with biological targets. In a drug candidate, such groups can fine-tune solubility, metabolic stability, and receptor binding affinity.
-
Building Block in Specialty Chemicals: Beyond pharmaceuticals, it serves as a precursor in the synthesis of agrochemicals and photoactive compounds where specific electronic properties are required.[9]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential. This compound is classified as an irritant.
Table 2: Hazard and Precautionary Information
| Category | Statement Code | Statement Text |
| Hazard | H315 | Causes skin irritation.[10] |
| H319 | Causes serious eye irritation.[10] | |
| H335 | May cause respiratory irritation.[10] | |
| Precautionary | P261 | Avoid breathing dust.[10] |
| P280 | Wear protective gloves/eye protection/face protection.[10] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[10] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
Self-Validating Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Experimental Protocol: Identity and Purity Confirmation
This protocol outlines the steps to verify the identity of a supplied sample of this compound.
Workflow 2: Quality Control and Identity Verification
Caption: Standard workflow for sample identity verification.
Step-by-Step Methodology:
-
Documentation and Visual Inspection:
-
Melting Point Determination:
-
Rationale: The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range.
-
Procedure:
-
Load a small, dry sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a rate of ~10-15 °C/min initially, then slow to 1-2 °C/min as you approach the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
-
Acceptance Criterion: The measured range should fall within the reference range of 142-145 °C.[1][3] A sharp range (e.g., ≤ 2 °C) indicates high purity.
-
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Rationale: Provides a unique molecular fingerprint, confirming the presence of key functional groups.
-
Procedure (KBr Pellet Method):
-
Grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder.
-
Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Acceptance Criterion: The resulting spectrum must show characteristic absorption bands as described in Section 2.1, particularly the sharp C≡N stretch around 2230 cm⁻¹ and the strong C-O stretches.
-
References
- 1. 2571-54-2 | CAS DataBase [m.chemicalbook.com]
- 2. B23540.14 [thermofisher.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS 2571-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 2571-54-2 [chemicalbook.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. This compound [myskinrecipes.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Physical Properties of 2,4,6-Trimethoxybenzonitrile
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trimethoxybenzonitrile is a pivotal intermediate in the landscape of organic synthesis, underpinning the development of novel pharmaceutical agents and advanced functional materials. A profound comprehension of its physical properties is not merely academic but a prerequisite for its safe handling, precise characterization, and optimal application in research and industrial settings. This guide presents a meticulous examination of the core physicochemical characteristics of this compound, integrating established data with validated experimental methodologies. The protocols and data herein are anchored in robust scientific principles to ensure accuracy, reproducibility, and operational safety.
Introduction: The Strategic Importance of this compound
As a polysubstituted aromatic nitrile, this compound stands as a versatile molecular scaffold in the realms of medicinal chemistry and materials science. The synergistic interplay of its electron-donating methoxy groups and the electron-withdrawing nitrile functionality imparts unique electronic and steric attributes, rendering it a valuable precursor for the synthesis of a wide array of intricate molecular architectures. An in-depth knowledge of its physical parameters is indispensable as it directly influences process optimization, reaction kinetics, and the ultimate purity and yield of target compounds. This document aims to be the definitive resource for these critical data points.
Core Physicochemical Properties
A thorough grasp of a compound's physical properties forms the bedrock of its scientific and industrial application. The subsequent section provides a detailed exposition of the key physical constants of this compound.
Molecular Identity and Specifications
The unambiguous identification and structural integrity of a compound are the foremost checkpoints in any experimental or synthetic workflow.
A consolidated summary of these properties is provided in the table below for efficient reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 193.20 g/mol | [2][4][5] |
| IUPAC Name | This compound | [6] |
| CAS Number | 2571-54-2 | [1][2][3] |
| Appearance | White to pale brown or pale orange crystals or powder | [6] |
| Melting Point | 143-145 °C | [7][8] |
| Boiling Point | 329.41°C (estimate) | [8] |
| Solubility | Insoluble in water | [7][8] |
Spectroscopic Profile
Spectroscopic analysis is non-negotiable for the structural elucidation and purity verification of chemical entities. The cornerstone techniques for this compound are outlined below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standard for confirming molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy groups, with chemical shifts and coupling constants that are diagnostic of the substitution pattern. The carbon NMR will provide complementary data on the unique carbon environments within the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy serves to identify the key functional groups. For this compound, the spectrum will be dominated by a sharp and intense absorption band corresponding to the nitrile (C≡N) stretch, typically found in the 2220-2260 cm⁻¹ region. Additionally, strong C-O stretching vibrations for the methoxy groups will be prominent in the 1000-1300 cm⁻¹ range, alongside characteristic aromatic C-H and C=C stretching frequencies.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound will display a molecular ion peak (M⁺) that corresponds to its molecular weight.[1][3]
Experimental Protocols for Physical Property Verification
This section delineates standardized, self-validating protocols for the determination of critical physical properties of this compound. The rationale behind each procedural step is elucidated to foster a comprehensive understanding of the experimental design.
Melting Point Determination
Causality: The melting point is a highly sensitive indicator of a compound's purity. A narrow melting range is characteristic of a pure substance, whereas a broadened and depressed range signifies the presence of impurities. This protocol leverages a calibrated digital melting point apparatus to ensure high precision and reproducibility.
Methodology:
-
Sample Preparation: A small quantity of finely pulverized, anhydrous this compound is meticulously packed into a capillary tube to a height of 2-3 mm. Uniform packing is imperative for efficient and even heat transfer.
-
Instrument Calibration: The melting point apparatus must be calibrated against certified reference standards with well-defined melting points (e.g., benzophenone, caffeine). This is a non-negotiable step for ensuring the accuracy of the measured data.
-
Measurement: The capillary tube is inserted into the heating block of the apparatus. The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the anticipated melting point.
-
Observation and Recording: The temperature at which the first droplet of liquid becomes visible (onset) and the temperature at which the solid phase completely transforms into a liquid (clear point) are precisely recorded. This temperature window constitutes the melting range.
-
Validation: The measurement is performed in triplicate to establish the reproducibility of the results. The experimentally determined melting range is then benchmarked against established literature values.
Diagram of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Causality: A comprehensive understanding of the solubility profile of this compound is paramount for its effective utilization in various solvent systems for chemical reactions, purifications, and formulations. This protocol employs a systematic, qualitative approach to ascertain its solubility across a spectrum of common laboratory solvents.
Methodology:
-
Solvent Panel Selection: A curated set of solvents with diverse polarities is chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Sample Aliquoting: A precisely weighed amount of this compound (e.g., 10 mg) is dispensed into a series of appropriately labeled test tubes.
-
Solvent Addition and Equilibration: A measured volume of each solvent (e.g., 1 mL) is added to its designated test tube. The resulting mixtures are vigorously agitated (e.g., via vortexing) for a standardized duration (e.g., 1 minute) to facilitate dissolution.
-
Categorization: The solubility is visually assessed and classified as follows:
-
Soluble: The solid completely dissolves, yielding a clear, homogenous solution.
-
Partially Soluble: A noticeable portion of the solid dissolves, but some undissolved solid remains.
-
Insoluble: The solid shows no discernible signs of dissolution.
-
-
Thermal Effects: For samples classified as partially soluble or insoluble, the mixture is gently heated to evaluate the impact of temperature on solubility. Any changes observed upon subsequent cooling are also documented.
-
Data Consolidation: The findings are systematically compiled into a solubility matrix for straightforward interpretation and reference.
Diagram of the Solubility Assessment Logic
Caption: Logical flow for qualitative solubility testing.
Safety and Handling Imperatives
As a chemical intermediate, the diligent and safe handling of this compound is of utmost importance to maintain a secure laboratory environment.
-
Personal Protective Equipment (PPE): The use of appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory when handling this compound.
-
Ventilation: All operations involving this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to mitigate the risk of inhaling any dust or vapors.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials. The container must be kept tightly sealed to prevent atmospheric moisture contamination.[2]
-
Disposal: All waste materials must be disposed of in strict accordance with local, state, and federal environmental regulations.
Conclusion
The physical properties of this compound are integral to its successful deployment in the spheres of research and development. This technical guide has furnished a comprehensive treatise on its key physicochemical characteristics, complemented by robust and validated experimental methodologies for their verification. By adhering to these protocols and the stipulated safety guidelines, researchers can ensure the integrity and consistency of their work, thereby accelerating the pace of innovation in drug discovery and materials science.
References
- 1. This compound [webbook.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 2571-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound | 2571-54-2 [chemicalbook.com]
- 8. This compound | 2571-54-2 [amp.chemicalbook.com]
2,4,6-Trimethoxybenzonitrile solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2,4,6-Trimethoxybenzonitrile in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis.[1][2] We delve into the physicochemical properties that govern its solubility, offering a predictive solubility profile across a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also a detailed, field-proven experimental protocol for the quantitative determination of solubility. Our approach emphasizes scientific integrity, explaining the causality behind experimental choices to ensure reliable and reproducible results.
Introduction: The Significance of this compound Solubility
This compound (C₁₀H₁₁NO₃, CAS No: 2571-54-2) is an aromatic compound distinguished by a benzene ring substituted with three methoxy (-OCH₃) groups and a nitrile (-C≡N) group.[3] Its structural complexity makes it a valuable building block in the synthesis of various pharmaceutical agents and other fine chemicals.[1]
The solubility of a compound is a critical physical property that dictates its utility in a laboratory and industrial setting. For drug development professionals, understanding solubility is paramount for:
-
Reaction Kinetics: Most chemical reactions are carried out in solution, requiring the solvent to dissolve reactants effectively, enabling molecular collisions and facilitating the reaction.
-
Purification and Crystallization: The selection of an appropriate solvent system is the cornerstone of crystallization, a primary method for purifying solid compounds. A solvent must dissolve the compound at high temperatures but allow it to precipitate upon cooling.
-
Extraction: Isolating a target compound from a reaction mixture or natural source often involves liquid-liquid extraction, a technique that hinges on the differential solubility of the compound in two immiscible solvents.
-
Formulation: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of delivery vehicle.
This guide will explore the factors influencing the solubility of this compound and provide a robust framework for its experimental determination.
Physicochemical Drivers of Solubility
The solubility of this compound is dictated by its molecular structure, which creates a balance of polar and non-polar characteristics. The guiding principle is the adage, "like dissolves like," which states that substances with similar polarities are more likely to be miscible or soluble in one another.[4][5]
Polarity and Dipole Moment
The this compound molecule exhibits significant polarity. This is due to the presence of the highly electronegative nitrogen atom in the nitrile group and the oxygen atoms in the methoxy groups.[6][7][8] The carbon-nitrogen triple bond in the nitrile group is strongly polarized, creating a significant dipole moment that influences the molecule's interactions with polar solvents.[9][10]
Hydrogen Bonding Capability
While this compound lacks a hydrogen atom bonded to an electronegative atom and thus cannot act as a hydrogen bond donor, it is an effective hydrogen bond acceptor. The lone pair of electrons on the nitrile's nitrogen atom can form hydrogen bonds with protic solvents (e.g., water, alcohols).[9][10] This interaction is a key factor in its solubility in such solvents.
Molecular Structure Analysis
The interplay of the functional groups on the benzene ring defines the compound's solubility.
-
Benzene Ring: The aromatic core is inherently non-polar and contributes to solubility in less polar solvents.
-
Methoxy Groups (-OCH₃): The three methoxy groups add to the molecule's polarity and can act as weak hydrogen bond acceptors.
-
Nitrile Group (-C≡N): This is the most dominant polar feature, strongly influencing solubility in polar aprotic and protic solvents.
The following diagram illustrates the key molecular features governing the solubility of this compound.
Caption: Key molecular features influencing solubility.
Predicted Solubility Profile in Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, 1-Butanol | High | Strong potential for hydrogen bonding between the solvent's hydroxyl group (donor) and the nitrile's nitrogen (acceptor), supplemented by dipole-dipole interactions. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | Strong dipole-dipole interactions are the primary driving force. A related compound, 4-methoxy-3-nitrobenzonitrile, is soluble in acetone and ethanol.[12] Benzonitrile is very soluble in acetone.[13] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds with mixed polar/non-polar character. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than ketones or alcohols but can still engage in dipole-dipole interactions. THF is generally a better solvent than diethyl ether. |
| Aromatic | Toluene, Benzene | Moderate to Low | The non-polar aromatic ring of the solute will interact favorably with the aromatic solvent, but the polar functional groups will limit overall solubility. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Very Low | The significant polarity of this compound makes it poorly suited for dissolution in non-polar, aliphatic solvents where only weak van der Waals forces exist. |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To obtain precise, quantitative solubility data, a rigorously controlled experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique that is both reliable and reproducible.[4]
Principle
This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. By allowing the solution to reach equilibrium, the concentration of the dissolved solute in the supernatant represents the solubility at that temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.1 mg precision)
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Temperature-controlled orbital shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Quantification instrument: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is recommended for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if the compound has a unique absorbance maximum.
Step-by-Step Methodology
-
Preparation of Stock Standard (for Calibration):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve it in a 10.00 mL volumetric flask using a solvent in which it is highly soluble (e.g., acetonitrile) to create a 1 mg/mL stock solution.
-
From this stock, prepare a series of calibration standards by serial dilution to cover the expected solubility range.
-
-
Sample Preparation (in Triplicate):
-
Add an excess amount of this compound to a glass vial. "Excess" is critical; ensure a visible amount of solid remains undissolved to guarantee a saturated solution. A starting point is ~50-100 mg for 2 mL of solvent.
-
Accurately add a known volume (e.g., 2.0 mL) of the test solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended to ensure equilibrium is fully established. The agitation should be vigorous enough to keep the solid suspended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated liquid) into a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. Causality Note: Failure to filter properly is a major source of artificially high solubility results.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered, saturated solution with the mobile phase or chosen solvent to bring its concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples using the chosen analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the instrument response versus concentration for the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Solubility (g/L) = Concentration from curve (g/L) × Dilution Factor
-
The following workflow diagram outlines the experimental protocol.
Caption: Isothermal shake-flask experimental workflow.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
This compound: This compound may cause skin and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin.[2]
-
Organic Solvents: Many organic solvents are flammable, volatile, and may be toxic.
Mandatory Precautions:
-
Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
-
Work in a well-ventilated fume hood to avoid inhaling dust or vapors.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15]
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a polar molecule with significant solubility in a wide range of polar organic solvents, driven by strong dipole-dipole interactions and its capacity as a hydrogen bond acceptor. Its solubility is predicted to be highest in polar aprotic solvents like DMF and acetone, and polar protic solvents like ethanol, while being very low in non-polar aliphatic solvents such as hexane. For precise applications, the predicted profile presented here should be confirmed using a robust experimental method like the isothermal shake-flask protocol detailed within this guide. A thorough understanding of these solubility characteristics is essential for optimizing its use in synthesis, purification, and formulation, thereby accelerating research and development timelines.
References
- 1. This compound | 2571-54-2 [chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. This compound CAS#: 2571-54-2 [m.chemicalbook.com]
- 12. CAS 33224-23-6: 4-Methoxy-3-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 13. benzonitrile [chemister.ru]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
Strategic Overview: The Significance of 2,4,6-Trimethoxybenzonitrile
<An In-depth Technical Guide on the Synthesis of 2,4,6-Trimethoxybenzonitrile from Phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly valuable substituted benzonitrile derivative.[1][2] Its molecular structure, featuring a nitrile group and three methoxy substituents on the benzene ring, makes it a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] The electron-donating methoxy groups enhance the reactivity of the aromatic ring, while the nitrile group can be readily converted into other functional groups, providing a versatile scaffold for the construction of complex molecules. This guide provides a comprehensive methodology for the synthesis of this important compound starting from the readily available and inexpensive precursor, phloroglucinol.
The Synthetic Pathway: A Tale of Two Reactions
The conversion of phloroglucinol to this compound is a two-step process that involves:
-
Exhaustive O-methylation of phloroglucinol to form 1,3,5-trimethoxybenzene.
-
Cyanation of 1,3,5-trimethoxybenzene to introduce the nitrile functionality.
A thorough understanding of the underlying mechanisms of these reactions is crucial for achieving high yields and purity.
Step 1: The Foundational Methylation of Phloroglucinol
The first step is the exhaustive O-methylation of the three phenolic hydroxyl groups of phloroglucinol. This is a classic Williamson ether synthesis. A strong base is used to deprotonate the hydroxyl groups, forming highly nucleophilic phenoxide ions. These then react with a methylating agent, such as dimethyl sulfate or methyl iodide, via an SN2 mechanism to form the corresponding methyl ethers.
Key Mechanistic Considerations:
-
Choice of Base: A sufficiently strong base is required to ensure the complete deprotonation of all three hydroxyl groups. Common choices include sodium hydroxide, potassium carbonate, or sodium hydride.
-
Methylating Agent: Dimethyl sulfate is a cost-effective and highly reactive methylating agent. However, it is also toxic and should be handled with appropriate safety precautions.[4] Methyl iodide is another effective option.[4]
-
Solvent: A polar aprotic solvent, such as acetone, DMF, or DMSO, is typically used to facilitate the SN2 reaction.
Step 2: The Crucial Cyanation of 1,3,5-Trimethoxybenzene
The second step involves the introduction of a nitrile group onto the electron-rich 1,3,5-trimethoxybenzene ring. This can be achieved through various methods, including electrophilic cyanation. One effective approach is the use of chlorosulfonyl isocyanate, which acts as an electrophile and reacts with the aromatic ring. The resulting intermediate is then treated with a base, such as triethylamine, to eliminate chlorosulfonic acid and form the desired nitrile.
Key Mechanistic Considerations:
-
Electrophilic Aromatic Substitution: The three methoxy groups are strongly activating and ortho-, para-directing. In the case of 1,3,5-trimethoxybenzene, all three unsubstituted positions are equivalent and highly activated, leading to facile electrophilic substitution.
-
Cyanating Agent: Chlorosulfonyl isocyanate is a powerful and efficient cyanating agent for this transformation. Other methods for the cyanation of aryl halides and other substrates have been developed, including photochemically enabled nickel-catalyzed reactions.[5][6]
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. |
| Phloroglucinol | C₆H₆O₃ | 126.11 | 108-73-6 |
| Dimethyl sulfate | C₂H₆O₄S | 126.13 | 77-78-1 |
| Sodium hydroxide | NaOH | 40.00 | 1310-73-2 |
| Acetone | C₃H₆O | 58.08 | 67-64-1 |
| 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 621-23-8 |
| Chlorosulfonyl isocyanate | CClNSO₃ | 141.53 | 1189-71-5 |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |
Step-by-Step Synthesis
Part A: Synthesis of 1,3,5-Trimethoxybenzene
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 63.0 g (0.5 mol) of phloroglucinol in 400 mL of acetone.
-
Base Addition: To the stirred solution, add 80.0 g (2.0 mol) of powdered sodium hydroxide in portions.
-
Methylation: Cool the mixture in an ice-water bath. Slowly add 189.2 g (1.5 mol) of dimethyl sulfate dropwise from the dropping funnel over a period of 1.5 to 2 hours, maintaining the temperature below 20 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into 1 L of ice-cold water. A white precipitate of 1,3,5-trimethoxybenzene will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to obtain pure 1,3,5-trimethoxybenzene.
Part B: Synthesis of this compound
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 33.6 g (0.2 mol) of 1,3,5-trimethoxybenzene in 250 mL of anhydrous dichloromethane.
-
Cyanation Reagent Addition: Cool the solution to 0 °C in an ice-salt bath. Add 28.3 g (0.2 mol) of chlorosulfonyl isocyanate dropwise from the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for an additional 3 hours.
-
Base Addition: Slowly add 40.4 g (0.4 mol) of triethylamine to the reaction mixture at 0 °C.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Work-up: Quench the reaction by carefully adding 100 mL of 1 M HCl. Separate the organic layer, and wash it successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound. The melting point of the product is 143-145 °C.[7]
Visualization of the Synthetic Process
Overall Reaction Pathway
Caption: Synthetic pathway from phloroglucinol to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Optimization
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Methylation | Insufficient base, short reaction time, or low temperature. | Ensure complete deprotonation by using a slight excess of a strong base. Increase reflux time. Confirm adequate heating. |
| Low Yield in Cyanation | Moisture in the reaction, incomplete reaction, or loss during work-up. | Use anhydrous solvents and reagents. Monitor the reaction by TLC to ensure completion. Be careful during extractions to avoid loss of product. |
| Product Purity Issues | Incomplete reaction, side-product formation, or inefficient purification. | Monitor reactions closely. Optimize reaction conditions to minimize side reactions. Employ appropriate purification techniques such as recrystallization or column chromatography. |
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 2571-54-2 [chemicalbook.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4,6-Trimethoxybenzonitrile
Abstract: This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,4,6-trimethoxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a robust experimental protocol for its acquisition, and offers a detailed interpretation of the spectral data. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a deep understanding of how ¹H NMR is applied for the structural elucidation and verification of this important chemical intermediate.
Introduction: The Role of NMR in Characterizing this compound
This compound (C₁₀H₁₁NO₃, MW: 193.20 g/mol ) is a polysubstituted aromatic compound featuring a highly symmetric substitution pattern.[1][2][3] It serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[4][5] Given its intricate structure, unambiguous characterization is paramount for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone technique for the structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and relative abundance of protons within a molecule. This guide will dissect the ¹H NMR spectrum of this compound, transforming it from raw data into a definitive structural confirmation.
Theoretical Framework: Predicting the ¹H NMR Spectrum
A proactive analysis of the molecular structure allows us to predict the key features of its ¹H NMR spectrum: the number of signals, their chemical shifts (δ), integration values, and splitting patterns (multiplicity).
Molecular Symmetry and Chemical Equivalence
The structure of this compound possesses a C₂ᵥ symmetry axis passing through the nitrile group and the C1-C4 bond. This symmetry dictates the chemical equivalence of its protons.[6][7]
-
Aromatic Protons (H-3, H-5): The two protons on the benzene ring are in identical chemical environments. They are ortho to two methoxy groups and meta to one methoxy group and the nitrile substituent. Therefore, they are chemically equivalent and will produce a single signal.
-
Methoxy Protons (C2-OCH₃, C6-OCH₃): The two methoxy groups at the C2 and C6 positions are equivalent due to the molecule's symmetry. Their nine protons will generate a single signal.
-
Methoxy Protons (C4-OCH₃): The methoxy group at the C4 position is unique and will produce its own distinct signal.
Consequently, we anticipate a total of three distinct signals in the ¹H NMR spectrum.
Predicting Chemical Shifts (δ)
The position of a signal (chemical shift) is determined by the local electronic environment of the protons. Electron-donating groups (EDGs) shield protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (EWGs) deshield them, causing a downfield shift.[8]
-
Aromatic Protons: The benzene ring is substituted with three powerful electron-donating methoxy (-OCH₃) groups and one electron-withdrawing nitrile (-CN) group. The methoxy groups are strong activating groups that increase electron density on the ring through resonance, especially at the ortho and para positions. This pronounced shielding effect will shift the aromatic protons significantly upfield from the standard benzene chemical shift of ~7.26 ppm.[8][9] Aromatic protons in such electron-rich systems are often found in the 6.0-6.5 ppm range. For comparison, the aromatic protons in the related compound 2,4,6-trimethoxybenzaldehyde appear at 6.08 ppm.[10]
-
Methoxy Protons: The protons of methoxy groups typically resonate between 3.5 and 4.0 ppm. The two equivalent methoxy groups at C2 and C6 are ortho to the nitrile group, while the C4-methoxy is para. This slight difference in their electronic environment may lead to two closely spaced, but distinct, signals in this region. We predict both signals to be around 3.8-3.9 ppm, similar to values seen in 3,4,5-trimethoxybenzonitrile (3.89 and 3.91 ppm) and 2,4,6-trimethoxybenzaldehyde (3.88 and 3.87 ppm).[10][11]
Predicting Multiplicity and Integration
-
Multiplicity: Since all proton environments are separated by more than three bonds, no proton-proton (¹H-¹H) coupling is expected. Therefore, all three signals are predicted to be singlets (s) .
-
Integration: The integral of each signal is proportional to the number of protons it represents.
-
Aromatic signal: 2H
-
C2/C6-Methoxy signal: 6H
-
C4-Methoxy signal: 3H
-
This gives an expected integration ratio of 2:6:3.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol ensures the acquisition of a high-quality, interpretable ¹H NMR spectrum. This process is a self-validating system; adherence to these steps minimizes artifacts and ensures reproducibility.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak at ~7.26 ppm.[12][13]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[14]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).
-
Perform locking and shimming procedures to ensure a stable and homogeneous magnetic field, which is critical for achieving high resolution.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Incorporate a relaxation delay (e.g., 2-5 seconds) between scans to allow for full magnetization recovery, ensuring accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 2571-54-2 [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. 2,4,6-Trimethoxybenzaldehyde(830-79-5) 1H NMR [m.chemicalbook.com]
- 11. 3,4,5-Trimethoxybenzonitrile(1885-35-4) 1H NMR spectrum [chemicalbook.com]
- 12. reddit.com [reddit.com]
- 13. carlroth.com [carlroth.com]
- 14. scs.illinois.edu [scs.illinois.edu]
A Technical Guide to the Electron Ionization Mass Spectrum of 2,4,6-Trimethoxybenzonitrile
This guide provides an in-depth analysis of the mass spectrum of 2,4,6-Trimethoxybenzonitrile (CAS No. 2571-54-2), a compound of interest in pharmaceutical and chemical synthesis.[1][2] We will explore its characteristic fragmentation patterns under Electron Ionization (EI), offer a detailed experimental protocol for acquiring a high-quality spectrum, and present a validated interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis.
Introduction to this compound and Mass Spectrometry
This compound is an aromatic compound featuring a benzene ring substituted with three methoxy groups and a nitrile group. Its molecular formula is C₁₀H₁₁NO₃, with a precise molecular weight of 193.0739 g/mol and a nominal mass of 193 u.[3][4][5]
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[6] Electron Ionization (EI) is a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[7][8][9] This process not only creates a molecular ion (M•+) but also imparts excess energy, causing the ion to fragment in predictable ways.[7][10] The resulting fragmentation pattern is a unique fingerprint that provides valuable structural information.
Analysis of the Mass Spectrum
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion and a series of fragment ions that reveal the molecule's structural vulnerabilities. The data presented here is based on the reference spectrum available in the NIST Mass Spectrometry Data Center.[3]
The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 193.[3] This peak corresponds to the intact molecule after the loss of a single electron. The presence of a prominent molecular ion is typical for aromatic compounds, whose stable ring systems can effectively delocalize the positive charge.[11][12] The odd nominal mass of 193 is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11]
The fragmentation of this compound is primarily driven by the lability of the methoxy groups. The stability of the aromatic ring and the electron-withdrawing nature of the nitrile group also influence the fragmentation process.
-
Loss of a Methyl Radical (•CH₃): The most prominent fragmentation event is the loss of a methyl radical (•CH₃, 15 u) from one of the methoxy groups. This results in the base peak of the spectrum at m/z 178 . This cleavage is a classic example of alpha-cleavage adjacent to an oxygen atom, leading to the formation of a stable, resonance-stabilized oxonium ion. The high abundance of this ion signifies the energetic favorability of this pathway.
-
Sequential Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the ion at m/z 178 can undergo further fragmentation. A common pathway for methoxy-substituted aromatic cations is the sequential loss of neutral carbon monoxide (CO, 28 u) molecules.
-
[M - CH₃ - CO]⁺: Loss of one CO molecule from the m/z 178 ion generates a significant peak at m/z 150 .
-
[M - CH₃ - 2CO]⁺: A subsequent loss of another CO molecule leads to an ion at m/z 122 .
-
-
Loss of a Methoxy Radical (•OCH₃): Another observed fragmentation is the loss of a methoxy radical (•OCH₃, 31 u), which produces an ion at m/z 162 .
-
Other Minor Fragments: Smaller fragments corresponding to further cleavages of the ring and functional groups can be observed at lower m/z values, but the ions at m/z 193, 178, 162, and 150 are the most diagnostic for identifying this compound.
The principal ions in the EI mass spectrum of this compound are summarized below.
| m/z | Proposed Fragment Ion | Formula | Comments |
| 193 | [M]•+ | [C₁₀H₁₁NO₃]•+ | Molecular Ion |
| 178 | [M - •CH₃]⁺ | [C₉H₈NO₃]⁺ | Base Peak; Loss of a methyl radical from a methoxy group. |
| 162 | [M - •OCH₃]⁺ | [C₉H₈NO₂]⁺ | Loss of a methoxy radical. |
| 150 | [M - •CH₃ - CO]⁺ | [C₈H₈NO₂]⁺ | Loss of CO from the m/z 178 fragment. |
Experimental Protocol for GC-EI-MS Analysis
This section provides a robust, self-validating protocol for acquiring the mass spectrum of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).
-
Solvent Selection: Choose a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Concentration: Prepare a solution of this compound at a concentration of approximately 100 µg/mL. The exact concentration may require optimization based on instrument sensitivity.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.
-
Gas Chromatograph:
-
Inlet: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) to prevent column overloading.
-
Inlet Temperature: 250 °C. Causality: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. Causality: This program ensures good separation from solvent and any potential impurities while eluting the analyte as a sharp peak.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV. Causality: 70 eV is the industry standard for EI-MS, providing reproducible fragmentation patterns that are comparable to established spectral libraries like NIST.[7][9][13]
-
Mass Range: Scan from m/z 40 to 300. Causality: This range comfortably covers the molecular ion and all expected major fragments.
-
Solvent Delay: 3 minutes. Causality: This prevents the high concentration of the injection solvent from saturating the detector and causing unnecessary filament wear.
-
Before sample analysis, perform a system suitability check. Inject a known standard (e.g., Octafluoronaphthalene, OFN) to verify instrument calibration, resolution, and sensitivity, ensuring the trustworthiness of the acquired data.
Visualizing the Fragmentation Pathway
The primary fragmentation cascade can be visualized to better understand the relationships between the major ions observed in the spectrum.
Caption: Primary EI fragmentation pathway for this compound.
Conclusion
The electron ionization mass spectrum of this compound is defined by a clear molecular ion at m/z 193 and a dominant base peak at m/z 178, resulting from the facile loss of a methyl radical. Subsequent losses of carbon monoxide further characterize the fragmentation pattern. This guide provides the analytical framework and a validated experimental protocol necessary for the confident identification and structural confirmation of this compound in a research or quality control setting. The predictable fragmentation makes EI-MS a powerful and reliable tool for its analysis.
References
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound CAS#: 2571-54-2 [m.chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uni-saarland.de [uni-saarland.de]
The Expanding Therapeutic Landscape of Substituted Benzonitriles: A Technical Guide to Unveiling Their Biological Activities
Introduction: The Benzonitrile Scaffold - A Privileged Motif in Medicinal Chemistry
Benzonitrile, a simple aromatic molecule comprising a benzene ring attached to a cyano group, has emerged as a cornerstone in the edifice of modern medicinal chemistry.[1] Its derivatives, collectively known as substituted benzonitriles, represent a versatile class of compounds exhibiting a remarkable breadth of biological activities. The unique electronic properties of the nitrile group, coupled with the vast possibilities for substitution on the phenyl ring, provide a fertile ground for the design and synthesis of novel therapeutic agents targeting a spectrum of diseases, from life-threatening cancers to resilient microbial infections.[2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted biological potential of substituted benzonitriles, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. We will delve into the mechanistic underpinnings of their actions, provide detailed, field-proven experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery endeavors.
I. Anticancer Activities of Substituted Benzonitriles: Targeting the Engines of Malignancy
The relentless pursuit of novel anticancer agents has identified substituted benzonitriles as a promising class of compounds.[3] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes that drive tumor growth and proliferation.
A. Mechanism of Action: Disrupting Cancer Cell Proliferation and Survival
A significant body of research highlights the ability of substituted benzonitriles to interfere with key signaling pathways and cellular machinery essential for cancer cell survival.
One of the prominent mechanisms is the inhibition of protein kinases .[4][5] Kinases are pivotal enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Substituted benzonitriles have been designed to target various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8] By inhibiting VEGFR, these compounds can effectively stifle tumor growth and metastasis.[2][3][9]
Another key anticancer mechanism is the induction of apoptosis , or programmed cell death.[10][11] Many benzonitrile derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their selective elimination.[12] This is often achieved by disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and subsequent apoptosis.[13]
B. Experimental Protocol: Assessing Anticancer Efficacy via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to evaluate the cytotoxic potential of chemical compounds against cancer cell lines.[14][15][16][17] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology: [15][16]
-
Cell Seeding:
-
Culture the desired cancer cell line in a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) to ensure logarithmic growth during the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted benzonitrile compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in a complete cell culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the various compound concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Formation:
-
After incubation, carefully remove the medium containing the test compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
-
C. Structure-Activity Relationship (SAR) Insights for Anticancer Benzonitriles
The substitution pattern on the benzonitrile ring plays a critical role in determining the anticancer potency of these compounds.[18][19]
-
Electron-withdrawing and donating groups: The electronic properties of the substituents can significantly influence the interaction of the molecule with its biological target.[20] For instance, in the context of kinase inhibition, specific substitutions can enhance the binding affinity to the ATP-binding pocket of the kinase.[21]
-
Steric factors: The size and shape of the substituents can also impact biological activity. Bulky groups may either promote or hinder binding to the target protein, depending on the topography of the binding site.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, affects its ability to cross cell membranes and reach its intracellular target.
Table 1: Anticancer Activity of Selected Substituted Benzonitriles
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| Kinase Inhibitors | |||
| (benzothiazole-2-yl) acetonitrile derivatives | JNK3 | Varies | [22] |
| Apoptosis Inducers | |||
| Benzofuran-nicotinonitrile derivative 3b | MCF-7 | 7.53 | [14] |
| Benzofuran-nicotinonitrile derivative 3c | MCF-7 | 9.17 | [14] |
| 2-phenylacrylonitrile derivative 1g2a | HCT116 | 0.0059 | [3] |
II. Antimicrobial Activities of Substituted Benzonitriles: A New Frontier in Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Substituted benzonitriles have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[23][24][25]
A. Mechanism of Action: Targeting Essential Microbial Processes
Substituted benzonitriles exert their antimicrobial effects by targeting essential cellular processes in bacteria and fungi.
A key bacterial target is DNA gyrase , a type II topoisomerase that is essential for DNA replication, transcription, and repair.[13][26][27] By inhibiting DNA gyrase, these compounds can effectively halt bacterial proliferation.[4][23] This mechanism is particularly attractive as it targets an enzyme that is present in bacteria but not in humans, offering the potential for selective toxicity.
Other mechanisms include the disruption of the bacterial cell wall and the inhibition of crucial enzymes involved in microbial metabolism.[28]
B. Experimental Protocol: Determining Antimicrobial Susceptibility via Broth Microdilution
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][29][30] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.
Step-by-Step Methodology: [12][30]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the substituted benzonitrile compound in a suitable solvent.
-
Perform two-fold serial dilutions of the stock solution in a sterile 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain 100 µL of a specific drug concentration.
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test microorganism on an agar plate, pick 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
Include a growth control well (inoculum without the drug) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours (for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
C. Structure-Activity Relationship (SAR) Insights for Antimicrobial Benzonitriles
Similar to their anticancer counterparts, the antimicrobial activity of substituted benzonitriles is heavily influenced by the nature and position of substituents on the aromatic ring.[31]
-
Halogen substituents: The presence of halogens, such as chlorine or fluorine, on the benzonitrile ring has been shown to enhance antimicrobial activity in some cases.
-
Heterocyclic moieties: The incorporation of other heterocyclic rings, such as benzothiazole, can lead to compounds with potent and broad-spectrum antimicrobial activity.[32]
-
Lipophilicity and steric hindrance: These factors also play a crucial role in determining the ability of the compounds to penetrate the microbial cell wall and interact with their intracellular targets.
Table 2: Antimicrobial Activity of Selected Substituted Benzonitriles
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 | [23] |
| Benzothiazole-benzonitrile chromophore 6 | Staphylococcus aureus | < 48 | [32] |
| Benzothiazole-benzonitrile chromophore 6 | Escherichia coli | < 118 | [32] |
| α-aminonitrile derivative 4d | Various bacterial strains | 3.9 - 7.8 | [25] |
| α-aminonitrile derivative 4e | Various bacterial strains | 3.9 - 7.8 | [25] |
| α-aminonitrile derivative 4e | Mycobacterium tuberculosis | 0.05 | [25] |
III. Enzyme Inhibition: A Common Thread in the Biological Activities of Benzonitriles
Many of the observed biological activities of substituted benzonitriles can be attributed to their ability to inhibit specific enzymes.[33] This targeted approach is a cornerstone of rational drug design.
A. Kinase Inhibition: A Prominent Anticancer Strategy
As previously mentioned, kinase inhibition is a key mechanism for the anticancer activity of many substituted benzonitriles.[3][21][22] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.[28]
B. Experimental Protocol: In Vitro Kinase Inhibition Assay
Several methods can be employed to assess the in vitro inhibitory activity of compounds against specific kinases.[20] A common approach is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Principle: The kinase reaction is allowed to proceed in the presence of the inhibitor. Subsequently, the amount of ADP generated is quantified using a coupled enzyme system that ultimately produces a luminescent signal proportional to the ADP concentration.
Step-by-Step Methodology: [18][28][34]
-
Reagent Preparation:
-
Prepare a stock solution of the substituted benzonitrile inhibitor in DMSO.
-
Prepare solutions of the target kinase, the specific substrate peptide, and ATP in an appropriate kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the inhibitor at various concentrations.
-
Add the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process:
-
Addition of an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Addition of a Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
IV. Synthesis of Substituted Benzonitriles: Building the Molecular Architects of Biological Activity
The synthesis of substituted benzonitriles is a well-established area of organic chemistry, with several reliable methods available to researchers.[5][11][35]
A. Palladium-Catalyzed Cyanation of Aryl Halides
One of the most versatile and widely used methods for the synthesis of substituted benzonitriles is the palladium-catalyzed cyanation of aryl halides (bromides, chlorides, or iodides).[1][11][35]
General Reaction Scheme:
Ar-X + M-CN --(Pd catalyst, ligand)--> Ar-CN + M-X
(Where Ar = substituted aryl group, X = halogen, M = metal or other cation)
Key Reagents:
-
Aryl Halide: The starting material bearing the desired substitution pattern.
-
Cyanide Source: Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).
-
Palladium Catalyst: A variety of palladium catalysts can be used, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or Xantphos, are often used to stabilize the palladium catalyst and facilitate the reaction.
V. Conclusion and Future Perspectives
Substituted benzonitriles represent a privileged scaffold in medicinal chemistry, with a proven track record and immense potential for the development of novel therapeutics. Their diverse biological activities, spanning anticancer, antimicrobial, and enzyme inhibitory effects, make them a focal point of ongoing research. The continued exploration of their structure-activity relationships, guided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the discovery of new and more potent drug candidates. As our understanding of the molecular basis of diseases deepens, the rational design of substituted benzonitriles targeting specific biological pathways will pave the way for a new generation of precision medicines.
Visualizations
Signaling Pathway Diagram
Caption: Simplified VEGF signaling pathway and the inhibitory action of substituted benzonitrile kinase inhibitors.
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. A novel and convenient synthesis of benzonitriles: electrophilic cyanation of aryl and heteroaryl bromides. | Semantic Scholar [semanticscholar.org]
- 2. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. protocols.io [protocols.io]
- 8. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchhub.com [researchhub.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and evaluation of new α-aminonitrile-based benzimidazole biomolecules as potent antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 26. DNA gyrase - Wikipedia [en.wikipedia.org]
- 27. benchchem.com [benchchem.com]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. researchgate.net [researchgate.net]
- 31. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. protocols.io [protocols.io]
- 34. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 35. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
2,4,6-Trimethoxybenzonitrile: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Strategic Value of a Polysubstituted Benzene Ring
In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in drug discovery programs. The 2,4,6-trimethoxybenzonitrile scaffold has emerged as a particularly valuable building block due to its unique combination of functional groups and substitution pattern.[1] This electron-rich aromatic ring, adorned with three methoxy groups and a nitrile functionality, offers a versatile platform for the synthesis of a diverse array of complex molecules, including heterocyclic compounds and other potential drug candidates.[1] The methoxy groups can be selectively demethylated to yield phloroglucinol derivatives, which are themselves important precursors in the synthesis of numerous bioactive natural products and pharmaceuticals.[2] The nitrile group serves as a versatile handle for a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, enabling the construction of diverse molecular architectures.[3] This guide provides an in-depth exploration of the synthesis, key chemical transformations, and applications of this compound in medicinal chemistry, offering both theoretical insights and practical protocols for the modern drug discovery scientist.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 2571-54-2 | [4] |
| Molecular Formula | C₁₀H₁₁NO₃ | [4][5] |
| Molecular Weight | 193.20 g/mol | [4][5] |
| Melting Point | 142-145 °C | [4][6] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Insoluble in water | [6] |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A common and reliable method involves the cyanation of 1,3,5-trimethoxybenzene.
Experimental Protocol: Cyanation of 1,3,5-Trimethoxybenzene
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
1,3,5-Trimethoxybenzene
-
Chlorosulfonyl isocyanate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 1,3,5-trimethoxybenzene in dry dichloromethane at 0 °C under an inert atmosphere, add chlorosulfonyl isocyanate dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and slowly add N,N-dimethylformamide.
-
Stir the mixture for an additional 2 hours at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white solid.
Causality Behind Experimental Choices:
-
The use of chlorosulfonyl isocyanate provides an efficient method for the direct cyanation of the electron-rich trimethoxybenzene ring.
-
The reaction is performed at low temperature initially to control the exothermic reaction.
-
DMF is used to facilitate the conversion of the intermediate to the final nitrile product.
-
The aqueous workup with sodium sulfite is necessary to remove any unreacted reagents and byproducts.
Key Chemical Transformations and Mechanistic Insights
The synthetic utility of this compound is largely defined by the reactivity of its methoxy and nitrile functional groups.
Demethylation: Accessing Phenolic Scaffolds
The selective demethylation of the methoxy groups is a crucial transformation that unmasks reactive hydroxyl groups, paving the way for the synthesis of phloroglucinol-type compounds.[2] The choice of demethylating agent is critical to control the extent of demethylation and avoid unwanted side reactions.
Common demethylating reagents include strong acids like HBr and Lewis acids such as BBr₃.[7] However, for substrates sensitive to harsh acidic conditions, alternative methods employing nucleophilic reagents like sodium alkylthiolates can be utilized.[7] A more recent and practical method involves the use of a long-chain thiol with sodium hydroxide, which is advantageous due to its reduced odor and safer handling.[7] For selective demethylation of ortho-trimethoxybenzene compounds, ZrCl₄ has been reported as a catalyst.[8]
Caption: General pathway for the demethylation of this compound.
Experimental Protocol: Selective Monodemethylation
This protocol provides a method for the selective monodemethylation of an aryl methyl ether, which can be adapted for this compound.
Materials:
-
This compound
-
Anhydrous Pyridine Hydrochloride
-
Argon atmosphere
-
Hot water
Procedure:
-
In a round-bottom flask equipped with a condenser, heat 30-40 equivalents of anhydrous pyridine hydrochloride to 140 °C under an argon atmosphere until it becomes a liquid.[7]
-
Add the this compound substrate to the molten pyridine hydrochloride.
-
Increase the temperature to 195-200 °C and stir for 6 hours.[7]
-
Cool the reaction mixture to room temperature and add hot water.[7]
-
The phenolic product can be isolated by extraction with a suitable organic solvent or by filtration if it precipitates.
Cycloaddition Reactions: Building Heterocyclic Systems
The nitrile group in this compound is a valuable synthon for cycloaddition reactions, enabling the construction of various nitrogen-containing heterocycles. For instance, this compound oxide, generated in situ from the corresponding hydroxamoyl chloride, can undergo cycloaddition reactions with alkynes to form isoxazoles.[3]
Caption: Workflow for the synthesis of isoxazoles via cycloaddition.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound as a building block is demonstrated in its application to the synthesis of medicinally relevant molecules.
Case Study: Synthesis of Kinase Inhibitors
Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[9] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.[9][10][11][12] The 2,4,6-trimethoxyphenyl scaffold can be found in various bioactive compounds, and its derivatives are attractive candidates for kinase inhibitor design.
The synthesis of kinase inhibitors often involves the construction of a core heterocyclic scaffold that can bind to the ATP-binding site of the kinase. The following is a hypothetical synthetic route to a potential kinase inhibitor starting from this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 2571-54-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]
- 9. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Introduction: The Enduring Versatility of the Benzonitrile Scaffold
An In-depth Technical Guide to the Reactivity of the Nitrile Group in Substituted Benzonitriles
Benzonitrile derivatives are a cornerstone class of organic compounds, serving as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their prevalence stems from the unique electronic properties of the cyano (-C≡N) group, a powerful electron-withdrawing moiety that profoundly influences the reactivity of both the nitrile function and the attached aromatic ring.[2] This guide provides a detailed exploration of the nitrile group's reactivity within substituted benzonitriles, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between aromatic substitution and reaction outcomes, providing a framework for predictable and efficient chemical synthesis.
The benzonitrile scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3][4] The nitrile group itself is metabolically robust and can act as a key hydrogen bond acceptor or a bioisosteric replacement for other functional groups, enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[3][5] Understanding how to manipulate this functional group is therefore critical for modern drug design and development.[6]
This guide moves beyond simple procedural descriptions to explain the underlying principles governing the reactivity of substituted benzonitriles in key transformations, including nucleophilic additions, reductions, and cycloadditions.
Nucleophilic Addition: The Core Reactivity of the Nitrile Group
The defining characteristic of the nitrile group is the electrophilicity of its carbon atom, a direct result of the carbon-nitrogen triple bond's polarization.[7][8] This makes the nitrile carbon a prime target for attack by a wide array of nucleophiles.[9] The facility of this attack is highly tunable by the electronic nature of substituents on the benzene ring.
Hydrolysis: A Mechanistically Nuanced Transformation
The hydrolysis of nitriles to amides and subsequently to carboxylic acids is a fundamental transformation.[10] The reaction's mechanism and rate are exquisitely sensitive to the reaction conditions, particularly the concentration of the acid catalyst.[1][10]
Mechanism of Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[8][11] The reaction proceeds through an imidic acid intermediate, which then tautomerizes to the more stable amide.[8] Further hydrolysis of the amide yields the corresponding carboxylic acid.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 10. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 11. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. homework.study.com [homework.study.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4,6-Triaryl-1,3,5-Triazines from Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 2,4,6-triaryl-1,3,5-triazines through the cyclotrimerization of benzonitriles. It provides an in-depth analysis of the primary catalytic systems—acid, base, and transition metal catalysis—elucidating the underlying mechanisms and offering field-proven insights into experimental choices. Detailed, step-by-step protocols for each method are presented, accompanied by quantitative data, troubleshooting advice, and a discussion of the significant applications of these heterocycles in medicinal chemistry and materials science. This document is designed to serve as a practical resource for researchers aiming to efficiently synthesize and utilize this important class of compounds.
Introduction: The Significance of 1,3,5-Triazines
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to engage in various intermolecular interactions.[1][2] Symmetrically substituted 2,4,6-triaryl-1,3,5-triazines, in particular, have garnered significant attention for their applications as anticancer agents, kinase inhibitors, and functional materials for organic light-emitting diodes (OLEDs).[3][4] The direct cyclotrimerization of benzonitriles offers an atom-economical and convergent route to these valuable compounds. The choice of catalyst is paramount and dictates the reaction conditions, substrate scope, and overall efficiency.
Mechanistic Insights into Benzonitrile Cyclotrimerization
The formation of the 1,3,5-triazine ring from three benzonitrile molecules is a thermodynamically favorable process, but kinetically hindered. Catalysts are therefore essential to facilitate this transformation. The three primary catalytic approaches each proceed through distinct mechanistic pathways.
Acid-Catalyzed Cyclotrimerization
Strong acids, including Brønsted acids like triflic acid (TfOH) and Lewis acids such as zinc chloride (ZnCl₂) or silica-supported Lewis acids, can effectively catalyze the cyclotrimerization of benzonitriles.[1][5] The mechanism involves the activation of the nitrile moiety by the acid.
The acid catalyst protonates the nitrogen atom of a benzonitrile molecule, significantly increasing the electrophilicity of the nitrile carbon. This activated nitrilium ion is then susceptible to nucleophilic attack by the nitrogen atom of a second benzonitrile molecule. This process repeats with a third benzonitrile molecule, leading to a linear intermediate that subsequently cyclizes and aromatizes to form the stable 1,3,5-triazine ring.[6][7]
Figure 1: General mechanism for acid-catalyzed cyclotrimerization of benzonitriles.
Base-Catalyzed Cyclotrimerization
Base-catalyzed cyclotrimerization is less common for simple benzonitriles but can be effective for nitriles with acidic α-protons. However, strong bases can initiate the trimerization of benzonitriles, albeit often requiring harsh conditions. The mechanism is thought to involve the initial nucleophilic attack of the base on the nitrile carbon, forming a highly reactive intermediate. This intermediate then acts as a potent nucleophile, attacking subsequent benzonitrile molecules in a cascade that culminates in the formation of the triazine ring.
Transition Metal-Catalyzed Cyclotrimerization
A variety of transition metals, including cobalt, rhodium, and low-valent titanium species, can catalyze the [2+2+2] cycloaddition of three nitrile molecules.[8][9][10] The generally accepted mechanism involves the formation of a metallacyclopentadiene intermediate from the oxidative coupling of two nitrile molecules on the metal center.[9] Coordination and subsequent insertion of a third nitrile molecule into the metal-carbon bond forms a larger metallacycle, which then undergoes reductive elimination to release the 2,4,6-triaryl-1,3,5-triazine and regenerate the active catalyst.[11][12]
Figure 2: Simplified workflow for transition metal-catalyzed cyclotrimerization.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of 2,4,6-triaryl-1,3,5-triazines using different catalytic systems.
Protocol 1: Acid-Catalyzed Synthesis using Triflic Acid
This protocol is adapted from methodologies that utilize strong Brønsted acids, which are highly effective for the cyclotrimerization of a wide range of benzonitriles.[6]
Materials:
-
Substituted Benzonitrile (1.0 eq)
-
Triflic Acid (TfOH) (0.1 - 1.0 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted benzonitrile (e.g., 10 mmol, 1.03 g for benzonitrile) and anhydrous DCM (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (e.g., 1 mmol, 0.15 g) dropwise to the stirred solution. Caution: Triflic acid is highly corrosive. Handle with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or a toluene/hexane mixture) or by column chromatography on silica gel to afford the pure 2,4,6-triaryl-1,3,5-triazine.
Protocol 2: Low-Valent Titanium-Catalyzed Synthesis
This method utilizes a low-valent titanium species generated in situ, which has been shown to be an effective catalyst for the cyclotrimerization of benzonitriles under solvent-free conditions.[10]
Materials:
-
Benzonitrile or substituted benzonitrile (e.g., p-tolunitrile)
-
Titanium(IV) chloride complex (e.g., Cp₂TiCl₂) (0.5 mol%)
-
Magnesium turnings (2 mol%)
-
Schlenk flask with magnetic stirrer and reflux condenser
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the titanium complex (e.g., 0.05 mmol for a 10 mmol scale reaction) and magnesium turnings (0.2 mmol) to a Schlenk flask.
-
Add the benzonitrile derivative (10 mmol) to the flask.
-
Seal the flask and heat the mixture to 150 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction by sampling the mixture and analyzing by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product can be isolated by recrystallization from a suitable solvent like hot toluene.[10]
-
Filter the hot solution to remove any insoluble residues and allow the filtrate to cool to crystallize the product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time. The following table summarizes representative data for the synthesis of 2,4,6-triphenyl-1,3,5-triazine.
| Catalyst System | Benzonitrile Derivative | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Y(OTf)₃ (Silica-supported) | Benzonitrile | 200 | 24 | ~70-80 | [1] |
| Cp₂TiCl₂ / Mg | Benzonitrile | 150 | 48 | ~90 | [10] |
| Cp₂TiCl₂ / Mg | p-Tolunitrile | 150 | 48 | ~95 | [10] |
| Triflic Anhydride | Benzonitrile | RT to Reflux | 12-24 | Moderate to Good | [6] |
Applications in Drug Development and Materials Science
The rigid, planar, and electron-deficient nature of the 1,3,5-triazine ring makes it an attractive core for the design of bioactive molecules and functional materials.
-
Anticancer Agents: Many 1,3,5-triazine derivatives have demonstrated potent anticancer activity by targeting various kinases, such as PI3K and mTOR.[4] The triaryl substitution pattern allows for the precise orientation of pharmacophoric groups to interact with the active sites of these enzymes.
-
Antiviral and Antimicrobial Agents: The triazine scaffold has been incorporated into molecules with significant antiviral and antimicrobial properties.
-
Organic Electronics: The high thermal and chemical stability, along with their electronic properties, make 2,4,6-triaryl-1,3,5-triazines excellent candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Insufficient reaction temperature or time- Presence of moisture or other impurities | - Use freshly opened or purified reagents and anhydrous solvents.- Ensure the catalyst is active; for metal-catalyzed reactions, ensure the reducing agent is effective.- Optimize reaction temperature and time based on literature precedents. |
| Formation of Byproducts | - Side reactions due to harsh conditions- Incomplete reaction leading to linear oligomers | - Use milder reaction conditions if possible.- Ensure the reaction goes to completion by monitoring with TLC or GC-MS.- Optimize the purification method (recrystallization solvent, chromatography conditions) to separate the desired product. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent- Product co-elutes with starting material or byproducts | - If the product is a solid, attempt to precipitate it by adding a non-solvent.- For recrystallization, screen a variety of solvent systems.- For column chromatography, try different solvent systems or use a different stationary phase. |
Conclusion
The synthesis of 2,4,6-triaryl-1,3,5-triazines from benzonitriles is a versatile and powerful method for accessing this important class of heterocyclic compounds. The choice of an acid, base, or transition metal catalyst allows for the tailoring of the synthetic approach to the specific substrate and desired scale. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to efficiently synthesize these compounds for a wide range of applications, from the development of novel therapeutics to the creation of advanced functional materials.
References
- 1. soc.chim.it [soc.chim.it]
- 2. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3’-Disubstituted bis(Tetrahydroisoquinolines) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Transition metal-free vs. metal-catalyzed cyclotrimerization of didehydro[8]annulenes (COTynes): a complex pathway to non-planar PAHs – Dewar benzenes vs. benzotri[8]annulenes - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2,4,6-Trimethoxybenzonitrile in Modern Organic Synthesis: A Guide for Researchers
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, 2,4,6-trimethoxybenzonitrile has emerged as a particularly valuable and versatile intermediate. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy groups and the electron-withdrawing nitrile functionality, render it a powerful tool in the synthesis of a diverse array of compounds, from fundamental platform chemicals to sophisticated pharmaceutical and materials science targets. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is rooted in the reactivity of its two key functional groups: the nitrile and the trimethoxyphenyl ring. The electron-rich nature of the benzene ring, a consequence of the three methoxy substituents, activates the aromatic system towards electrophilic substitution and influences the reactivity of the nitrile group. Conversely, the nitrile group can be transformed into a variety of other functionalities, serving as a linchpin for molecular elaboration.
Application I: A Gateway to Phloroglucinols - Unlocking a Key Synthon
Phloroglucinol (1,3,5-trihydroxybenzene) is a ubiquitous structural motif in a vast number of natural products and a critical starting material in the synthesis of pharmaceuticals and explosives.[1] The conversion of this compound to phloroglucinol involves a two-step sequence: demethylation of the methoxy groups to reveal the corresponding trihydroxybenzonitrile, followed by hydrolysis of the nitrile to the carboxylic acid and subsequent decarboxylation.
Mechanistic Considerations: The Demethylation Step
The cleavage of the aryl methyl ether bonds is a crucial transformation. Strong Lewis acids like boron tribromide (BBr₃) are highly effective for this purpose. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an SN2 fashion.[2] Alternatively, strong protic acids such as hydrobromic acid (HBr) can also be employed at elevated temperatures.[3]
Protocol 1: Synthesis of Phloroglucinol via Demethylation and Hydrolysis
Step A: Demethylation of this compound
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of BBr₃ in DCM (3.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess BBr₃ by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure. The resulting crude 2,4,6-trihydroxybenzonitrile can be carried forward to the next step without extensive purification.
Step B: Hydrolysis to Phloroglucinol
Materials:
-
Crude 2,4,6-trihydroxybenzonitrile from Step A
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Reflux condenser
Procedure:
-
To the crude 2,4,6-trihydroxybenzonitrile, add a mixture of concentrated HCl and water (typically a 1:1 to 1:2 ratio).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the hydrolysis of the nitrile and subsequent decarboxylation are complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the phloroglucinol.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford phloroglucinol. Further purification can be achieved by recrystallization from hot water.[4]
| Step | Key Reagents | Typical Conditions | Expected Outcome |
| A | This compound, BBr₃ | DCM, 0 °C to rt, 12-16 h | 2,4,6-Trihydroxybenzonitrile |
| B | 2,4,6-Trihydroxybenzonitrile, HCl/H₂O | Reflux, 4-6 h | Phloroglucinol |
Application II: Synthesis of Substituted Benzophenones via Grignard Addition
Substituted benzophenones are important pharmacophores and are also utilized as photoinitiators.[5] The reaction of this compound with Grignard reagents provides a direct route to sterically hindered benzophenone derivatives. The nitrile group undergoes nucleophilic attack by the Grignard reagent to form an intermediate imine salt, which upon acidic hydrolysis, yields the corresponding ketone.[6]
Causality in Experimental Design: Overcoming Steric Hindrance
The presence of two ortho-methoxy groups in this compound introduces significant steric hindrance around the nitrile carbon. This can impede the approach of the Grignard reagent. To overcome this, the reaction may require a more reactive Grignard reagent, a higher reaction temperature, or a longer reaction time compared to less hindered nitriles. The choice of solvent is also critical; tetrahydrofuran (THF) is often preferred over diethyl ether as it can better solvate the magnesium species, enhancing the nucleophilicity of the Grignard reagent.
Protocol 2: Synthesis of 2,4,6-Trimethoxy-Substituted Benzophenones
Materials:
-
This compound
-
Aryl or Alkyl Magnesium Halide (Grignard Reagent, e.g., Phenylmagnesium bromide) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (e.g., 3 M HCl)
-
Saturated aqueous ammonium chloride solution
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Dropping funnel
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, place a solution of the Grignard reagent (1.2-1.5 eq) in anhydrous THF.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to a dropping funnel.
-
Add the solution of this compound dropwise to the stirred Grignard reagent at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Add aqueous HCl to hydrolyze the intermediate imine. Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted benzophenone.
Caption: Workflow for the synthesis of benzophenones from this compound.
Application III: Construction of 1,3,5-Triazine Scaffolds
Symmetrically substituted 1,3,5-triazines are of significant interest in materials science for their electronic properties and in medicinal chemistry as scaffolds for drug candidates. The acid- or metal-catalyzed cyclotrimerization of nitriles offers a direct and atom-economical route to these heterocycles.[7] this compound can undergo this transformation to produce 2,4,6-tris(2,4,6-trimethoxyphenyl)-1,3,5-triazine.
Mechanistic Pathway: Lewis Acid Catalysis
In the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄), the nitrile nitrogen coordinates to the metal center, activating the carbon towards nucleophilic attack by another nitrile molecule. This process repeats, leading to a linear trimer which then undergoes intramolecular cyclization and aromatization to form the stable 1,3,5-triazine ring. The presence of a reducing agent like magnesium can facilitate the formation of a low-valent titanium species, which can also effectively catalyze the cyclotrimerization.[7]
Protocol 3: Synthesis of 2,4,6-Tris(2,4,6-trimethoxyphenyl)-1,3,5-triazine
Materials:
-
This compound
-
Titanium(IV) chloride (TiCl₄)
-
Magnesium turnings
-
Anhydrous Toluene or Xylene
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add magnesium turnings (2 mol%).
-
Add a solution of TiCl₄ (0.5 mol%) in anhydrous toluene.
-
To this suspension, add this compound (1.0 eq).
-
Heat the reaction mixture to 150 °C and maintain for 15-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as hot toluene to yield the desired 1,3,5-triazine.[7]
Caption: Simplified mechanism for the catalytic cyclotrimerization of nitriles.
Emerging Applications and Future Outlook
The utility of this compound extends beyond these core applications. Its derivatives are being explored in various cutting-edge fields:
-
Medicinal Chemistry: The phloroglucinol core, readily accessible from this compound, is a key structural element in a variety of biologically active compounds, including kinase inhibitors and antiviral agents.[8][9] The trimethoxyphenyl moiety itself is present in several approved drugs.
-
Materials Science: The electron-rich nature of the 2,4,6-trimethoxyphenyl group makes it an attractive component for the design of novel organic electronic materials, including photosensitizers for photodynamic therapy.[10] The nitrile group can also be a versatile handle for polymerization or surface functionalization.
-
Agrochemicals: The structural motifs derived from this compound are being investigated for the development of new fungicides and herbicides.[11][12]
The continued exploration of the reactivity of this compound and its derivatives is expected to unlock new synthetic methodologies and lead to the discovery of novel molecules with valuable applications across various scientific disciplines. Its commercial availability and versatile reactivity position it as a key building block for future innovations in organic synthesis.
References
- 1. Total Synthesis of Six 3,4-Unsubstituted Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenothiazinium photosensitisers VII: novel substituted asymmetric N-benzylphenothiaziniums as photoantimicrobial agents [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phloroglucinol Derivatives from Dryopteris crassirhizoma as Potent Xanthine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. CN101524076A - Fungicide composition - Google Patents [patents.google.com]
- 12. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Trimethoxy-Substituted Phenyl Intermediates in Pharmaceutical Synthesis
Introduction: Unlocking the Synthetic Potential of Methoxy-Rich Scaffolds
In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among the vast arsenal of chemical building blocks, substituted benzonitriles and benzaldehydes hold a prominent position due to the versatile reactivity of their functional groups. This guide focuses on 2,4,6-trimethoxybenzonitrile, a highly functionalized aromatic compound, and explores its potential as a pharmaceutical intermediate. While direct, large-scale applications in blockbuster drug synthesis are not widely documented, its chemical architecture provides a valuable platform for the construction of complex molecular entities.
To provide a tangible and industrially relevant context, this document will also present a detailed case study on a closely related isomer, 2,3,4-trimethoxybenzaldehyde, which serves as a pivotal intermediate in the synthesis of the anti-anginal drug, Trimetazidine. This comparative approach will illuminate the nuanced yet critical considerations that guide the choice of an intermediate in a pharmaceutical synthesis campaign.
Part 1: this compound - A Profile of Potential
This compound is a crystalline solid characterized by a benzene ring substituted with three methoxy groups and a nitrile functional group.[1][2] This unique arrangement of functional groups imparts specific electronic and steric properties that make it an attractive, albeit specialized, intermediate for organic synthesis.[1]
Chemical Properties and Synthetic Versatility:
-
The Nitrile Group: The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities crucial for building pharmaceutical scaffolds. Key transformations include:
-
Reduction to a Primary Amine: The nitrile can be reduced to a benzylamine, such as 2,4,6-trimethoxybenzylamine. This transformation introduces a key basic nitrogen atom, a common feature in many APIs, allowing for the formation of salts with improved solubility and bioavailability.
-
Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a benzoic acid derivative, providing a handle for amide bond formation or other coupling reactions.
-
Cyclization Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, which are prevalent in medicinal chemistry.[3]
-
-
The Trimethoxy-Substituted Ring: The three methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution. However, their ortho and para positions to each other, and their steric bulk, also direct the regioselectivity of reactions and influence the conformation of the molecule.
While specific examples of marketed pharmaceuticals derived directly from this compound are scarce in publicly available literature, its potential is clear. The conversion to 2,4,6-trimethoxybenzylamine, for instance, yields a valuable synthon for further elaboration.
Part 2: Case Study - The Synthesis of Trimetazidine from 2,3,4-Trimethoxybenzaldehyde
To illustrate the practical application of a trimethoxy-substituted phenyl intermediate in pharmaceutical manufacturing, we turn our attention to the synthesis of Trimetazidine. This anti-anginal agent is synthesized efficiently from the isomeric precursor, 2,3,4-trimethoxybenzaldehyde.[4][5] The key transformation is a reductive amination reaction with piperazine.
Mechanism of Action of Trimetazidine
Trimetazidine acts as a metabolic modulator by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), an enzyme involved in fatty acid β-oxidation.[5] This shifts the myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway, thereby improving cardiac function under ischemic conditions.[5]
Caption: Mechanism of action of Trimetazidine.
Experimental Protocol: Synthesis of Trimetazidine via Reductive Amination
This protocol outlines a common method for the synthesis of Trimetazidine from 2,3,4-trimethoxybenzaldehyde and piperazine using formic acid as both a catalyst and a reducing agent (Leuckart-Wallach reaction).[6]
Materials:
-
2,3,4-Trimethoxybenzaldehyde (CAS: 2103-57-3)
-
Piperazine (anhydrous)
-
Formic Acid (88-90%)
-
Ethanol
-
Sodium Hydroxide solution (40%)
-
Hydrochloric Acid (8N)
-
Toluene or another suitable extraction solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a stirrer, condenser, and temperature control, charge 2,3,4-trimethoxybenzaldehyde (1.0 eq), piperazine (4-6 eq), and ethanol.[5][6]
-
Reaction: Heat the mixture to reflux (approximately 78-80°C). Slowly add formic acid (excess) to the reaction mixture. Maintain the reaction at reflux (around 90-100°C) for 3-5 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After completion, cool the reaction mixture and remove ethanol by distillation under reduced pressure.[6]
-
To the residue, add a 40% sodium hydroxide solution to adjust the pH to 11-13.[6] This neutralizes the excess formic acid and liberates the free base of Trimetazidine.
-
Heat the mixture to reflux for approximately 1-1.5 hours.[6]
-
Cool the mixture and perform an extraction with a suitable organic solvent like toluene or xylene.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Trimetazidine base.
-
-
Purification and Salt Formation (if required):
-
The crude Trimetazidine base can be purified by recrystallization or column chromatography.
-
For the preparation of Trimetazidine dihydrochloride, the purified base is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid. The resulting salt precipitates and can be collected by filtration.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,3,4-Trimethoxybenzaldehyde | [4] |
| Key Reagent | Piperazine | [6] |
| Reaction Type | Reductive Amination | [6] |
| Typical Yield | 83-92% | [6] |
| Purity (API) | ≥99.0% | [4] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Trimetazidine.
Part 3: Comparative Analysis - Benzonitrile vs. Benzaldehyde
The choice between a benzonitrile and a benzaldehyde as a starting material is dictated by the desired synthetic route and the target molecule.
-
Reductive Amination: For the synthesis of Trimetazidine, 2,3,4-trimethoxybenzaldehyde is the ideal precursor for a direct one-pot reductive amination with piperazine. The aldehyde readily forms an iminium ion intermediate with the amine, which is then reduced in situ.
-
Multi-step Synthesis from Nitrile: If one were to start from this compound, a two-step process would be required:
-
Reduction of the nitrile to 2,4,6-trimethoxybenzylamine.
-
N-alkylation of the resulting amine with a suitable piperazine derivative. This approach is less atom-economical and involves an additional synthetic step.
-
Therefore, for the specific synthesis of Trimetazidine where a benzylpiperazine moiety is required, the benzaldehyde is the more efficient and direct precursor.
Conclusion
This compound, with its versatile nitrile group and activated aromatic ring, holds significant potential as an intermediate in the synthesis of novel pharmaceuticals. However, for established drugs like Trimetazidine, the isomeric 2,3,4-trimethoxybenzaldehyde has proven to be the more strategic and industrially viable starting material, primarily due to its suitability for direct reductive amination. This comparative analysis underscores the importance of retrosynthetic planning and the careful selection of intermediates to optimize synthetic routes for efficiency, yield, and cost-effectiveness in pharmaceutical development. The principles demonstrated in the synthesis of Trimetazidine can be broadly applied to the development of other APIs that feature substituted benzylamine scaffolds.
References
Application Note: Efficient Hydrolysis of Sterically Hindered 2,4,6-Trimethoxybenzonitrile to 2,4,6-Trimethoxybenzoic Acid
Abstract
This application note provides a detailed guide for the hydrolysis of 2,4,6-Trimethoxybenzonitrile, a sterically hindered nitrile, to its corresponding carboxylic acid, 2,4,6-Trimethoxybenzoic acid. We present and contrast two robust protocols: a classical strong acid-catalyzed hydrolysis under conventional heating and a modern, rapid base-catalyzed method utilizing microwave irradiation. The mechanistic rationale behind each approach is discussed, with particular attention to overcoming the steric hindrance imposed by the ortho-substituents. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering practical, field-proven methodologies for this challenging transformation.
Introduction: The Challenge of Hindered Nitrile Hydrolysis
2,4,6-Trimethoxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its preparation via the hydrolysis of the corresponding nitrile is a fundamental transformation. However, the presence of two bulky methoxy groups in the ortho positions relative to the nitrile function significantly shields the electrophilic carbon from nucleophilic attack. This steric hindrance renders the hydrolysis of this compound notoriously difficult, often requiring harsh reaction conditions and extended reaction times.[3]
This document outlines effective strategies to surmount this synthetic hurdle, providing detailed, step-by-step protocols that ensure high conversion and product purity. We will explore both traditional and microwave-assisted approaches, explaining the causality behind key experimental choices.
Mechanistic Considerations
The conversion of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[4][5] The choice of acidic or basic conditions dictates the specific mechanism of nucleophilic attack.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[6][7] The resulting intermediate undergoes tautomerization to form a primary amide. This amide is then further hydrolyzed under the acidic conditions to yield the desired carboxylic acid and an ammonium salt.[5]
Base-Catalyzed Hydrolysis
In an alkaline medium, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the nitrile carbon.[4][8] A series of proton transfers and tautomerization steps converts the initial adduct into the intermediate amide.[4][8] The amide subsequently undergoes base-promoted hydrolysis to form a carboxylate salt and ammonia.[5] A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.[5]
The Role of Microwave Irradiation
For sterically encumbered substrates, conventional heating can be inefficient, requiring prolonged exposure to high temperatures that may lead to side reactions and degradation. Microwave-assisted organic synthesis (MAOS) offers a powerful alternative.[9] Microwaves induce rapid and uniform heating of the reaction mixture through dipolar polarization, often leading to dramatic reductions in reaction time, increased yields, and cleaner product profiles.[8][10][11] This technology is particularly well-suited for accelerating the hydrolysis of stable, hindered nitriles.[8]
Experimental Protocols
Safety Precaution: These protocols involve strong acids, strong bases, and high temperatures/pressures (in the case of microwave synthesis). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Strong Acid Hydrolysis (Conventional Heating)
This protocol employs forcing acidic conditions to overcome the steric barrier. It is a classic approach suitable for standard laboratory setups.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 (v/v) solution of concentrated sulfuric acid and deionized water. Caution: Add acid to water slowly while cooling the flask in an ice bath to dissipate the heat of dilution.
-
Addition of Substrate: To the cooled acid solution, add this compound (1.0 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it over a large amount of crushed ice in a beaker with stirring. This will precipitate the crude product.
-
Workup - Extraction: If the product does not fully precipitate, transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,4,6-Trimethoxybenzoic acid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Microwave-Assisted Basic Hydrolysis
This modern protocol leverages the efficiency of microwave heating to achieve rapid conversion under basic conditions.[8][10]
Materials:
-
This compound (1.0 eq, e.g., 1 mmol, 193.2 mg)
-
2.5 M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Microwave reactor vial (e.g., 5 mL or 10 mL) with a stir bar
-
Microwave synthesizer
-
Separatory funnel
-
Beakers, pH paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a microwave reactor vial containing a magnetic stir bar, add this compound (1 mmol, 193.2 mg) and 2.5 M NaOH solution (e.g., 2 mL).
-
Microwave Irradiation: Seal the vial securely with a cap.[8] Place the vial in the microwave synthesizer. Irradiate the mixture at 150-180 °C for 10-20 minutes with stirring.[8][10] Note: Optimize time and temperature based on the specific instrument and scale.
-
Cooling: Once the irradiation is complete, allow the vial to cool to room temperature (or assist cooling with compressed air) until the internal pressure has subsided.
-
Workup - Acidification: Carefully open the vial and transfer the contents to a small beaker. While stirring, acidify the solution to pH 1-2 by slowly adding concentrated HCl. The product will precipitate as a white solid.
-
Workup - Extraction: Extract the acidified mixture three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash once with brine to remove excess salt and water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization as described in Protocol 1.
Data Presentation: Comparative Overview
The following table summarizes the key parameters and expected outcomes for the two protocols, providing a basis for method selection.
| Parameter | Protocol 1: Strong Acid, Conventional Heat | Protocol 2: Basic, Microwave-Assisted |
| Reaction Time | 12 - 24 hours | 10 - 20 minutes |
| Temperature | ~110 - 120 °C (Reflux) | 150 - 180 °C |
| Key Reagents | Conc. H₂SO₄, Water | 2.5 M NaOH, Conc. HCl (for workup) |
| Typical Yield | 60 - 75% | 85 - 95% |
| Purity | Good to excellent after recrystallization | Excellent, often requires minimal purification |
| Pros | Uses standard lab equipment; well-established. | Extremely rapid; high yields; cleaner reactions.[8] |
| Cons | Very long reaction time; potential for charring. | Requires specialized microwave synthesizer. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the hydrolysis and subsequent purification of the target molecule.
Caption: General workflow for hydrolysis, workup, and purification.
Conclusion
The hydrolysis of the sterically hindered this compound presents a significant synthetic challenge. While traditional strong-acid hydrolysis can afford the desired 2,4,6-Trimethoxybenzoic acid, the reaction is slow and requires prolonged heating. For researchers seeking efficiency and higher yields, the microwave-assisted basic hydrolysis protocol is demonstrably superior. Its ability to rapidly and homogeneously heat the reaction mixture overcomes the steric barrier effectively, providing the target compound in excellent yield and high purity in a fraction of the time. The choice of protocol will depend on the available equipment and the specific requirements of the research project.
References
- 1. 2,4,6-Trimethoxybenzoic acid CAS#: 570-02-5 [m.chemicalbook.com]
- 2. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. websites.nku.edu [websites.nku.edu]
- 9. Hydrolysis Reaction [cem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols for the Synthesis of 2,4,6-Trimethoxybenzylamine
Abstract
The reduction of 2,4,6-trimethoxybenzonitrile to its corresponding primary amine, 2,4,6-trimethoxybenzylamine, is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules.[1][2] This guide provides a comprehensive overview of the prevalent methodologies for this conversion, focusing on metal hydride reductions and catalytic hydrogenation. We delve into the mechanistic underpinnings of these reactions, offer a comparative analysis of different approaches, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable synthesis route.
Introduction: The Synthetic Imperative
2,4,6-Trimethoxybenzylamine serves as a valuable building block in organic synthesis.[2][3] The primary challenge in the reduction of nitriles to primary amines is the potential formation of secondary and tertiary amine byproducts. This occurs via the reaction of the intermediate imine with the already-formed primary amine product.[4][5] Therefore, selecting a reduction method that favors the formation of the primary amine with high selectivity and yield is paramount. This guide will explore two principal strategies: reduction with powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation using reagents such as Raney® Nickel.
Mechanistic Insights: The Pathway from Nitrile to Amine
The conversion of a nitrile to a primary amine is fundamentally a two-step reduction process involving the sequential addition of two hydride equivalents (or hydrogen atoms).
-
First Hydride Addition: A hydride ion (H⁻) performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This breaks the carbon-nitrogen pi bond and forms an intermediate imine anion.[6][7][8]
-
Second Hydride Addition: A second hydride equivalent attacks the imine carbon, leading to a dianion intermediate.[7][8]
-
Protonation: An aqueous or acidic workup protonates the dianion to yield the final primary amine.[6][7]
Caption: General mechanism of nitrile reduction to a primary amine.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is critical and depends on factors such as available equipment, scale, safety considerations, and the presence of other functional groups in the molecule.
| Methodology | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages & Safety Concerns |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to reflux | Powerful, high-yielding, and fast reaction rates.[9][10] | Pyrophoric, reacts violently with water, requires strict inert atmosphere, poor chemoselectivity.[10] |
| Metal Hydride Reduction | Borane Complexes (BH₃-THF, BH₃-SMe₂) | THF, often requires heating.[9] | Milder than LiAlH₄, better chemoselectivity. | BH₃-SMe₂ has a strong, unpleasant odor; BH₃-THF can decompose above 35°C.[9] |
| Catalytic Hydrogenation | Raney® Nickel + H₂ | EtOH or MeOH, often with NH₃, elevated pressure (e.g., 50-100 psi) and temperature. | Economical for large-scale synthesis, high yields. | Pyrophoric catalyst, requires specialized high-pressure equipment, risk of secondary amine formation.[9] |
| Catalytic Transfer Hydrogenation | Raney® Nickel + Hydrogen Donor (e.g., 2-Propanol, Formate salts) | Refluxing 2-propanol.[11] | Avoids the use of high-pressure hydrogen gas, milder conditions.[11] | May require longer reaction times. |
| Combined Hydride/Catalyst | Raney® Nickel + KBH₄ | Dry ethanol, room temperature for aliphatic, ~50°C for aromatic nitriles.[4][5] | Mild, efficient, high yields of primary amines with minimal side products.[4][5] | Requires careful handling of Raney® Nickel. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical procedures.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This method is highly effective but demands rigorous adherence to anhydrous and inert atmosphere techniques due to the pyrophoric nature of LiAlH₄.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, carefully suspend LiAlH₄ (1.5 to 2.0 molar equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 molar equivalent) in a separate flask with anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for several hours until completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching (Critical Safety Step): Cool the reaction mixture back to 0°C. Cautiously and slowly quench the excess LiAlH₄. A common and safe method is the Fieser workup: for every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. Stir vigorously until a granular white precipitate forms.
-
Workup and Isolation: Filter the granular precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.
-
Purification: Dry the combined organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4,6-trimethoxybenzylamine. The product can be further purified by vacuum distillation or by converting it to its hydrochloride salt, which can be recrystallized.[1][3]
Protocol 2: Catalytic Transfer Hydrogenation with Raney® Nickel
This protocol offers a safer alternative to high-pressure hydrogenation, using 2-propanol as both the solvent and the hydrogen source.[11]
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
2-Propanol (Isopropanol)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl, dilute)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Celite® or a similar filter aid
Procedure:
-
Catalyst Preparation: Carefully decant the water from the Raney® Nickel slurry. Wash the catalyst several times with 2-propanol to remove residual water. Caution: Raney® Nickel is pyrophoric when dry. Do not allow the catalyst to become dry and exposed to air.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 2-propanol, and KOH (e.g., 2% w/v). Add the washed Raney® Nickel catalyst (a spatula-tip amount is often sufficient, but this may require optimization).
-
Reaction: Heat the mixture to a gentle reflux with vigorous stirring. The 2-propanol serves as the hydrogen donor, being oxidized to acetone in the process.[11] Monitor the reaction by TLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the Raney® Nickel catalyst. Safety: Keep the filter cake wet with solvent at all times to prevent ignition. Quench the used catalyst by slowly adding it to a large volume of water.
-
Workup: The initial product may be the N-isopropylidene amine, formed by condensation with the acetone byproduct.[11] To obtain the primary amine, concentrate the filtrate and treat the residue with dilute aqueous HCl to hydrolyze the imine.
-
Purification: After hydrolysis, basify the aqueous solution with NaOH to liberate the free amine. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and concentrate to obtain the crude product, which can then be purified as described in Protocol 1.
Caption: General experimental workflow for the synthesis.
Product Characterization
The final product, 2,4,6-trimethoxybenzylamine, is typically a solid at room temperature. Its hydrochloride salt is a white crystalline powder.[1]
-
Appearance: The free base is a solid with a melting point of approximately 59°C. The hydrochloride salt has a melting point in the range of 204-207°C.[3]
-
Molecular Formula: C₁₀H₁₅NO₃
-
Molecular Weight: 197.23 g/mol
-
Spectroscopic Analysis: The structure should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive, pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It must be handled under a strict inert atmosphere.
-
Raney® Nickel: The catalyst is pyrophoric, especially after use and when dry. It should always be handled as a slurry and never allowed to dry in the air.
-
Hydrogen Gas (if used): Highly flammable and forms explosive mixtures with air. All equipment must be properly grounded, and sources of ignition must be eliminated.
-
Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides upon storage.
Conclusion
The reduction of this compound to 2,4,6-trimethoxybenzylamine can be achieved effectively through several methods. The LiAlH₄ reduction is a classic, high-yield approach suitable for lab-scale synthesis, provided stringent safety measures are employed. For larger scales and to avoid pyrophoric hydrides, catalytic hydrogenation or transfer hydrogenation with Raney® Nickel presents a robust and scalable alternative. The choice of method should be guided by the specific requirements of the synthesis, available resources, and a thorough assessment of the associated safety risks.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4,6-三甲氧基苄胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tandfonline.com [tandfonline.com]
Application Note: Triflic Acid-Catalyzed Cyclotrimerization of 2,4,6-Trimethoxybenzonitrile
An In-Depth Guide to the Synthesis of C₃-Symmetric 1,3,5-Triazines
Introduction: The Significance of C₃-Symmetric Triazines
The 1,3,5-triazine ring is a privileged heterocyclic scaffold due to its exceptional stability and versatile electronic properties.[1][2] When symmetrically substituted with functionalized aryl groups, the resulting C₃-symmetric molecules become powerful building blocks in supramolecular chemistry, materials science, and drug discovery.[3][4][5] Their rigid, planar core and defined geometry make them ideal for constructing complex architectures such as covalent organic frameworks (COFs), where the trimerization of nitrile precursors is a key strategy for forming stable triazine linkages.[6][7] Furthermore, these star-shaped molecules are extensively researched for applications in photo- and electroluminescent materials.[8]
This guide provides a comprehensive, field-proven protocol for the synthesis of 2,4,6,2',4',6',2'',4'',6''-nonamethoxy-1,3,5-triphenyl-1,3,5-triazine via the acid-catalyzed cyclotrimerization of 2,4,6-trimethoxybenzonitrile. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, and outline methods for robust characterization of the final product.
Pillar 1: Mechanistic Causality
The cyclotrimerization of nitriles is a [2+2+2] cycloaddition that requires a potent catalyst to proceed efficiently.[9] While various Lewis acids can be employed[10][11], strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid, TfOH) are particularly effective.[12] The reaction mechanism involves the activation of the nitrile group through protonation, which dramatically increases the electrophilicity of the nitrile carbon.[7][13][14]
The process unfolds in a stepwise manner:
-
Activation: A molecule of the nitrile is protonated by triflic acid, forming a highly reactive nitrilium ion intermediate.
-
Nucleophilic Attack (Dimerization): The nitrogen atom of a second nitrile molecule acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.
-
Cyclization: This process repeats with a third nitrile molecule, leading to a linear intermediate that subsequently cyclizes to form the thermodynamically stable, aromatic 1,3,5-triazine ring.[7]
This acid-catalyzed pathway is efficient and allows for the formation of the triazine core under controlled conditions.[13][14]
Caption: Acid-catalyzed cyclotrimerization mechanism.
Pillar 2: Self-Validating Experimental Protocol
This protocol is designed for robustness and reproducibility. Each step includes checkpoints and expected observations to ensure the experiment is proceeding correctly.
Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich, etc. | Starting material.[15][16][17] |
| Trifluoromethanesulfonic acid (TfOH) | ≥99% | Sigma-Aldrich, etc. | Catalyst. Highly corrosive. Handle with extreme care. |
| Dichloromethane (DCM), Anhydrous | Dry, ≥99.8% | Acros Organics, etc. | Reaction solvent. Must be anhydrous. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific, etc. | For quenching the reaction. |
| Magnesium Sulfate (MgSO₄), Anhydrous | Reagent Grade | Fisher Scientific, etc. | For drying the organic phase. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific, etc. | For recrystallization. |
| Toluene | ACS Grade | Fisher Scientific, etc. | For recrystallization. |
Equipment:
-
Three-neck round-bottom flask (e.g., 100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Buchner funnel and filter paper
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve this compound (e.g., 5.0 g, 25.9 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the stirred solution to 0 °C using an ice-water bath. Slowly add triflic acid (e.g., 0.23 mL, 2.6 mmol, 0.1 eq) dropwise over 10 minutes. Causality Note: Slow addition at low temperature is critical to control the initial exothermic reaction upon protonation.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C). Allow the reaction to proceed for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), observing the consumption of the starting nitrile spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Safety Note: CO₂ gas will evolve. Ensure adequate ventilation and add the bicarbonate solution slowly to avoid excessive foaming.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as hot toluene or a methanol/toluene mixture, to yield the final product as a white crystalline solid.
Pillar 3: Authoritative Grounding & Data Validation
The identity and purity of the synthesized 2,4,6,2',4',6',2'',4'',6''-nonamethoxy-1,3,5-triphenyl-1,3,5-triazine must be rigorously confirmed. The C₃ symmetry of the molecule results in a simplified yet highly characteristic set of spectral data.
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 232-235 °C (for the triphenyl analog) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.2 (s, 6H, Ar-H), δ ~3.8-3.9 (s, 27H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals expected for aromatic carbons, methoxy carbons, and the triazine ring carbons. |
| FT-IR (KBr, cm⁻¹) | Absence of C≡N stretch (~2230 cm⁻¹). Presence of C=N stretch (~1550 cm⁻¹) and C-O stretch (~1250 cm⁻¹). |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₃₀H₃₃N₃O₉ at 580.22. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (moisture contamination); Insufficient reaction time/temperature. | Use freshly opened, high-purity triflic acid. Ensure all glassware and solvents are scrupulously dry. Extend reaction time or slightly increase temperature. |
| Formation of Byproducts | Reaction temperature too high; Catalyst concentration too high. | Maintain a gentle reflux. Do not overheat. Re-optimize catalyst loading, starting with a lower concentration (e.g., 5 mol%). |
| Difficult Purification | Incomplete reaction; Presence of polymeric side products. | Ensure the reaction has gone to completion via TLC before work-up. If the product is oily, attempt trituration with a cold non-polar solvent like hexane before recrystallization. |
Safety Precautions
-
Triflic Acid (TfOH): Is extremely corrosive and can cause severe chemical burns. It is also hygroscopic. Always handle it in a fume hood wearing appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.
-
Organic Solvents: Dichloromethane and toluene are volatile and potentially toxic. Handle them in a well-ventilated fume hood.
-
Pressurization: The quenching step with sodium bicarbonate generates CO₂ gas. Perform this step slowly in an open or vented vessel to prevent pressure buildup.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Preparation and Antiviral Activity of Some New C3- and CS-Symmetrical Tri-Substituted Triazine Derivatives Having Benzylamine Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective Schmidt Reaction Mediated by Triflic Acid: Selective Synthesis of Nitriles from Aldehydes [organic-chemistry.org]
- 13. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. This compound CAS#: 2571-54-2 [m.chemicalbook.com]
- 17. This compound | 2571-54-2 [chemicalbook.com]
The Strategic Utility of 2,4,6-Trimethoxybenzonitrile in the Forge of Heterocyclic Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal and materials chemistry, the synthesis of complex heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of starting materials, 2,4,6-trimethoxybenzonitrile emerges as a particularly valuable synthon. Its unique electronic and steric properties, conferred by the electron-donating methoxy groups and the versatile nitrile functionality, render it a powerful precursor for the construction of diverse heterocyclic systems.[1] The electron-rich nature of the benzene ring facilitates electrophilic substitution, while the nitrile group can participate in a variety of cyclization and cycloaddition reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of two key classes of heterocyclic compounds: 1,3,5-triazines and quinazolines. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present data to empower researchers in their synthetic endeavors.
I. Synthesis of 2,4,6-Tris(2,4,6-trimethoxyphenyl)-1,3,5-triazine: A Venture into Symmetric Architectures
The cyclotrimerization of nitriles is a direct and atom-economical method for the synthesis of symmetrically substituted 1,3,5-triazines.[2] These triazine derivatives are of significant interest in materials science for their electronic properties and in medicinal chemistry as scaffolds for drug discovery. The electron-rich nature of this compound makes it an excellent candidate for this transformation, leading to the formation of a highly functionalized, star-shaped molecule.
Scientific Principles and Mechanistic Insights
The cyclotrimerization of benzonitriles can be catalyzed by various transition metal complexes, with low-valent titanium species showing notable efficacy.[3] The reaction mechanism is believed to proceed through a series of metallacyclic intermediates. Initially, the catalyst coordinates to the nitrogen atoms of three nitrile molecules. This is followed by a stepwise reductive coupling to form a metallacyclopentadiene or a related intermediate, which then undergoes insertion of the third nitrile molecule and subsequent reductive elimination to afford the stable 1,3,5-triazine ring and regenerate the active catalyst.
Diagram 1: Proposed Mechanism for the Catalytic Cyclotrimerization of this compound
Caption: A simplified catalytic cycle for the synthesis of 1,3,5-triazines.
Experimental Protocol: Titanium-Catalyzed Cyclotrimerization
This protocol is adapted from general procedures for the titanium-catalyzed cyclotrimerization of benzonitriles.[3]
Materials:
-
This compound
-
Titanium(IV) chloride (TiCl₄)
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings (2 mol%) and anhydrous THF. To this suspension, slowly add a solution of TiCl₄ (0.5 mol%) in anhydrous THF at 0 °C. The mixture is stirred at room temperature for 30 minutes, during which the color should change, indicating the formation of a low-valent titanium species.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Cyclotrimerization: To the solution of this compound, add the freshly prepared catalyst suspension via cannula.
-
Reaction Conditions: Heat the reaction mixture to 150 °C and stir for 15-24 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 2,4,6-tris(2,4,6-trimethoxyphenyl)-1,3,5-triazine as a solid.
Table 1: Representative Reaction Parameters for Cyclotrimerization of Benzonitriles
| Benzonitrile Derivative | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | TiCl₄/Mg | 150 | 15 | High | [3] |
| p-Tolunitrile | TiCl₄/Mg | 150 | 48 | High | [3] |
| m-Tolunitrile | TiCl₄/Mg | 150 | 48 | High | [3] |
| Benzonitrile | CpCo(CO)₂ (Microwave) | 180 | 0.42 | Moderate | [1] |
II. Synthesis of Substituted Quinazolines: A Multi-Step Pathway
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[4][5] The synthesis of quinazolines from this compound requires a multi-step approach, beginning with the introduction of an amino group ortho to the nitrile, followed by cyclization with a suitable one-carbon source.
Scientific Principles and Synthetic Strategy
The highly activated nature of the this compound ring makes it susceptible to electrophilic aromatic substitution. A key step in this synthetic route is the regioselective nitration of the benzene ring. Due to the strong ortho, para-directing effects of the methoxy groups, nitration is expected to occur at one of the unsubstituted positions. Subsequent reduction of the nitro group to an amine provides the crucial 2-amino-benzonitrile intermediate. This intermediate can then undergo cyclization with various reagents, such as aldehydes or formamide, to construct the quinazoline ring system.
Diagram 2: Synthetic Workflow for Quinazoline Synthesis from this compound
Caption: A multi-step pathway to synthesize quinazolines.
Experimental Protocols
Part A: Synthesis of 2-Amino-4,6-dimethoxybenzonitrile Intermediate
Step 1: Nitration of this compound
Caution: Nitrating agents are highly corrosive and reactions can be exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to this compound with stirring, maintaining the temperature below 10 °C.
-
Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude nitro-2,4,6-trimethoxybenzonitrile. This product may be used in the next step without further purification or can be purified by column chromatography.
Step 2: Reduction of the Nitro Group
This protocol is adapted from the reduction of a similar nitrobenzonitrile derivative.[6]
Materials:
-
Crude Nitro-2,4,6-trimethoxybenzonitrile
-
Sodium Dithionite (Na₂S₂O₄)
-
Water
-
Ethanol
Procedure:
-
Suspend the crude nitro-2,4,6-trimethoxybenzonitrile in a mixture of water and ethanol.
-
Heat the suspension to reflux.
-
To the hot mixture, add sodium dithionite portion-wise until the starting material is consumed (monitor by TLC).
-
Filter the hot solution to remove any insoluble materials.
-
Cool the filtrate to room temperature to allow for the crystallization of the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford 2-amino-4,6-dimethoxybenzonitrile.
Part B: Synthesis of a Substituted Quinazoline
This protocol is a general method for the synthesis of quinazolines from 2-aminobenzonitriles and aldehydes.[7]
Materials:
-
2-Amino-4,6-dimethoxybenzonitrile
-
Aryl or Aliphatic Aldehyde
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk tube, combine 2-amino-4,6-dimethoxybenzonitrile (1 equivalent), the desired aldehyde (1.2 equivalents), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted quinazoline.
Table 2: Examples of Quinazoline Synthesis from 2-Aminobenzonitriles
| 2-Aminobenzonitrile Derivative | Reaction Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzonitrile | Arylboronic Acid | Pd(acac)₂/L2, TsOH·H₂O, KF, 80°C | 2,4-Diarylquinazoline | Good | [8] |
| 2-Aminobenzonitrile | Aldehyde/Arylboronic Acid | Pd(OAc)₂, 100°C | 2,4-Disubstituted Quinazoline | Good | [7] |
| 2-Aminobenzonitriles | N-Arylamidines/Isonitriles | Pd(OAc)₂, 110°C | 4-Amino-2-aryl(alkyl)quinazolines | High | [7] |
Conclusion and Future Perspectives
This compound stands as a testament to the power of substituent effects in directing the synthesis of complex molecular architectures. The protocols and principles outlined in this guide demonstrate its utility in accessing both highly symmetrical 1,3,5-triazines and medicinally relevant quinazolines. The strategic functionalization of the resulting heterocyclic scaffolds opens avenues for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Future research in this area could focus on expanding the scope of heterocyclic systems synthesized from this versatile precursor, exploring more sustainable and efficient catalytic systems, and evaluating the biological and material properties of the novel compounds generated.
References
- 1. Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3’-Disubstituted bis(Tetrahydroisoquinolines) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. arkat-usa.org [arkat-usa.org]
- 6. prepchem.com [prepchem.com]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Efficient Tandem Addition/Cyclization for Access to 2,4-Diarylquinazolines via Catalytic Carbopalladation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Benzonitrile Synthesis: A Guide to Greener Chemistry
Introduction: The Imperative for Sustainable Nitrile Synthesis
Benzonitrile and its derivatives are fundamental building blocks in the chemical industry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] However, classical synthetic routes to these valuable compounds often rely on harsh reaction conditions, toxic reagents such as metal cyanides, and energy-intensive processes like ammoxidation, which carry a significant environmental burden.[2][3] The principles of green chemistry call for a paradigm shift towards methodologies that are safer, more efficient, and environmentally benign. This guide provides an in-depth exploration of cutting-edge, green-by-design approaches for reactions involving benzonitriles, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The following sections will delve into biocatalytic, photocatalytic, and electrochemical strategies, as well as the use of innovative solvent systems that minimize waste and enhance safety. Each protocol is presented not merely as a set of instructions, but as a self-validating system, with explanations grounded in established chemical principles to empower researchers to adapt and innovate in their own laboratories.
Biocatalysis: Harnessing Nature's Catalysts for Cyanide-Free Nitrile Synthesis
Biocatalysis has emerged as a powerful tool for green chemistry, offering high selectivity under mild reaction conditions.[4] For benzonitrile synthesis, two enzyme classes are particularly noteworthy: galactose oxidase and aldoxime dehydratases.
One-Pot Synthesis of Benzonitriles from Benzyl Alcohols Using Galactose Oxidase
A groundbreaking approach utilizes the promiscuous catalytic activity of galactose oxidase to convert benzyl alcohols directly into benzonitriles.[5] This method is exceptionally green as it uses air as the oxidant, ammonia as the nitrogen source, and proceeds in an aqueous buffer at or near ambient temperature, completely avoiding toxic cyanide reagents.[6][7]
Causality Behind Experimental Choices:
-
Enzyme: Galactose oxidase, a copper-dependent enzyme, typically oxidizes primary alcohols to aldehydes.[8] Its promiscuous activity in the presence of ammonia allows for a tandem oxidation-imination-oxidation cascade.
-
Ammonia Buffer: The ammonium buffer serves a dual purpose: it maintains the optimal pH for the enzyme and provides the nitrogen source for the formation of the nitrile.[6]
-
Catalase: The reaction produces hydrogen peroxide as a byproduct, which can deactivate the galactose oxidase. Catalase is added to decompose the hydrogen peroxide, thereby protecting the primary enzyme and improving its turnover number.[7]
-
Mild Conditions: The reaction is performed at a gentle 30°C and atmospheric pressure, significantly reducing the energy consumption compared to traditional chemical methods.[5]
Experimental Protocol: Enzymatic Synthesis of Benzonitrile from Benzyl Alcohol
-
Reaction Setup: In a 10 mL glass vial equipped with a magnetic stir bar, prepare a 5 mL reaction mixture containing:
-
Benzyl alcohol (10 mM)
-
Ammonium buffer (1 M, pH 9)
-
Galactose oxidase from Fusarium graminearum (e.g., 10 µM)
-
Catalase (e.g., 2000 U/mL)
-
-
Incubation: Seal the vial and incubate the mixture at 30°C with vigorous stirring (e.g., 700 rpm) for 24 hours. The reaction is open to the air to ensure a sufficient supply of oxygen.
-
Work-up and Analysis:
-
After 24 hours, quench the reaction by adding 1 mL of ethyl acetate and vortexing.
-
Separate the organic layer.
-
Analyze the organic phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield of benzonitrile.
-
Mechanism of Galactose Oxidase Catalyzed Nitrile Synthesis
The reaction proceeds through a three-step, one-pot cascade within the enzyme's active site.[6][7]
Caption: Galactose oxidase-catalyzed conversion of benzyl alcohol to benzonitrile.
Dehydration of Benzaldoximes with Aldoxime Dehydratases
Aldoxime dehydratases (Oxds) offer a direct and clean route to nitriles from aldoximes, which are readily synthesized from the corresponding aldehydes.[3] This enzymatic method operates in aqueous media under mild pH and temperature conditions, presenting a sustainable alternative to chemical dehydration agents that often generate significant waste.[9][10]
Causality Behind Experimental Choices:
-
Enzyme Source: Aldoxime dehydratases from various microbial sources, such as Pseudomonas putida, have been cloned and overexpressed in E. coli for ease of production and application.[4]
-
Whole-Cell Biocatalyst: Using whole E. coli cells overexpressing the Oxd enzyme simplifies the process by eliminating the need for enzyme purification. The cellular machinery also helps in cofactor regeneration if required.
-
Aqueous Medium: The reaction is performed in a phosphate buffer, which is an environmentally benign solvent.[4]
-
High Substrate Loading: This methodology has been shown to be effective even at high substrate concentrations, a key requirement for industrial applicability.[10]
Experimental Protocol: Synthesis of Aromatic Nitriles from Benzaldoximes
-
Preparation of Biocatalyst: Cultivate E. coli cells expressing the aldoxime dehydratase gene (e.g., from Pseudomonas putida F1) and harvest the cells by centrifugation. The resulting cell paste can be used directly.
-
Reaction Setup: In a temperature-controlled vessel, suspend the whole-cell biocatalyst in a potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Substrate Addition: Add the benzaldoxime substrate (e.g., 2-chlorobenzaldoxime) to the reaction mixture. For high substrate concentrations (up to 500 mM), a co-solvent like toluene may be used to aid solubility.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 35°C) for 24 hours.[4]
-
Extraction and Analysis:
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Analyze the product yield and purity by GC or NMR.
-
Ionic Liquids: Multifunctional Media for Clean Benzonitrile Synthesis
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. In the synthesis of benzonitrile, specific ILs can act as the solvent, catalyst, and phase separator, streamlining the entire process.[1]
A particularly elegant one-pot synthesis converts benzaldehyde to benzonitrile using a hydroxylamine salt of an ionic liquid.[11] This approach eliminates the need for metal catalysts and avoids the formation of corrosive byproducts like HCl, which is a problem when using hydroxylamine hydrochloride.[1]
Causality Behind Experimental Choices:
-
Dual-Role Reagent: Using a hydroxylamine salt of an ionic liquid, such as (NH₂OH)₂·[HSO₃-b-Py]·HSO₄, provides both the hydroxylamine for oxime formation and the ionic liquid medium.[11]
-
Catalytic Ionic Liquid: The ionic liquid [HSO₃-b-Py]·HSO₄ acts as a Brønsted acid catalyst, promoting both the formation of the benzaldoxime intermediate and its subsequent dehydration to benzonitrile.[1]
-
Biphasic System: The use of a nonpolar organic co-solvent like paraxylene creates a biphasic system. The reaction occurs in the ionic liquid phase, and upon completion, the benzonitrile product preferentially partitions into the organic phase.[12]
-
Recyclability: After the reaction, the two phases are easily separated. The ionic liquid can be recovered by simple evaporation of water and reused multiple times with minimal loss of activity, significantly reducing waste.[1][12]
Experimental Protocol: One-Pot Synthesis of Benzonitrile using a Recyclable Ionic Liquid
-
Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, combine the following:
-
Benzaldehyde (1 equivalent)
-
(NH₂OH)₂·[HSO₃-b-Py]·HSO₄ (1.5 equivalents)
-
[HSO₃-b-Py]·HSO₄ (as the ionic liquid solvent, e.g., 1 volume)
-
Paraxylene (as the co-solvent, e.g., 2 volumes)
-
-
Reaction Conditions: Heat the mixture to 120°C with stirring for 2 hours.[11][13]
-
Product Isolation and IL Recovery:
-
Cool the reaction mixture to room temperature. The mixture will spontaneously separate into two phases.
-
Separate the upper organic layer (containing the benzonitrile product). The product can be purified by distillation.
-
The lower ionic liquid layer can be washed with a small amount of water and then dried under vacuum to remove the water. The recovered ionic liquid is ready for reuse.[12]
-
Workflow for Ionic Liquid-Mediated Benzonitrile Synthesis
Caption: Streamlined workflow for benzonitrile synthesis using a recyclable ionic liquid.
Emerging Green Technologies: Photocatalysis and Electrosynthesis
Visible-light photocatalysis and electrosynthesis represent the next frontier in green chemistry, offering pathways to activate molecules under exceptionally mild conditions using light or electricity as traceless reagents.
Visible-Light Photocatalytic Cyanation
Photoredox catalysis can facilitate the cyanation of aryl halides at room temperature using visible light.[14] This avoids the high temperatures and often sensitive catalysts required in traditional cross-coupling reactions. Dual catalysis systems, combining a photocatalyst with a nickel catalyst, have proven particularly effective.[15]
Mechanism Overview: The general mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a Ni(II)-aryl intermediate, generating a more reactive Ni(III)-aryl species. This high-valent nickel complex readily undergoes cyanide transfer and subsequent reductive elimination to yield the desired benzonitrile product.[15]
Experimental Setup (General Principles):
-
Reactants: An aryl halide (e.g., bromobenzene), a cyanide source (safer alternatives to metal cyanides are preferred), a photocatalyst (e.g., an iridium or organic dye), and a nickel catalyst are dissolved in an organic solvent.
-
Light Source: The reaction mixture is irradiated with a visible light source, such as a blue LED lamp.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the excited photocatalyst by oxygen.
Paired Electrosynthesis of Benzonitrile from Benzoic Acid
Electrosynthesis offers a unique way to perform redox reactions without stoichiometric chemical oxidants or reductants. A novel paired electrosynthesis method allows for the direct conversion of benzoic acid to benzonitrile at room temperature in liquid ammonia.[2][16]
Mechanism of Paired Electrosynthesis:
This process cleverly utilizes both the cathode and the anode to generate the necessary intermediates in a single electrochemical cell.
-
At the Cathode: Benzoic acid is reduced to benzyl alcohol.[2][16]
-
At the Anode: An iodide anion (from the supporting electrolyte) is oxidized to iodine.[2][16]
-
In Solution: The electrochemically generated benzyl alcohol and iodine react chemically in the liquid ammonia solvent to form benzonitrile.[2][16]
This method is particularly green as it starts from an abundant feedstock (benzoic acid), operates at ambient temperature, and avoids the use of toxic reagents.[16]
Comparison of Green Benzonitrile Synthesis Methods
To provide a clear comparison of the discussed methodologies, the following table summarizes key parameters and green chemistry metrics.
| Method | Starting Material | Key Reagents | Conditions | Key Advantages | Potential Drawbacks |
| Galactose Oxidase | Benzyl Alcohol | O₂ (Air), NH₃ | 30°C, pH 9, aqueous | Cyanide-free, mild conditions, uses air as oxidant | Enzyme stability and cost, moderate turnover numbers |
| Aldoxime Dehydratase | Benzaldoxime | Whole-cell biocatalyst | 35°C, pH 7, aqueous | Cyanide-free, mild conditions, high substrate loading | Requires synthesis of aldoxime precursor |
| Ionic Liquid | Benzaldehyde | (NH₂OH)₂·IL, IL | 120°C | Recyclable catalyst/solvent, no metal catalyst, simple work-up | Higher temperature than biocatalysis, cost of ILs |
| Photocatalysis | Aryl Halide | Photocatalyst, Ni-catalyst | Room Temp., visible light | Very mild conditions, avoids high temperatures | Use of precious metal catalysts (e.g., Iridium), solvent waste |
| Electrosynthesis | Benzoic Acid | Liquid NH₃, Iodide salt | Room Temp., electrolysis | Uses electricity as reagent, ambient temperature | Use of liquid ammonia requires special handling |
Green Chemistry Metrics:
-
Atom Economy: Biocatalytic and ionic liquid methods generally exhibit high atom economy, especially in one-pot processes where intermediate isolation is avoided.
-
E-Factor (Environmental Factor): The ionic liquid method with catalyst recycling and the solvent-free biocatalytic approaches have the potential for very low E-factors, as they significantly reduce solvent waste.
-
Process Mass Intensity (PMI): Industrial-scale biocatalysis and processes with efficient solvent recycling will have a more favorable (lower) PMI.[17][18]
Conclusion
The transition to green and sustainable practices in chemical synthesis is not just an environmental necessity but also a driver of innovation. The methodologies outlined in this guide—from the elegance of enzymatic catalysis to the precision of photocatalysis and electrosynthesis—demonstrate that the production of benzonitriles can be achieved with significantly reduced environmental impact. By understanding the principles behind these green approaches, researchers and industry professionals can make informed decisions to develop safer, more efficient, and economically viable chemical processes for a sustainable future.
References
- 1. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyanide-free synthesis of aromatic nitriles from aldoximes: Discovery and application of a novel heme-containing aldoxime dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promiscuous enzyme enables efficient and benign synthesis of nitriles - HIMS - University of Amsterdam [hims.uva.nl]
- 6. Catalytic Promiscuity of Galactose Oxidase: A Mild Synthesis of Nitriles from Alcohols, Air, and Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent | Semantic Scholar [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ccspublishing.org.cn [ccspublishing.org.cn]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Catalytic Hydrocyanation in the Synthesis of Complex Nitriles
Introduction: The Strategic Importance of the Nitrile Moiety
For researchers, scientists, and professionals in drug development, the nitrile functional group represents a cornerstone of molecular architecture. Its versatile reactivity allows for transformation into a wide array of other functionalities, including primary amines, carboxylic acids, amides, and ketones, making it an invaluable synthon in the construction of complex molecules. Catalytic hydrocyanation, the addition of a hydrogen and a cyanide group across an unsaturated bond, stands out as one of the most direct and atom-economical methods for the synthesis of nitriles.[1][2] This guide provides an in-depth exploration of modern catalytic hydrocyanation, with a focus on practical applications and detailed protocols for laboratory settings. We will delve into the mechanistic underpinnings of this powerful transformation, explore various catalytic systems, and provide step-by-step procedures for the synthesis of complex nitriles, including asymmetric approaches for accessing chiral molecules.
Core Concepts in Catalytic Hydrocyanation
The industrial significance of catalytic hydrocyanation is exemplified by the DuPont adiponitrile process, which synthesizes tons of adiponitrile, a precursor to nylon-6,6, annually from 1,3-butadiene.[3][4][5] This process, typically catalyzed by nickel complexes with phosphite ligands, highlights the power and scalability of this methodology.[6][7]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for nickel-catalyzed hydrocyanation of alkenes involves a series of well-defined organometallic transformations. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.[1][8]
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of hydrogen cyanide (HCN) to a low-valent nickel(0) complex, forming a hydrido-nickel(II) cyanide species.
-
Alkene Coordination: The alkene substrate then coordinates to the nickel center.
-
Migratory Insertion: In this key step, the alkene inserts into the nickel-hydride bond, forming an alkyl-nickel(II) cyanide intermediate. This step determines the regioselectivity of the reaction (i.e., Markovnikov vs. anti-Markovnikov addition).
-
Reductive Elimination: The final step is the reductive elimination of the alkyl nitrile product, regenerating the nickel(0) catalyst and completing the cycle. This step is often rate-limiting.[1][8]
Lewis acids are often employed as co-catalysts to accelerate the rate-limiting reductive elimination step, thereby increasing the overall reaction rate.[1][8]
Caption: Generalized catalytic cycle for nickel-catalyzed hydrocyanation.
Modern Approaches: Navigating the Challenges of HCN
The extreme toxicity of hydrogen cyanide gas presents a significant barrier to its widespread use in academic and pharmaceutical research laboratories.[1][8] Consequently, the development of safer, HCN-free protocols has been a major focus of modern research.
Transfer Hydrocyanation: A Safer Alternative
Transfer hydrocyanation utilizes a stable, easy-to-handle cyanide source that transfers HCN to the substrate in situ. This approach avoids the need to handle gaseous HCN directly.[9][10][11] Common HCN surrogates include:
-
Acetone cyanohydrin: This is a popular choice for the in situ generation of HCN.[12][13][14]
-
Alkyl nitriles: Simple alkyl nitriles can serve as both the solvent and the cyanide source in transfer hydrocyanation reactions.[9][10]
-
Formamide: Recent developments have shown that formamide can be used as a safe and readily available cyano source.[15]
These methods often employ nickel catalysts and can exhibit excellent functional group tolerance.[10][11]
Asymmetric Hydrocyanation: Accessing Chiral Nitriles
The synthesis of enantiomerically pure compounds is of paramount importance in drug development. Asymmetric hydrocyanation provides a direct route to chiral nitriles, which can then be converted to a variety of other chiral building blocks. This is typically achieved by using a chiral ligand that coordinates to the metal catalyst, influencing the stereochemical outcome of the reaction.
A notable example is the synthesis of the precursor to Naproxen, a widely used non-steroidal anti-inflammatory drug. The key step is an asymmetric hydrocyanation of a vinylnaphthalene derivative. The use of chiral phosphine-phosphite ligands with a nickel catalyst can lead to high enantioselectivities.[16][17]
Safety First: Handling Cyanide Compounds in the Laboratory
EXTREME CAUTION IS REQUIRED WHEN WORKING WITH ANY CYANIDE-CONTAINING COMPOUND.
Hydrogen cyanide and its salts are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. All manipulations involving cyanide compounds must be performed in a certified chemical fume hood.[12]
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile gloves is recommended.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Clothing: Long pants and closed-toe shoes are required.
Emergency Procedures:
-
Have a written emergency plan and ensure all lab personnel are familiar with it.
-
An emergency cyanide antidote kit should be readily accessible, and personnel should be trained in its use.
-
In case of exposure, immediately remove the affected person from the contaminated area, remove contaminated clothing, and call for emergency medical assistance.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to conduct a thorough literature search and risk assessment before attempting any new reaction.
Protocol 1: Nickel-Catalyzed Hydrocyanation of Styrene using Acetone Cyanohydrin
This protocol describes a general procedure for the hydrocyanation of an activated alkene using a common HCN surrogate.
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Styrene
-
Acetone cyanohydrin
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To a Schlenk flask, add Ni(acac)₂ (e.g., 0.01 mmol, 1 mol%) and dppp (e.g., 0.012 mmol, 1.2 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (e.g., 2 mL) via syringe.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
To the catalyst solution, add styrene (e.g., 1.0 mmol, 1.0 equiv) via syringe.
-
In a separate, dry vial, prepare a solution of acetone cyanohydrin (e.g., 1.2 mmol, 1.2 equiv) in anhydrous toluene (e.g., 1 mL).
-
Slowly add the acetone cyanohydrin solution to the reaction mixture via syringe pump over a period of 1-2 hours at the desired reaction temperature (e.g., 60 °C). Note: Slow addition is crucial to maintain a low concentration of free HCN, which can deactivate the catalyst.[14]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. CAUTION: This may release some residual HCN gas. Perform this step in the fume hood.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired nitrile.
-
Protocol 2: Asymmetric Hydrocyanation of a Vinylarene
This protocol outlines a general procedure for the enantioselective hydrocyanation of a vinylarene, a key transformation in the synthesis of many pharmaceuticals.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)
-
Chiral phosphine-phosphite ligand (e.g., a TADDOL-derived ligand)
-
Vinylarene substrate (e.g., 6-methoxy-2-vinylnaphthalene)
-
Hydrogen cyanide (HCN) solution in a suitable solvent (e.g., toluene or THF) - HANDLE WITH EXTREME CAUTION
-
Anhydrous solvent (e.g., toluene or THF)
-
Standard Schlenk line and glassware
-
Syringe pump
Procedure:
-
Catalyst Preformation (in a glovebox):
-
In a Schlenk flask, dissolve Ni(cod)₂ (e.g., 0.05 equiv) and the chiral ligand (e.g., 0.05 equiv) in anhydrous solvent.
-
Stir the solution at room temperature for 30 minutes.
-
-
Reaction Setup:
-
Add the vinylarene substrate (1.0 equiv) to the catalyst solution.
-
Slowly add a solution of HCN (e.g., 1.5 equiv) in the same anhydrous solvent to the reaction mixture via syringe pump over several hours at a controlled temperature (e.g., room temperature).[17]
-
-
Reaction Quench and Work-up:
-
After the reaction is complete, bubble a stream of argon through the solution for 10-15 minutes to remove any excess HCN.[17]
-
Remove the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Presentation and Interpretation
The success of a catalytic hydrocyanation reaction is evaluated based on several key metrics, which should be systematically tabulated for clear comparison and optimization.
Table 1: Catalyst and Ligand Effects on Styrene Hydrocyanation
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (Branched:Linear) |
| 1 | Ni(acac)₂ (1) | dppp (1.2) | Toluene | 60 | 4 | 95 | >99:1 |
| 2 | Ni(cod)₂ (1) | P(OPh)₃ (4) | Toluene | 60 | 6 | 88 | 90:10 |
| 3 | Ni(acac)₂ (1) | Xantphos (1.2) | Dioxane | 80 | 8 | 92 | 98:2 |
Table 2: Substrate Scope in Transfer Hydrocyanation
| Entry | Alkene Substrate | Cyanide Source | Product | Yield (%) |
| 1 | 1-Octene | Butyronitrile | Nonanenitrile | 85 |
| 2 | Styrene | Isobutyronitrile | 3-Phenylpropanenitrile | 92 |
| 3 | Cyclohexene | Adiponitrile | Cyclohexanecarbonitrile | 78 |
Troubleshooting and Optimization
-
Low Conversion:
-
Catalyst Deactivation: The nickel catalyst is sensitive to oxygen and can be deactivated by excess HCN. Ensure rigorous inert atmosphere techniques and slow addition of the cyanide source.[14]
-
Temperature: The reaction rate is temperature-dependent. A modest increase in temperature may improve conversion, but can also lead to side reactions.
-
-
Poor Selectivity:
-
Ligand Choice: The electronic and steric properties of the ligand play a crucial role in determining the regioselectivity and enantioselectivity.[18] Experiment with different phosphine or phosphite ligands.
-
Solvent Effects: The polarity of the solvent can influence the reaction outcome.
-
Conclusion
Catalytic hydrocyanation is a powerful and versatile tool for the synthesis of complex nitriles. While the toxicity of hydrogen cyanide has historically limited its application in non-industrial settings, the development of transfer hydrocyanation methods using safer HCN surrogates has opened new avenues for academic and pharmaceutical research. By understanding the underlying mechanistic principles and adhering to strict safety protocols, researchers can leverage this methodology to efficiently construct complex molecular architectures and accelerate the discovery of new medicines and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 7. (513bp) Research on Catalysts for the Hydrocyanation of 1,3-Butadiene to Adiponitrile | AIChE [proceedings.aiche.org]
- 8. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 9. Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. moodle2.units.it [moodle2.units.it]
- 18. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Value of Benzonitrile in Multi-Component Reactions
<Senior Application Scientist
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of diverse compound libraries—a cornerstone of modern drug discovery.[1][2][3] Within the vast toolkit of MCRs, benzonitrile and its derivatives stand out as uniquely versatile building blocks.[4] Characterized by a cyano (-C≡N) group attached to a benzene ring, these substrates offer multiple points of reactivity that can be finely tuned by aromatic substitution.[4]
The nitrile group can act as an electrophile, a precursor to other functional groups, or a key element in heterocycle formation.[5][6] This guide provides an in-depth exploration of key MCRs where benzonitrile derivatives are pivotal, offering detailed mechanistic insights and field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Ugi-Tetrazole Four-Component Reaction (UT-4CR): A Bioisostere Powerhouse
The classical Ugi four-component reaction is a cornerstone of MCR chemistry. A powerful variant, the Ugi-tetrazole reaction, replaces the standard carboxylic acid component with an azide source (typically trimethylsilyl azide, TMSN₃) to synthesize 1,5-disubstituted tetrazoles.[7][8] This is of profound importance in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often improving metabolic stability and pharmacokinetic properties.[9] While the nitrile itself is not a direct component of the classic Ugi reaction, MCRs that incorporate nitriles to form tetrazoles are often discussed in this context and are exceptionally valuable.[10]
Mechanistic Rationale
The reaction proceeds through the initial formation of an imine from an aldehyde and an amine. The isocyanide then adds to the iminium ion, forming a nitrilium ion intermediate. This highly electrophilic species is intercepted by the azide anion. An irreversible intramolecular cyclization follows, yielding the stable 1,5-disubstituted tetrazole ring. The choice of solvent and the nature of the reactants are critical; polar protic solvents like methanol are typically used to facilitate the formation of the initial imine and stabilize the ionic intermediates.
Diagram: Simplified Ugi-Tetrazole Reaction Mechanism
Caption: A simplified overview of the Ugi-Tetrazole reaction pathway.
Representative Protocol: Synthesis of a 1,5-Disubstituted Tetrazole
This protocol is a generalized procedure adapted from established methodologies for the Ugi-tetrazole reaction.[7][11]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol, 1.0 equiv.
-
Primary Amine (e.g., Benzylamine): 1.0 mmol, 1.0 equiv.
-
Isocyanide (e.g., tert-Butyl isocyanide): 1.0 mmol, 1.0 equiv.
-
Trimethylsilyl azide (TMSN₃): 1.1 mmol, 1.1 equiv.
-
Methanol (MeOH), anhydrous: 5 mL
Procedure:
-
Vessel Preparation: To a clean, dry 10 mL sealed reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).
-
Solvent Addition: Add anhydrous methanol (5 mL) to the vial.
-
Reactant Addition: Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation. Subsequently, add the isocyanide (1.0 mmol) followed by the careful addition of trimethylsilyl azide (1.1 mmol).
-
Causality Note: Pre-stirring the aldehyde and amine encourages the formation of the imine, which is a key intermediate. TMSN₃ is used as a safer, more soluble alternative to hydrazoic acid (HN₃).[7]
-
-
Reaction: Seal the vial tightly and stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 24 hours.[7] The optimal temperature may vary depending on the reactivity of the substrates.
-
Causality Note: The reaction is often run at a slightly elevated temperature to ensure completion, especially with less reactive substrates. The sealed vial prevents the evaporation of volatile components.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: Dissolve the crude residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The final product can be further purified by flash column chromatography on silica gel.
The Gewald Aminothiophene Synthesis: A Gateway to Thiophene Scaffolds
The Gewald reaction is a classic and highly reliable MCR for the synthesis of polysubstituted 2-aminothiophenes.[12] It involves the condensation of a carbonyl compound (ketone or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[12] Benzonitrile derivatives, particularly those with an α-methylene group activated by an adjacent electron-withdrawing group (e.g., phenylacetonitrile), are excellent substrates for this transformation. Thiophene rings are prevalent in many pharmaceuticals, making the Gewald reaction a vital tool in drug discovery.[13]
Mechanistic Rationale
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile, catalyzed by a base (often a secondary amine like morpholine or piperidine).[12] This forms an α,β-unsaturated nitrile intermediate. Elemental sulfur (S₈) is then added to this intermediate. The exact mechanism of sulfur addition and ring closure is complex and thought to involve polysulfide intermediates.[14] The process culminates in a cyclization and subsequent tautomerization/aromatization to yield the stable 2-aminothiophene product.
Diagram: Experimental Workflow for the Gewald Synthesis
Caption: A typical experimental workflow for the Gewald reaction.
Representative Protocol: Synthesis of a Tetrasubstituted 2-Aminothiophene
This protocol is based on well-established procedures for the Gewald synthesis.[15][16]
Materials:
-
Ketone (e.g., Cyclohexanone): 10 mmol, 1.0 equiv.
-
Activated Nitrile (e.g., Malononitrile): 10 mmol, 1.0 equiv.
-
Elemental Sulfur (S₈): 10 mmol, 1.0 equiv.
-
Base (e.g., Morpholine): 20 mmol, 2.0 equiv.
-
Solvent (e.g., Ethanol or DMF): 25 mL
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the ketone (10 mmol), the activated nitrile (10 mmol), and the solvent (25 mL).
-
Base Addition: While stirring, add the base (20 mmol) to the mixture.
-
Causality Note: Morpholine acts as a basic catalyst to promote the initial Knoevenagel condensation. An excess is often used to drive the reaction to completion.
-
-
Sulfur Addition: Add the elemental sulfur (10 mmol) portion-wise to the stirring mixture. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 1-3 hours.
-
Causality Note: Heating is required to overcome the activation energy for the sulfur addition and subsequent cyclization steps. Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point.
-
-
Monitoring: Monitor the reaction progress by TLC.
-
Product Isolation: After the reaction is complete, cool the mixture in an ice bath. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 2-aminothiophene.
Friedländer Annulation for Quinolines: Constructing Privileged Scaffolds
The Friedländer synthesis is a reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like a ketone or an activated nitrile) to form a quinoline.[17] When conducted as a one-pot, multi-component process, it becomes a highly efficient method for constructing the quinoline core, a privileged scaffold found in numerous pharmaceuticals, including antimalarial and anticancer agents.[18][19] Using a 2-aminobenzonitrile as a substrate in a modified Friedländer approach allows for the synthesis of aminoquinolines.
Mechanistic Rationale
The reaction typically proceeds via an initial aldol-type condensation or Schiff base formation between the two carbonyl-containing components, followed by a cyclizing condensation that eliminates water to form the aromatic quinoline ring system.[17] The reaction is usually catalyzed by either acid or base. The choice of catalyst can influence the initial step (aldol vs. Schiff base formation) and the overall regioselectivity of the reaction.[17][18]
Comparative Data: Catalyst Effect on Friedländer Synthesis
| Catalyst | Conditions | Typical Yield Range (%) | Rationale / Notes |
| p-Toluene sulfonic acid (p-TSA) | Solvent-free, 80-100 °C | 85-95% | Strong Brønsted acid; effectively catalyzes both condensation and cyclization.[18] |
| Iodine (I₂) | Solvent-free, 120 °C | 80-92% | Acts as a mild Lewis acid and oxidizing agent to facilitate aromatization.[18] |
| Neodymium(III) nitrate | Ethanol, reflux | 88-96% | A Lewis acid catalyst that is efficient and can be used in conventional solvents.[18] |
| No Catalyst | Water, 100 °C | 75-90% | Green chemistry approach; relies on the intrinsic reactivity of substrates at high temperatures.[18] |
Conclusion
Multi-component reactions utilizing benzonitrile derivatives provide a robust and versatile platform for the synthesis of complex, biologically relevant heterocyclic compounds. The Ugi-tetrazole and Gewald reactions, in particular, offer direct routes to privileged scaffolds in medicinal chemistry with high step and atom economy. By understanding the underlying mechanisms and optimizing reaction protocols, researchers can leverage these powerful transformations to accelerate the discovery and development of novel therapeutics.
References
- 1. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrazine in the Ugi Tetrazole Reaction [organic-chemistry.org]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 18. Friedlaender Synthesis [organic-chemistry.org]
- 19. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 2,4,6-Trimethoxybenzonitrile
Technical Support Center: Synthesis of 2,4,6-Trimethoxybenzonitrile
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic transformation. Here, we combine established chemical principles with practical, field-tested advice to ensure the success of your experiments.
I. Reaction Overview and Key Principles
The synthesis of this compound typically proceeds via the dehydration of 2,4,6-trimethoxybenzamide. This transformation is a classic example of a dehydration reaction where a primary amide is converted into a nitrile. The choice of dehydrating agent is critical and significantly influences the reaction's efficiency, work-up procedure, and overall yield. Commonly employed reagents include phosphorus oxychloride (POCl3), trifluoroacetic anhydride (TFAA), and cyanuric chloride.
The general mechanism involves the activation of the amide oxygen by the dehydrating agent, making it a good leaving group. This is followed by an elimination step to form the nitrile. The electron-rich nature of the trimethoxy-substituted benzene ring can influence the reactivity of the amide and may necessitate specific reaction conditions to avoid side reactions.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common dehydrating agents for the synthesis of this compound, and how do I choose the best one?
A1: The choice of dehydrating agent depends on factors such as scale, desired purity, and available laboratory equipment.
-
Phosphorus Oxychloride (POCl3): A powerful and cost-effective dehydrating agent. It is often used with a base like pyridine or triethylamine to neutralize the HCl byproduct. However, the work-up can be challenging due to the formation of phosphoric acid byproducts.
-
Trifluoroacetic Anhydride (TFAA): A highly effective reagent that often leads to cleaner reactions and simpler work-up procedures, as the byproducts (trifluoroacetic acid) are volatile. It is, however, more expensive than POCl3.
-
Cyanuric Chloride (TCT): A mild and efficient dehydrating agent. Reactions with cyanuric chloride can often be performed under neutral conditions, which can be advantageous for sensitive substrates.
Recommendation: For initial trials and small-scale synthesis, TFAA is often preferred due to the cleaner reaction profile. For larger-scale synthesis where cost is a factor, POCl3 with a suitable base is a viable option, provided the work-up is optimized.
Q2: My reaction is not going to completion, and I observe unreacted starting material (2,4,6-trimethoxybenzamide). What could be the issue?
A2: Incomplete conversion is a common issue and can be attributed to several factors:
-
Insufficient Dehydrating Agent: Ensure that the stoichiometry of the dehydrating agent is appropriate. A molar excess of the dehydrating agent is often required. A good starting point is 1.1 to 1.5 equivalents.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction over a longer period.
-
Purity of Reagents: Ensure that the starting amide is dry and pure. The presence of water can consume the dehydrating agent. Similarly, the dehydrating agent should be of high purity.
Q3: I am observing the formation of significant byproducts. What are they, and how can I minimize them?
A3: Side reactions can lower the yield and complicate purification. The nature of the byproducts depends on the reagents and conditions used.
-
With POCl3: Incomplete reaction can lead to the formation of a Vilsmeier-type intermediate which, upon aqueous work-up, can hydrolyze back to the starting amide. Over-reaction or reaction with the aromatic ring is less common for this electron-rich system under standard dehydration conditions but cannot be entirely ruled out.
-
With TFAA: The primary byproduct is trifluoroacetic acid, which is typically removed during work-up. In some cases, if the reaction is overheated, decomposition of the starting material or product can occur.
Minimization Strategies:
-
Control the temperature: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm to room temperature slowly.
-
Optimize stoichiometry: Use the minimum effective amount of the dehydrating agent.
-
Inert atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric moisture.
III. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Insufficiently active dehydrating agent. | Verify the quality and age of the dehydrating agent. Use a freshly opened bottle if possible. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. | |
| Presence of moisture. | Dry the starting material (2,4,6-trimethoxybenzamide) in a vacuum oven before use. Use anhydrous solvents. | |
| Formation of a dark-colored reaction mixture | Decomposition of starting material or product. | Run the reaction at a lower temperature. Ensure slow addition of the dehydrating agent. |
| Impurities in the starting material. | Recrystallize the 2,4,6-trimethoxybenzamide before use. | |
| Difficult work-up (e.g., emulsions during extraction) | Formation of insoluble byproducts (especially with POCl3). | After quenching the reaction, stir the mixture for an extended period to ensure complete hydrolysis of phosphorus byproducts. Acidifying the aqueous layer can sometimes help. |
| Inappropriate choice of extraction solvent. | Try a different organic solvent for extraction. For example, if using diethyl ether, consider switching to ethyl acetate or dichloromethane. | |
| Product is an oil instead of a solid | Presence of impurities. | Purify the product using column chromatography. The pure product should be a white solid. |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
IV. Recommended Experimental Protocol
This protocol describes the synthesis of this compound from 2,4,6-trimethoxybenzamide using trifluoroacetic anhydride (TFAA), which is known for its high efficiency and clean reaction profile.
Materials and Reagents:
-
2,4,6-trimethoxybenzamide
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2,4,6-trimethoxybenzamide (1.0 eq) in anhydrous dichloromethane. Add anhydrous pyridine (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of TFAA: Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the cooled solution over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker containing a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (CO2) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound as a white solid.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
V. Safety Considerations
-
Phosphorus Oxychloride (POCl3): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Trifluoroacetic Anhydride (TFAA): Corrosive and lachrymatory. It is also moisture-sensitive. Handle in a fume hood with appropriate PPE.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize exposure and handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
VI. References
-
Reddy, K. L., et al. (2007). A mild and efficient one-pot synthesis of nitriles from aldehydes using cyanuric chloride/DMF. Tetrahedron Letters, 48(42), 7579-7582. --INVALID-LINK--
-
Tummatorn, J., et al. (2009). A Mild and Efficient Dehydration of Primary Amides to Nitriles Using Trifluoroacetic Anhydride. Synthesis, 2009(03), 469-473. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
Technical Support Center: Purification of 2,4,6-Trimethoxybenzonitrile by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 2,4,6-trimethoxybenzonitrile via recrystallization. This document moves beyond a simple procedural outline to explain the underlying principles and offer robust troubleshooting solutions for common experimental challenges.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2][3] For this compound, a crystalline solid with a melting point in the range of 140-145°C, selecting an appropriate solvent system is paramount for achieving high purity and yield.[4][5][6][7][8] This compound is notably insoluble in water.[6][7][8]
The ideal solvent for recrystallization will dissolve the solute (this compound) sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[1][2][3][9] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals.[1][3][10][11] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration if they are insoluble in the hot solvent.[1][3]
Experimental Protocol: Single-Solvent Recrystallization of this compound
This protocol outlines a general procedure. The choice of solvent and specific volumes will need to be optimized based on the scale of the experiment and the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate - to be determined by solubility tests)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Boiling chips
Methodology:
-
Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent. The ideal solvent should dissolve the compound when hot but not when cold.[2][9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring.[3][9] Continue adding small portions of the hot solvent until the solid is completely dissolved.[1][9] Avoid adding an excess of solvent, as this will reduce the final yield.[1][10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is crucial for removing particulate matter that would otherwise be trapped in the crystals.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[9][10] Slow cooling is essential for the formation of large, pure crystals.[9] Rushing this step can trap impurities within the crystal lattice.[9] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[9][10]
-
Drying: Dry the purified crystals thoroughly to remove any remaining solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My this compound is not crystallizing out of solution upon cooling.
A1: This is a common issue that can often be resolved with a few simple techniques.
-
Induce Crystallization: The solution may be supersaturated, meaning the conditions are suitable for crystallization, but the process has not initiated.[10] You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.[1][10][12] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][12]
-
Seeding: Add a "seed crystal," which is a tiny amount of the crude or pure this compound, to the solution.[10][12] This provides a template for further crystal formation.[12]
-
-
Insufficient Concentration: It's possible that too much solvent was added during the dissolution step, and the solution is not saturated enough for crystals to form upon cooling.[1][9][13] To remedy this, gently boil off some of the solvent to increase the concentration of the solute and then attempt the cooling process again.[9][12][13]
Q2: Instead of crystals, an oily layer has formed at the bottom of my flask. What should I do?
A2: This phenomenon is known as "oiling out" and occurs when the solute is insoluble in the solvent at a temperature that is above its own melting point.[3][13][14] It can also be caused by a high concentration of impurities, which can depress the melting point of the mixture.[13][14]
-
Add More Solvent: Reheat the solution to dissolve the oil. Then, add a small amount of additional hot solvent and allow the solution to cool slowly again.[13][15]
-
Lower the Cooling Temperature: The boiling point of your chosen solvent may be too high. Consider using a solvent with a lower boiling point.
-
Solvent System Modification: If oiling out persists, a two-solvent recrystallization system may be necessary.[11] In this method, the compound is dissolved in a "good" solvent at its boiling point, and then a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes cloudy.[9][11] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]
Q3: The yield of my purified this compound is very low.
A3: A low yield can result from several factors during the recrystallization process.
-
Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor even after cooling.[10][13]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-warmed.
-
Incomplete Crystallization: Cooling the solution for a longer period or to a lower temperature in an ice-salt bath can sometimes increase the yield.
-
Washing with a Warm Solvent: Washing the crystals with a solvent that is not ice-cold can dissolve some of the product.[10]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for the recrystallization of this compound?
A1: The principle of "like dissolves like" is a good starting point.[3] Since this compound has polar ether and nitrile groups, polar protic or aprotic solvents are likely candidates. The ideal solvent should exhibit a significant difference in solubility for the compound at high and low temperatures.[1][2][3] Common choices for compounds with similar functionalities include ethanol, isopropanol, and ethyl acetate. Small-scale solubility tests are essential to determine the optimal solvent empirically.
Q2: What are the common impurities I might encounter in crude this compound?
A2: The impurities will largely depend on the synthetic route used to prepare the compound. Common impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents from the synthesis.[16][17][18][19] For instance, if prepared from 1,3,5-trimethoxybenzene, residual starting material could be present. Side-products from incomplete reactions or over-reactions are also possible.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a two-solvent system is a valuable technique when a suitable single solvent cannot be found.[9][11] The two solvents must be miscible with each other.[9][11] Typically, one solvent dissolves the compound well (the "good" solvent), and the other dissolves it poorly (the "poor" solvent).[9][11]
Q4: How can I assess the purity of my recrystallized this compound?
A4: Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (140-145°C) is a good indicator of high purity.[4][5][6][7][8] Impurities tend to broaden and depress the melting point range.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate and quantify impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the structure of the desired compound and may reveal the presence of impurities.
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₃ | [4][6][20] |
| Molecular Weight | 193.20 g/mol | [6][20] |
| Melting Point | 140-145 °C | [4][5][6][7][8] |
| Appearance | White to pale brown or pale orange crystals or powder | [4] |
| Solubility in Water | Insoluble | [6][7][8] |
References
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [wiredchemist.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound CAS#: 2571-54-2 [m.chemicalbook.com]
- 8. This compound | 2571-54-2 [chemicalbook.com]
- 9. Home Page [chem.ualberta.ca]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. brainly.com [brainly.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
- 18. benchchem.com [benchchem.com]
- 19. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound [webbook.nist.gov]
Technical Support Center: Synthesis of Sterically Hindered Benzonitriles
Welcome to the technical support center for the synthesis of sterically hindered benzonitriles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in incorporating the nitrile moiety into sterically congested aromatic systems. Benzonitriles are pivotal intermediates and pharmacophores in numerous fields, including pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their synthesis can be notoriously difficult when bulky substituents flank the target functional group.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Section 1: Troubleshooting Palladium-Catalyzed Cyanation of Hindered Aryl Halides
Palladium-catalyzed cross-coupling is a powerful and widely used method for forming C–CN bonds.[1] However, its application to sterically hindered substrates is fraught with challenges, primarily related to slow reaction kinetics and catalyst deactivation.
Question: My Pd-catalyzed cyanation of a 2,6-disubstituted aryl bromide shows little to no conversion, even at high temperatures and long reaction times. What is the primary cause?
Answer: This is a classic issue when dealing with sterically hindered substrates. The low reactivity stems from two main bottlenecks in the catalytic cycle:
-
Slow Reductive Elimination: The final step, where the Ar-CN bond is formed and the Pd(0) catalyst is regenerated, is often the rate-determining step for electron-neutral or electron-rich aryl groups.[4] Bulky ortho-substituents can sterically clash, distorting the geometry required for an efficient reductive elimination and significantly increasing the activation energy of this step.
-
Catalyst Poisoning by Cyanide: Cyanide is not only a nucleophile but also an excellent ligand for palladium.[4][5] In solution, excess cyanide ions can readily displace the phosphine ligands from the active Pd(0) species, forming stable and catalytically inactive palladium-cyanide complexes (e.g., [Pd(CN)₄]²⁻).[6] This deactivation pathway is a major challenge in cyanation chemistry.
Question: How can I overcome these challenges of slow reductive elimination and catalyst poisoning?
Answer: A multi-pronged approach focusing on ligand selection, the cyanide source, and reaction conditions is necessary.
-
Ligand Selection is Critical: For hindered substrates, the choice of phosphine ligand is paramount. You need a ligand that is both bulky and electron-rich.
-
Bulkiness: Sterically demanding ligands, such as biaryl phosphines (e.g., XPhos, SPhos, tBuXPhos), create a large, protective "pocket" around the palladium center.[4][5] This steric shield physically hinders the approach of excess cyanide ions, preventing catalyst deactivation.[7]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which promotes the crucial (and often difficult) oxidative addition step and can facilitate the final reductive elimination.
-
-
Choice of Cyanide Source: Instead of highly soluble salts like KCN or NaCN, consider using zinc cyanide (Zn(CN)₂).[8] Zn(CN)₂ has low solubility in many organic solvents, which maintains a low equilibrium concentration of free cyanide ions in the solution.[4][5] This minimizes catalyst poisoning while still providing a sufficient flux of cyanide for the transmetalation step.
-
Use of Additives: In some cases, co-catalysts or additives can be beneficial. For instance, the use of zinc formate dihydrate has been shown to help reactivate the palladium catalyst in some systems.[8]
Troubleshooting Low Yield in Pd-Catalyzed Cyanation
| Symptom | Potential Cause | Recommended Solution |
| No Reaction / Trace Conversion | 1. Inactive Catalyst (Oxidized Pd(0))2. Poor Ligand Choice3. Catalyst Poisoning | 1. Ensure rigorous degassing of solvents and reaction under an inert atmosphere (N₂ or Ar). Use a reliable Pd precatalyst.2. Switch to a bulkier, more electron-rich biaryl phosphine ligand (see protocol below).[4][5]3. Switch from KCN/NaCN to Zn(CN)₂.[8] |
| Reaction Stalls at ~50% Conversion | 1. Catalyst Deactivation2. Insufficient Cyanide Source | 1. The initial catalyst activity was good, but it has been poisoned over time. Employ a more sterically shielding ligand or lower the reaction temperature.[5]2. Ensure at least 0.6 equivalents of Zn(CN)₂ are used. Grinding the Zn(CN)₂ to a fine powder can sometimes help with reproducibility, although some modern methods make this unnecessary.[4] |
| Formation of Dehalogenated Byproduct | Hydrodehalogenation Side Reaction | This can occur with certain phosphine ligands and protic impurities. Ensure anhydrous conditions. Sometimes, adding a mild, non-coordinating base can suppress this pathway. |
Experimental Protocol: Palladium-Catalyzed Cyanation of a Hindered Aryl Bromide
This protocol is optimized for a challenging substrate, such as 2-bromo-1,3,5-triisopropylbenzene.
Materials:
-
Sterically Hindered Aryl Bromide (1.0 mmol)
-
Zinc Cyanide (Zn(CN)₂), 0.66 mmol
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.08 mmol, 8 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or DMAc), 5 mL
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide, zinc cyanide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble palladium and zinc salts.
-
Wash the organic phase with aqueous ammonia or sodium bicarbonate solution to quench any remaining zinc salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Catalytic Cycle for Palladium-Catalyzed Cyanation
The following diagram illustrates the key steps and the common deactivation pathway. Steric hindrance primarily impacts the reductive elimination step.
Caption: The Pd-catalyzed cyanation cycle, highlighting the rate-limiting reductive elimination step for hindered substrates and the off-cycle catalyst poisoning pathway.
Section 2: Troubleshooting the Sandmeyer Reaction for Hindered Anilines
The Sandmeyer reaction is a classical method for converting anilines to benzonitriles.[9] It involves two main stages: diazotization of the aniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[10] Both steps can be problematic with sterically hindered substrates.
Question: My diazotization of a 2,6-disubstituted aniline is incomplete, and upon addition of CuCN, I get a low yield of the desired nitrile along with many byproducts. What is happening?
Answer: This is a common outcome when steric hindrance impedes the reaction.
-
Incomplete Diazotization: The formation of the diazonium salt requires the attack of the amino group on the nitrosating agent (e.g., N₂O₃, formed from NaNO₂ and acid). Bulky ortho-substituents can shield the nitrogen atom, slowing this reaction down. If the temperature is not strictly controlled (typically 0-5 °C), the nitrous acid can decompose before it has a chance to react with the hindered amine.[11]
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable.[11] If they are not used immediately or if the temperature rises, they will decompose, often leading to the formation of phenols (from reaction with water) and other undesired side products.[12]
-
Sluggish Cyanation: The subsequent reaction with CuCN can also be slow for a hindered diazonium salt. This extended reaction time at elevated temperatures (the Sandmeyer cyanation step is often warmed) provides more opportunity for decomposition pathways to occur.
Troubleshooting the Sandmeyer Reaction
Caption: A logical workflow for troubleshooting low yields in the Sandmeyer synthesis of sterically hindered benzonitriles.
Section 3: Dehydration of Sterically Hindered Benzamides
Converting a primary benzamide to a benzonitrile via dehydration is a direct and atom-economical approach. However, the classical conditions often involve harsh reagents and high temperatures that can be incompatible with complex molecules.[11]
Question: I am trying to dehydrate a sterically hindered benzamide using phosphorus pentoxide (P₂O₅), but the reaction is messy and gives a low yield. What are the issues and are there better alternatives?
Answer: The use of P₂O₅ for amide dehydration is effective but can be problematic. The reaction is often highly exothermic and difficult to control, leading to charring and decomposition, especially if heating is not uniform.[13] As P₂O₅ reacts, it forms polyphosphoric acids which can lead to complex side reactions.[13]
For sterically hindered amides, which may require more forcing conditions, these issues are exacerbated. Fortunately, several milder and more selective modern reagents are available.
Comparison of Dehydrating Agents for Benzamides
| Reagent | Typical Conditions | Pros | Cons | Citation |
| Phosphorus Pentoxide (P₂O₅) | Neat or in high-boiling solvent, >150 °C | Inexpensive, powerful | Harsh, exothermic, often messy, poor for sensitive substrates | [11][14] |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with a solvent (e.g., DCM, DMF) | Effective, volatile byproducts | Corrosive, toxic, can be harsh | [14] |
| Trifluoroacetic Anhydride (TFAA) | Pyridine or Et₃N, DCM, 0 °C to RT | Mild conditions, high yields | Expensive, requires stoichiometric base | [15] |
| Burgess Reagent | THF, Reflux | Very mild, neutral conditions | Expensive, requires preparation | |
| Hexamethylphosphoramide (HMPA) | High temperature (220-240 °C) | Can be effective for difficult cases | Toxic, high boiling point | [15] |
Recommendation: For a valuable, sterically hindered substrate, start with milder conditions. Trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like pyridine or triethylamine is an excellent first choice. The reaction often proceeds smoothly at room temperature or below, preserving sensitive functional groups.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" method for a novel, highly hindered aryl system where I need to install a nitrile group? A1: Palladium-catalyzed cyanation using Zn(CN)₂ with a modern biaryl phosphine ligand (like XPhos or SPhos) is generally the most reliable and versatile starting point.[4][5][8] It offers the broadest substrate scope and typically provides cleaner reactions and higher yields for hindered systems compared to classical methods.
Q2: Are there any metal-free approaches for synthesizing hindered benzonitriles? A2: Yes, this is an emerging area of research. Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has been shown to facilitate the synthesis of axially chiral benzonitriles from 2-arylbenzaldehydes.[16][17] While not a general method for all hindered systems, it represents a novel strategy that avoids transition metals and can even control stereochemistry.[18]
Q3: My final benzonitrile product is an oil that is difficult to purify by chromatography. Any suggestions? A3: Sterically hindered benzonitriles can be quite nonpolar and may co-elute with byproducts. Consider vacuum distillation if the compound is thermally stable. Alternatively, if there are basic or acidic handles elsewhere in the molecule, acid/base extraction can be a powerful purification technique. In some cases, crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may be possible, even for compounds that appear as oils initially.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 3. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 17. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving Yield in the Cyanation of 1,3,5-Trimethoxybenzene
Welcome to the technical support guide for the cyanation of 1,3,5-trimethoxybenzene (TMB). As a highly electron-rich aromatic compound, TMB is an excellent substrate for electrophilic substitution, yet its cyanation to produce 2,4,6-trimethoxybenzonitrile presents unique challenges that can lead to diminished yields.[1] This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My direct C-H cyanation of 1,3,5-trimethoxybenzene is resulting in low yields and multiple byproducts. What are the most common pitfalls and how can they be addressed?
A1: Direct C-H cyanation is an attractive, atom-economical approach, but it is often sensitive to reaction conditions, especially with an activated substrate like TMB. The most promising modern method involves photoredox catalysis, which can proceed under mild conditions.[2] However, several factors can negatively impact the yield.
Core Issues & Solutions:
-
Oxidative Degradation: TMB is susceptible to oxidation due to its high electron density. The radical cation of TMB, a key intermediate in photoredox pathways, can be attacked by nucleophiles other than cyanide or undergo undesired coupling reactions.[1]
-
Solution: Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to minimize aerobic oxidation. Use degassed solvents.
-
-
Inefficient Cyanide Source: The choice and concentration of the cyanide source are critical. High concentrations of free cyanide ions can lead to catalyst poisoning in transition-metal-catalyzed reactions and other side reactions.[3]
-
Solution: Use a cyanide source that allows for a slow release of the cyanide anion. Trimethylsilyl cyanide (TMSCN) is often effective in this regard for photoredox catalysis.[2] The gradual hydrolysis of TMSCN maintains a low, steady concentration of the active nucleophile.
-
-
Suboptimal Reaction Conditions: Photoredox catalysis is highly dependent on the interplay between the photocatalyst, light source, solvent, and additives.
A typical workflow for optimizing a direct C-H cyanation is illustrated below.
Caption: Workflow for Direct Photoredox C-H Cyanation.
For a detailed starting point, please refer to the Experimental Protocol 1: Direct Photoredox C-H Cyanation of 1,3,5-Trimethoxybenzene .
Q2: I am struggling with direct cyanation. Would a two-step approach via an aryl halide intermediate be more reliable for producing this compound?
A2: Yes, a two-step sequence involving the initial synthesis of an aryl halide followed by a palladium-catalyzed cyanation is often more robust, reproducible, and easier to troubleshoot. The high activation of the TMB ring makes regioselective halogenation straightforward, and palladium-catalyzed cross-coupling reactions are exceptionally well-developed.
The Recommended Pathway: Bromination followed by Buchwald-Hartwig Cyanation
-
Step 1: Bromination: TMB reacts readily with mild brominating agents like N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or acetonitrile) to yield 1-bromo-2,4,6-trimethoxybenzene with high selectivity and yield.
-
Step 2: Palladium-Catalyzed Cyanation: The resulting aryl bromide is then subjected to a cross-coupling reaction to install the nitrile group.
The primary challenge in this second step is catalyst deactivation . Cyanide is a notorious poison for palladium catalysts, as it can irreversibly bind to all intermediates in the catalytic cycle, halting turnover.[5]
Troubleshooting Palladium-Catalyzed Cyanation:
-
Problem: Low or No Conversion.
-
Cause: Catalyst poisoning by high concentrations of soluble cyanide salts (e.g., NaCN, KCN).
-
Solution 1 (Change Cyanide Source): Switch to a less soluble or complexed cyanide source. Zinc cyanide (Zn(CN)₂) is a common choice as its low solubility in organic solvents maintains a low concentration of free cyanide.[5] An even safer and non-toxic alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which serves as an excellent cyanide source.[6][7]
-
Solution 2 (Optimize Ligand and Catalyst): Use a bulky, electron-rich phosphine ligand that promotes the reductive elimination step and stabilizes the Pd(0) active species. Ligands like XantPhos are often effective.[8] Using a well-defined palladium precatalyst can also improve reproducibility over generating the active catalyst in situ from sources like Pd₂(dba)₃.[8]
-
Solution 3 (Adjust Solvent and Temperature): Polar aprotic solvents like DMAc, NMP, or DMF are typically used. Temperature control is crucial; while higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. An optimal range is often between 80-120°C.
-
| Cyanide Source | Formula | Toxicity | Key Advantages | Key Disadvantages |
| Sodium/Potassium Cyanide | NaCN / KCN | High | Inexpensive, high reactivity | High solubility leads to catalyst poisoning; requires anhydrous conditions.[5] |
| Zinc Cyanide | Zn(CN)₂ | Moderate | Lower solubility mitigates catalyst poisoning; less hazardous than NaCN/KCN.[5] | Still toxic; requires stoichiometric amounts. |
| Potassium Hexacyanoferrate(II) | K₄[Fe(CN)₆] | Low | Non-toxic food additive; inexpensive and easy to handle.[6][7] | Can require higher temperatures or specific catalyst systems. |
| Trimethylsilyl Cyanide | TMSCN | High | Slow release of CN⁻; useful in specific C-H functionalizations.[2] | Highly toxic and moisture-sensitive. |
Refer to Experimental Protocol 2: Palladium-Catalyzed Cyanation of 1-Bromo-2,4,6-trimethoxybenzene for a detailed procedure.
Caption: Simplified Pd(0)/Pd(II) Catalytic Cycle for Cyanation.
Q3: Is the Sandmeyer reaction a viable alternative for this synthesis?
A3: The Sandmeyer reaction is a classic and powerful method for introducing a cyano group onto an aromatic ring, but its viability depends on the availability of the precursor, 3,4,5-trimethoxyaniline.[9]
The Synthetic Sequence: 1,3,5-Trimethoxybenzene → (Nitration) → 1,3,5-Trimethoxy-2-nitrobenzene → (Reduction) → 2,4,6-Trimethoxyaniline → (Diazotization) → Diazonium Salt → (Cyanation with CuCN) → this compound
Key Considerations & Challenges:
-
Nitration: The initial nitration of highly activated TMB can be problematic, leading to over-nitration or oxidative side reactions, which can severely impact the overall yield.[10]
-
Diazotization: The formation of the diazonium salt from the aniline precursor must be performed at low temperatures (typically 0-5°C) as diazonium salts are unstable and can decompose explosively at higher temperatures.
-
Copper Cyanide: The final step requires stoichiometric amounts of copper(I) cyanide (CuCN), which is highly toxic.[9]
Verdict: If 2,4,6-trimethoxyaniline is commercially available or can be synthesized cleanly, the Sandmeyer reaction is a very effective method.[11] However, if you must start from TMB, the potential for low yields in the initial nitration step makes the halogenation/cross-coupling route a more reliable choice for achieving a high overall yield.
Detailed Experimental Protocols
Protocol 1: Direct Photoredox C-H Cyanation of 1,3,5-Trimethoxybenzene
(Adapted from McManus, J. B., & Nicewicz, D. A. (2017).)[2]
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add 1,3,5-trimethoxybenzene (0.1 mmol, 1.0 equiv.), an acridinium photocatalyst (e.g., 1-2 mol%), and trimethylsilyl cyanide (TMSCN, 0.4 mmol, 4.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture of acetonitrile and pH 9 aqueous phosphate buffer (e.g., 1:1 v/v, 0.1 M).
-
Reaction: Seal the vial, place it approximately 1-2 cm from a 34 W blue LED lamp, and stir vigorously at room temperature. Ensure the reaction is protected from ambient light.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-72 hours for optimal conversion.
-
Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Palladium-Catalyzed Cyanation of 1-Bromo-2,4,6-trimethoxybenzene
(General procedure adapted from Buchwald, S. L., et al. (2013).)[6]
-
Preparation: To an oven-dried Schlenk tube, add 1-bromo-2,4,6-trimethoxybenzene (1.0 mmol, 1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 equiv. CN), a palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), and the corresponding ligand if not using a precatalyst (e.g., XantPhos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed DMAc (or another suitable polar aprotic solvent) via syringe, followed by a suitable base if required by the catalyst system (e.g., i-Pr₂NEt).[8]
-
Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 85-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to obtain the desired this compound.
References
- 1. 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method_Chemicalbook [chemicalbook.com]
- 2. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 2,4,6-Trimethoxybenzonitrile
Welcome to the technical support center for the synthesis of 2,4,6-trimethoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the necessary insights to navigate the common challenges and side reactions encountered during this synthesis, ensuring a successful and efficient experimental outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
Issue 1: Low or No Yield of 2,4,6-Trimethoxybenzaldehyde (Precursor)
Probable Cause: The initial and crucial step in many synthetic routes to this compound is the formylation of 1,3,5-trimethoxybenzene to yield 2,4,6-trimethoxybenzaldehyde. Low yields at this stage are often attributed to an incomplete reaction or the formation of side products. The Vilsmeier-Haack reaction is a common method for this formylation.[1][2][3][4][5]
Solution:
-
Reagent Purity and Stoichiometry: Ensure the purity of 1,3,5-trimethoxybenzene, as impurities can interfere with the reaction. Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). The molar ratio of these reagents is critical; an excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is often necessary to drive the reaction to completion.[6]
-
Reaction Temperature: The formation of the Vilsmeier reagent is exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of POCl₃ to DMF to prevent degradation of the reagent.[6] Subsequently, the reaction with 1,3,5-trimethoxybenzene may require gentle heating to proceed at a reasonable rate.
-
Work-up Procedure: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is typically achieved by pouring the reaction mixture onto crushed ice.[6] Incomplete hydrolysis will result in a lower yield of the desired aldehyde. Neutralization should be carried out cautiously with a saturated sodium carbonate solution.[6]
Issue 2: Incomplete Conversion of 2,4,6-Trimethoxybenzaldehyde to its Oxime
Probable Cause: The conversion of the aldehyde to the corresponding aldoxime is a standard reaction, but incomplete conversion can occur due to equilibrium limitations or suboptimal reaction conditions.
Solution:
-
pH Control: The reaction of an aldehyde with hydroxylamine is pH-dependent. The optimal pH is typically in the range of 4-5 to facilitate nucleophilic attack by hydroxylamine while ensuring a sufficient concentration of the free base.
-
Removal of Water: The formation of an oxime is a condensation reaction that produces water. In some cases, removal of water using a Dean-Stark apparatus or a drying agent can shift the equilibrium towards the product.
-
Excess Reagents: Using a slight excess of hydroxylamine can help drive the reaction to completion.
Issue 3: Formation of 2,4,6-Trimethoxybenzamide as a Side Product
Probable Cause: The most significant side reaction during the dehydration of the oxime to the nitrile is the partial hydrolysis of the nitrile product back to the corresponding amide, 2,4,6-trimethoxybenzamide.[7][8] This is particularly prevalent if the reaction conditions are not strictly anhydrous or if the work-up involves aqueous basic conditions for an extended period.[9][10]
Solution:
-
Anhydrous Conditions: All reagents and solvents used for the dehydration step must be scrupulously dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Choice of Dehydrating Agent: A variety of dehydrating agents can be used, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent can influence the propensity for side reactions. Milder reagents may be less prone to causing hydrolysis.
-
Controlled Work-up: During the work-up, minimize the contact time with aqueous basic solutions. If a basic wash is necessary to remove acidic byproducts, it should be performed quickly and at a low temperature.
Issue 4: Demethylation of Methoxy Groups
Probable Cause: The methoxy groups on the benzene ring can be susceptible to cleavage (demethylation) under harsh acidic or high-temperature conditions, leading to the formation of phenolic impurities.[11][12][13]
Solution:
-
Mild Reaction Conditions: Avoid the use of strong acids and high temperatures, especially for prolonged periods. If an acid catalyst is required, a milder Lewis acid might be preferable to a strong Brønsted acid.
-
Monitoring Reaction Progress: Closely monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common synthetic pathway involves a two-step process:
-
Formylation of 1,3,5-trimethoxybenzene: This is typically achieved via the Vilsmeier-Haack reaction using phosphorus oxychloride and N,N-dimethylformamide to produce 2,4,6-trimethoxybenzaldehyde.[1][2][3][4][5][14]
-
Conversion of the aldehyde to the nitrile: The 2,4,6-trimethoxybenzaldehyde is first converted to its corresponding aldoxime by reaction with hydroxylamine. The subsequent dehydration of this oxime yields the desired this compound.[15][16][17][18]
An alternative, though less common, route could be a Sandmeyer reaction starting from 2,4,6-trimethoxyaniline.[19][20][21][22][23]
Q2: What is the mechanism of the Vilsmeier-Haack reaction in the synthesis of the aldehyde precursor?
The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, which is a chloroiminium ion, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride.[2] This electrophilic species then attacks the electron-rich 1,3,5-trimethoxybenzene ring in an electrophilic aromatic substitution reaction. The resulting intermediate is then hydrolyzed during work-up to yield the final aldehyde product.[2]
Q3: How can I purify the final this compound product?
Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system should be determined based on the solubility of the product and impurities. Alcohols like ethanol or methanol, or mixtures with water, are often good choices.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The progress of the separation should be monitored by TLC.
Q4: Can Grignard reagents react with this compound?
Yes, Grignard reagents can react with nitriles to form ketones after an acidic work-up.[24][25][26][27][28] The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbon of the nitrile group. This reaction can be a potential side reaction if any Grignard-type reagents are present or inadvertently formed.
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.[6]
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1,3,5-trimethoxybenzene in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
The solid precipitate of 2,4,6-trimethoxybenzaldehyde is collected by vacuum filtration, washed with cold water, and dried.[6]
Protocol 2: Synthesis of this compound from the Aldehyde
-
Oxime Formation:
-
Dissolve 2,4,6-trimethoxybenzaldehyde in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate (to buffer the pH).
-
Reflux the mixture for 1-2 hours, monitoring by TLC until the aldehyde is consumed.
-
Cool the reaction mixture and add water to precipitate the oxime.
-
Collect the solid oxime by filtration, wash with water, and dry thoroughly.
-
-
Dehydration to Nitrile:
-
In a dry flask under a nitrogen atmosphere, suspend the 2,4,6-trimethoxybenzaldehyde oxime in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Add a dehydrating agent (e.g., acetic anhydride or thionyl chloride) dropwise at 0 °C.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench any excess dehydrating agent (e.g., by slowly adding to ice-water).
-
Separate the organic layer, wash with a dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Key side reactions in the synthesis.
Quantitative Data Summary
| Parameter | Vilsmeier-Haack Formylation | Oxime Formation | Oxime Dehydration |
| Typical Yield | >90%[6] | >95% | 80-95% |
| Key Reagents | POCl₃, DMF | NH₂OH·HCl, NaOAc | Acetic Anhydride |
| Solvent | DMF | Ethanol/Water | Dichloromethane |
| Temperature | 0 °C to 60 °C | Reflux | 0 °C to RT |
| Reaction Time | 3-5 hours | 1-2 hours | 2-4 hours |
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. [Catalysts for demethylation of methoxybenzonitrile in liquid-phase (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 20. lscollege.ac.in [lscollege.ac.in]
- 21. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Grignard Reaction [organic-chemistry.org]
- 25. leah4sci.com [leah4sci.com]
- 26. byjus.com [byjus.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Purification of 2,4,6-Trimethoxybenzonitrile
Welcome to the technical support center for the purification of 2,4,6-Trimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused information. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes in your work.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound sample?
A1: The impurities in your sample will largely depend on the synthetic route employed. However, some common culprits include:
-
Starting Materials: Unreacted starting materials, such as 1,3,5-trimethoxybenzene or the cyanating agent, are frequent impurities.
-
Byproducts of Cyanation: Depending on the specific reaction (e.g., Sandmeyer, Rosenmund-von Braun), byproducts can include corresponding phenols or halides.[1]
-
Hydrolysis Products: 2,4,6-Trimethoxybenzamide and 2,4,6-trimethoxybenzoic acid can form if the nitrile group is hydrolyzed during the reaction or workup.[2][3] This is a critical consideration as the amide can have similar polarity to the desired product, complicating purification.
-
Solvent Residues: Residual solvents from the reaction or extraction steps are also common.
Q2: My crude this compound is a discolored solid. What does this indicate?
A2: Discoloration, often appearing as a light yellow or brownish hue, typically points to the presence of minor, highly conjugated impurities or degradation products.[4] While these may be present in small quantities, they can be challenging to remove. The purification strategies outlined below are effective in addressing these types of impurities.
Q3: I'm seeing a melting point for my purified this compound that is lower and broader than the literature value (143-145 °C). What does this suggest?
A3: A depressed and broad melting point range is a classic indicator of impurities.[5][6][7] The presence of foreign molecules disrupts the crystal lattice of the pure compound, requiring less energy to transition to the liquid phase. This observation strongly suggests that further purification is necessary.
Troubleshooting and Purification Guides
This section provides detailed protocols and the scientific rationale for the most effective methods to purify this compound. The choice of method will depend on the nature and quantity of the impurities present.
Decision-Making Workflow for Purification
To select the most appropriate purification strategy, consider the following workflow:
Caption: Decision workflow for selecting the optimal purification method.
Method 1: Recrystallization
Recrystallization is often the most efficient method for removing solid impurities with different solubility profiles from your desired compound.[8] It relies on the principle that the solubility of a compound in a solvent increases with temperature.
When to Use Recrystallization:
-
When your crude product is a solid.
-
When you have identified a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have either very high or very low solubility at all temperatures.
Troubleshooting Recrystallization
Q: I can't find a single solvent that works well for recrystallization. What are my options?
A: A two-solvent system is an excellent alternative.[9] In this technique, you dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which the product is sparingly soluble) is added dropwise until the solution becomes cloudy (the saturation point). Upon cooling, the desired compound crystallizes out.
Q: My product "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this, try the following:
-
Increase the amount of the "good" solvent before adding the "poor" solvent.
-
Cool the solution more slowly to allow for proper crystal lattice formation.
-
Scratch the inside of the flask with a glass rod to provide a nucleation site for crystal growth.
Detailed Protocol: Two-Solvent Recrystallization
This protocol utilizes a common solvent pair, ethanol and water, that is often effective for moderately polar organic compounds.
Materials:
-
Crude this compound
-
Ethanol (Solvent 1 - "Good" Solvent)
-
Deionized Water (Solvent 2 - "Poor" Solvent)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Saturation: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Solubility of this compound | Boiling Point (°C) | Notes |
| Ethanol | Soluble when hot, less soluble when cold | 78 | Good first choice for a single or two-solvent system. |
| Methanol | Similar to ethanol | 65 | Lower boiling point may be advantageous. |
| Isopropanol | Moderately soluble when hot | 82 | Can be effective if ethanol/methanol are too strong as solvents. |
| Toluene | Soluble when hot | 111 | Useful for less polar impurities. |
| Water | Insoluble[5][6][10] | 100 | Excellent as an anti-solvent in a two-solvent system. |
Method 2: Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[11][12] For this compound, a moderately polar compound, normal-phase chromatography with silica gel is highly effective.[13][14]
When to Use Column Chromatography:
-
When recrystallization fails to remove impurities.
-
When dealing with a complex mixture of byproducts with similar polarities to the desired product.
-
For the purification of both solid and liquid samples.
Troubleshooting Column Chromatography
Q: My compounds are not separating well on the column. What can I do?
A: Poor separation can result from several factors. Consider these adjustments:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find an eluent that gives a retention factor (Rf) of 0.2-0.3 for this compound. A less polar solvent system will increase retention on the silica gel, potentially improving separation from less polar impurities. A more polar system will move the compound faster.
-
Improve Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, as these can lead to band broadening and poor separation.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band. A broad initial band will result in poor separation.
Detailed Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Eluent Preparation: Prepare a solvent system of hexanes and ethyl acetate. A good starting point is a 9:1 or 8:2 (v/v) mixture of hexanes to ethyl acetate. Optimize this using TLC.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure (flash chromatography) to move the solvent through the column. Collect fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualization of Chromatographic Separation
Caption: Elution profile during column chromatography.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[15][16][17]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling organic solvents.[15][17]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[15][17] In case of contact, rinse thoroughly with water.[18]
-
Waste Disposal: Dispose of chemical waste according to your institution's guidelines.[15]
This guide provides a comprehensive framework for troubleshooting the purification of this compound. By understanding the principles behind each technique, you can make informed decisions to achieve the desired purity for your research and development needs.
References
- 1. EP0334188A2 - Process for producing aromatic nitrile - Google Patents [patents.google.com]
- 2. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline hydrolysis/polymerization of 2,4,6-trinitrotoluene: characterization of products by 13C and 15N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound CAS#: 2571-54-2 [m.chemicalbook.com]
- 6. This compound | 2571-54-2 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. benchchem.com [benchchem.com]
- 12. magritek.com [magritek.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Catalytic Conditions for Benzonitrile Cyclotrimerization
Welcome to the technical support center for the catalytic cyclotrimerization of benzonitrile. This guide is designed for researchers, chemists, and drug development professionals aiming to synthesize 2,4,6-triphenyl-1,3,5-triazine with high yield and purity. Here, we address common challenges, provide in-depth troubleshooting advice, and detail optimized protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for planning and executing a successful cyclotrimerization reaction.
Q1: What are the most effective catalysts for benzonitrile cyclotrimerization?
A1: A range of catalysts can effectively promote this reaction, primarily falling into the category of Lewis acids and low-valent transition metals.
-
Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are common choices due to their high activity.[1][2] They function by coordinating to the nitrogen atom of the nitrile group, activating the carbon-nitrogen triple bond towards nucleophilic attack by another benzonitrile molecule. Silica-supported Lewis acids are also effective, offering the advantages of being recyclable and promoting reactions under solvent-free conditions.[3]
-
Low-Valent Transition Metals: More recently, low-valent titanium species, generated in situ from precursors like TiCl₄(thf)₂ and a reducing agent like magnesium, have shown high catalytic activity.[4] These systems are notable for their ability to catalyze the reaction on a gram scale, often without a solvent.[4] Organometallic complexes, such as those based on cobalt and nickel, are also known to catalyze the [2+2+2] cycloaddition of nitriles.[5][6]
Q2: How do reaction temperature and time influence the yield and purity?
A2: Temperature and time are critical, interdependent parameters. The cyclotrimerization of nitriles often requires elevated temperatures to overcome the activation energy barrier.[7]
-
Temperature: Many procedures report heating at temperatures of 150 °C or higher, particularly for less reactive substrates or under solvent-free conditions.[4] However, excessively high temperatures can lead to the formation of undesired side products, such as linear oligomers or polymers, reducing the overall purity. Optimization is key; start with reported conditions and adjust based on reaction monitoring (e.g., via TLC or GC).[8]
-
Reaction Time: Reaction times can vary from a few hours to over 24 hours.[3] Microwave irradiation has been shown to significantly shorten reaction times compared to conventional heating.[3][7] It is crucial to monitor the reaction's progress to determine the optimal endpoint, as prolonged heating after completion can lead to product decomposition.[9]
Q3: What is the role of the solvent in this reaction?
A3: The choice of solvent can significantly impact catalyst activity, solubility of reagents, and reaction rate.[10] In some cases, the reaction can be run effectively under solvent-free conditions, which is an environmentally benign approach.[3][7]
-
Polarity: The solvent's effect is highly dependent on the catalyst system. For organolithium-induced cyclotrimerization, the process is solvent-dependent, with nonpolar solvents like toluene favoring the desired triazine, while polar solvents like THF can lead to other intermediates.[10]
-
Anhydrous Conditions: For reactions involving strong Lewis acids (e.g., AlCl₃) or organometallic reagents, the use of anhydrous (dry) solvents is critical. Water can deactivate or quench these catalysts, leading to low or no yield.[8] Common high-boiling, non-polar solvents for this reaction include toluene and xylene.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during the experiment, offering probable causes and actionable solutions.
Problem 1: Low or No Yield of 2,4,6-Triphenyl-1,3,5-triazine
A low yield is the most common issue. A systematic approach is required to diagnose the root cause.[11][12]
| Probable Cause | Diagnostic Check | Suggested Solution |
| Inactive or Poisoned Catalyst | Is the catalyst old or has it been exposed to air/moisture? For Lewis acids, moisture is a common deactivator. | Use a fresh batch of catalyst. For moisture-sensitive catalysts like AlCl₃, handle them in a glovebox or under an inert atmosphere. Ensure all glassware is flame- or oven-dried.[9] |
| Insufficient Reaction Temperature | Is the reaction temperature high enough to overcome the activation barrier? | Monitor the reaction at a lower temperature first. If no product is formed, incrementally increase the temperature. Consider switching to a higher-boiling solvent if necessary.[8] |
| Inadequate Reaction Time | Has the reaction been allowed to proceed to completion? | Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or NMR). Extend the reaction time if starting material is still present.[8] |
| Poor Quality Reagents | Is the benzonitrile starting material pure? Are solvents sufficiently dry? | Purify the benzonitrile (e.g., by distillation). Use anhydrous solvents, especially when working with moisture-sensitive catalysts.[9] |
dot graph TD { A[Start: Low Yield Observed] --> B{Is Catalyst Active?}; B -- No --> C[Replace/Activate Catalyst]; B -- Yes --> D{Is Temperature Sufficient?}; D -- No --> E[Increase Temperature Incrementally]; D -- Yes --> F{Is Reaction Time Sufficient?}; F -- No --> G[Extend Reaction Time & Monitor]; F -- Yes --> H{Are Reagents Pure & Anhydrous?}; H -- No --> I[Purify Reagents/Solvents]; H -- Yes --> J[Consult Advanced Troubleshooting]; C --> K[Re-run Experiment]; E --> K; G --> K; I --> K;
} Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Multiple Side Products
The appearance of multiple spots on a TLC plate or peaks in a GC trace indicates a lack of selectivity.
| Probable Cause | Diagnostic Check | Suggested Solution |
| Reaction Temperature is Too High | Does reducing the temperature improve selectivity, even if it slows the reaction rate? | Lower the reaction temperature. While this may increase the required reaction time, it often leads to a cleaner product profile. |
| Catalyst is Too Active or Loading is Too High | Is the catalyst known to be highly aggressive? | Consider using a milder catalyst (e.g., a supported Lewis acid instead of neat AlCl₃).[3] Alternatively, reduce the catalyst loading (mol%) to find a balance between reaction rate and selectivity. |
| Incorrect Stoichiometry or Concentration | Were the reagent amounts measured accurately? | Double-check all calculations and measurements. In some systems, the concentration of benzonitrile can influence the formation of linear oligomers versus the desired cyclic trimer. |
Problem 3: Reaction Stalls Before Completion
If the reaction starts but fails to consume all the starting material, catalyst deactivation is a likely culprit.
| Probable Cause | Diagnostic Check | Suggested Solution |
| Gradual Catalyst Deactivation | Does the reaction proceed initially and then stop, even with sufficient time and temperature? | This often points to slow poisoning of the catalyst by trace impurities (e.g., water or oxygen). Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar). Consider a catalyst system known for higher stability. |
| Product Inhibition | Can the product itself be inhibiting the catalyst? | While less common for this specific reaction, it's a possibility. Try running the reaction at a lower substrate concentration to see if conversion improves. |
Part 3: Experimental Protocols & Mechanisms
Optimized Protocol: Lewis Acid Catalysis Under Solvent-Free Conditions
This protocol is adapted from methodologies using supported Lewis acids, which offer environmental and practical benefits.[3]
Materials:
-
Benzonitrile (high purity)
-
Silica-supported Lewis Acid (e.g., Si-Ti) or anhydrous FeCl₃ (as an alternative)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control and magnetic stirring
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware and ensure it is thoroughly oven-dried to remove all traces of moisture.
-
Charging the Flask: To the round-bottom flask, add benzonitrile (e.g., 10 mmol).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., 5-10 mol%). If using a moisture-sensitive catalyst like FeCl₃, perform this step under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 150-180 °C) with vigorous stirring.
-
Monitoring: Follow the disappearance of the benzonitrile starting material by TLC (using a suitable solvent system like hexane:ethyl acetate) or by taking small aliquots for GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solid product can often be purified by recrystallization from a suitable solvent like toluene or ethanol.[4]
Reaction Mechanism: Lewis Acid Catalysis
The generally accepted mechanism for Lewis acid (LA) catalyzed cyclotrimerization involves the following key steps:
-
Activation: The Lewis acid coordinates to the lone pair of the nitrile nitrogen, withdrawing electron density and making the nitrile carbon more electrophilic.
-
Nucleophilic Attack: A second molecule of benzonitrile acts as a nucleophile, attacking the activated carbon to form a dimeric intermediate.
-
Cyclization: A third benzonitrile molecule adds to the dimer, leading to a cyclization event that forms the six-membered triazine ring.
-
Catalyst Regeneration: The triazine product is released, regenerating the Lewis acid catalyst to continue the cycle.
References
- 1. US6710177B2 - Process for making triazine UV absorbers using Lewis acids and reaction promoters - Google Patents [patents.google.com]
- 2. EP1131305B1 - Process for preparing triazines using a combination of lewis acids with reaction promoters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 6. Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3’-Disubstituted bis(Tetrahydroisoquinolines) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of 2,4,6-Trimethoxybenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4,6-trimethoxybenzonitrile. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to address the practical challenges encountered during the transition from laboratory to pilot or production scale.
Introduction to the Synthetic Strategy
The most common and industrially viable route for the synthesis of this compound involves a two-step process starting from the readily available 1,3,5-trimethoxybenzene. The first step is the formylation of the aromatic ring to yield 2,4,6-trimethoxybenzaldehyde, followed by the conversion of the aldehyde to the nitrile.
This guide will focus on the Vilsmeier-Haack reaction for the formylation step due to its high efficiency and regioselectivity. For the conversion of the aldehyde to the nitrile, we will discuss the formation of an aldoxime intermediate and its subsequent dehydration.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Part 1: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues that may arise during the scale-up of each synthetic step in a question-and-answer format.
Step 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene
Q1: My Vilsmeier-Haack reaction is showing a significant exotherm upon addition of phosphorus oxychloride (POCl₃), making temperature control difficult at a larger scale. What are the risks and how can I mitigate them?
A1: Uncontrolled exotherms during the Vilsmeier-Haack reaction are a serious safety concern, especially during scale-up. The reaction between dimethylformamide (DMF) and POCl₃ to form the Vilsmeier reagent is highly exothermic and can lead to a runaway reaction if not properly managed.[1][2]
Root Causes and Solutions:
-
Rapid Reagent Addition: Adding POCl₃ too quickly to DMF can overwhelm the cooling capacity of the reactor.
-
Solution: Implement a slow, controlled addition of POCl₃ to the DMF at a low temperature (typically 0-10 °C). Utilize a calibrated dosing pump for precise control.
-
-
Insufficient Cooling: The reactor's cooling system may be inadequate for the larger volume.
-
Solution: Ensure the reactor has a sufficient heat exchange surface area. Consider using a more efficient cooling bath or a jacketed reactor with a reliable chilling unit.
-
-
Accumulation of Unreacted Reagents: If the reaction does not initiate immediately, a dangerous accumulation of reactive species can occur.
-
Solution: Ensure good agitation to promote mixing and heat transfer. A small amount of the substrate (1,3,5-trimethoxybenzene) can be present in the DMF before POCl₃ addition to consume the Vilsmeier reagent as it is formed.[1]
-
Q2: The yield of 2,4,6-trimethoxybenzaldehyde is lower than expected on a larger scale, and I am observing the formation of by-products. What are the likely causes and remedies?
A2: Lower yields and by-product formation during scale-up can often be attributed to issues with reaction stoichiometry, temperature control, and work-up procedures.
Potential By-products and Mitigation:
| By-product | Formation Cause | Mitigation Strategy |
| Unreacted 1,3,5-trimethoxybenzene | Insufficient Vilsmeier reagent or incomplete reaction. | Ensure accurate stoichiometry of POCl₃ and DMF. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC). |
| Di-formylated products | Excess Vilsmeier reagent or prolonged reaction times at elevated temperatures. | Use a slight excess of 1,3,5-trimethoxybenzene or carefully control the stoichiometry of the formylating agent. Maintain the recommended reaction temperature. |
| Polymeric materials | Uncontrolled temperature excursions or improper quenching. | Maintain strict temperature control. Quench the reaction by slowly adding the reaction mixture to a well-stirred mixture of ice and water.[3] |
Q3: The work-up of my Vilsmeier-Haack reaction is problematic at scale, with difficult phase separations and emulsion formation. How can I improve this?
A3: Work-up challenges are common when scaling up reactions involving viscous mixtures and the generation of inorganic salts.
Troubleshooting Work-up:
-
Emulsion Formation: Vigorous agitation during quenching and extraction can lead to stable emulsions.
-
Solution: After quenching, adjust the pH to be slightly basic (pH 8-9) with a suitable base (e.g., sodium carbonate, sodium hydroxide solution) to precipitate inorganic salts and break up emulsions. Adding a saturated brine solution during extraction can also help.
-
-
Difficult Phase Separation: The density of the aqueous and organic layers may be similar, leading to poor separation.
-
Solution: Choose an extraction solvent with a significantly different density from water (e.g., dichloromethane, ethyl acetate). If emulsions persist, filtration through a pad of celite can be effective.
-
Step 2: Conversion of 2,4,6-Trimethoxybenzaldehyde to this compound
Q1: The formation of 2,4,6-trimethoxybenzaldoxime from the aldehyde and hydroxylamine hydrochloride is slow or incomplete. What factors should I consider for a successful scale-up?
A1: The oximation reaction is generally straightforward, but issues can arise from pH control and reagent quality.
Key Considerations:
-
pH Control: The reaction requires a slightly basic medium to liberate the free hydroxylamine from its hydrochloride salt.
-
Solution: Use a suitable base, such as sodium acetate or pyridine, in the reaction mixture. The pH should be maintained between 5 and 7 for optimal results.
-
-
Reagent Purity: Ensure the 2,4,6-trimethoxybenzaldehyde is free from acidic impurities from the previous step, as this can inhibit the reaction.
-
Solution: Purify the aldehyde by recrystallization or distillation before proceeding to the oximation step.
-
Q2: I am experiencing difficulties with the dehydration of the aldoxime to the nitrile on a larger scale. The reaction is either incomplete or requires harsh conditions, leading to decomposition.
A2: The choice of dehydrating agent is critical for a successful and scalable dehydration of the aldoxime. Many literature methods are not suitable for large-scale operations due to safety concerns or the generation of difficult-to-remove by-products.
Recommended Dehydration Strategies for Scale-Up:
| Dehydrating Agent | Advantages for Scale-Up | Potential Issues & Mitigation |
| Acetic Anhydride | Readily available and effective. | Can lead to the formation of acetylated by-products. Use in stoichiometric amounts and control the reaction temperature. |
| Thionyl Chloride (SOCl₂) | Highly effective and volatile by-products (SO₂ and HCl) are easily removed. | Highly corrosive and toxic. Requires specialized equipment for handling and scrubbing of off-gases. |
| Phosphorus Pentoxide (P₂O₅) | Strong dehydrating agent. | A solid, making it difficult to handle and dose on a large scale. Can lead to charring if not controlled. |
| Catalytic Methods | Milder reaction conditions and reduced waste.[4] | May require specific catalysts that could be expensive or require specialized handling. |
Q3: The final product, this compound, is difficult to purify at scale and contains residual impurities. What are the best purification methods?
A3: Recrystallization is the most effective method for purifying solid organic compounds like this compound on a large scale.
Recrystallization Protocol and Troubleshooting:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Recommended Solvents: Ethanol, isopropanol, or a mixture of ethanol and water are good starting points for recrystallization.
-
-
Incomplete Crystallization: If the product does not crystallize upon cooling, the solution may not be saturated.
-
Solution: Concentrate the solution by evaporating some of the solvent. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
-
Oiling Out: The compound may separate as an oil instead of crystals if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent.
-
Solution: Allow the solution to cool slowly. If oiling out persists, redissolve the oil in more hot solvent and try cooling again, or switch to a lower-boiling point solvent system.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling the reagents for this synthesis?
A:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is also toxic upon inhalation.[5][6][7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Hydroxylamine Hydrochloride: Can be corrosive and is a skin and eye irritant.[8][9][10][11][12] It is also a potential mutagen. Handle with appropriate PPE and avoid creating dust.
-
Nitriles: Aromatic nitriles should be handled with care as they can be toxic if swallowed, inhaled, or absorbed through the skin.[13]
Q: How can I monitor the progress of the reactions effectively?
A:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting materials and the formation of products in both steps.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on reaction conversion and the formation of by-products.[14] A reversed-phase C18 column with a water/acetonitrile mobile phase is a good starting point for method development.[14]
-
Gas Chromatography (GC): Can also be used to monitor the reaction, particularly for the more volatile starting material, 1,3,5-trimethoxybenzene.
Q: What are the expected physical properties of this compound?
A:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₁₁NO₃
Q: Can the Gattermann reaction be used as an alternative to the Vilsmeier-Haack reaction for the formylation step?
A: Yes, the Gattermann reaction is a viable alternative for the formylation of electron-rich aromatic compounds.[1][2][4][5][12] It typically uses a mixture of hydrogen cyanide (HCN) and a Lewis acid catalyst. However, due to the extreme toxicity of HCN, a safer modification using zinc cyanide (Zn(CN)₂) is often preferred.[1][12] The Vilsmeier-Haack reaction is generally favored for its milder conditions and avoidance of highly toxic cyanide reagents in the formylation step.
Part 3: Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2,4,6-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 1,3,5-Trimethoxybenzene | 168.19 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.1 |
| Dichloromethane (DCM) | 84.93 | As solvent |
| Ice | - | For quenching |
| Sodium Carbonate | 105.99 | For neutralization |
Procedure:
-
Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet with 1,3,5-trimethoxybenzene and dichloromethane.
-
Cool the mixture to 0-5 °C with an external cooling bath.
-
In a separate vessel, cautiously add phosphorus oxychloride to N,N-dimethylformamide at 0-5 °C to pre-form the Vilsmeier reagent.
-
Slowly add the pre-formed Vilsmeier reagent to the solution of 1,3,5-trimethoxybenzene in dichloromethane, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring for completion by TLC or HPLC.
-
Prepare a separate vessel with a mixture of crushed ice and water.
-
Slowly and carefully transfer the reaction mixture into the ice/water mixture with vigorous stirring to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is between 8 and 9.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4,6-trimethoxybenzaldehyde.
-
Purify the crude product by recrystallization from ethanol or isopropanol.
Protocol 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2,4,6-Trimethoxybenzaldehyde | 196.20 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 1.2 |
| Sodium Acetate | 82.03 | 1.5 |
| Acetic Anhydride | 102.09 | 2.0 |
| Ethanol | 46.07 | As solvent |
Procedure:
-
In a reactor, dissolve 2,4,6-trimethoxybenzaldehyde, hydroxylamine hydrochloride, and sodium acetate in ethanol.
-
Heat the mixture to reflux for 1-2 hours, monitoring the formation of the aldoxime by TLC.
-
Cool the reaction mixture to room temperature and add acetic anhydride dropwise, maintaining the temperature below 40 °C.
-
After the addition, heat the mixture to reflux for 2-3 hours, monitoring the conversion of the oxime to the nitrile.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration and wash with water until the filtrate is neutral.
-
Dry the crude this compound in a vacuum oven.
-
Purify the product by recrystallization from ethanol.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. prochemonline.com [prochemonline.com]
- 9. actylislab.com [actylislab.com]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. 2,4,6-Trimethoxybenzonitril, 98 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 16. openscholar.dut.ac.za [openscholar.dut.ac.za]
Validation & Comparative
A Comparative Spectroscopic Guide to Methoxy-Substituted Benzonitriles: Elucidating Isomeric Differences
In the landscape of pharmaceutical research and materials science, the precise structural characterization of organic molecules is paramount. Methoxy-substituted benzonitriles, a class of compounds with significant potential in drug discovery and as intermediates in organic synthesis, present a classic case of isomeric differentiation. The positional isomerism of the methoxy group on the benzonitrile scaffold gives rise to subtle yet distinct physicochemical properties, which are mirrored in their spectroscopic signatures. This guide provides an in-depth comparative analysis of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data of 2-methoxybenzonitrile, 3-methoxybenzonitrile, and 4-methoxybenzonitrile. By delving into the theoretical underpinnings of the observed spectral variations, this document serves as a practical resource for researchers, scientists, and drug development professionals for unambiguous isomer identification and structural elucidation.
The Spectroscopic Fingerprint: A Tale of Three Isomers
The electronic interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitrile group (-C≡N) is highly dependent on their relative positions on the benzene ring. This interaction governs the electron density distribution within the molecule, thereby influencing the vibrational modes of functional groups, the chemical environment of protons and carbons, and the fragmentation patterns upon ionization. Spectroscopic techniques provide a powerful lens to probe these subtle electronic effects.
Infrared (IR) Spectroscopy: Probing Vibrational Signatures
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The position of the methoxy group significantly influences the vibrational frequency of the nitrile bond.
Experimental Protocol: Acquiring High-Quality FTIR Spectra
A standard protocol for obtaining Fourier-Transform Infrared (FTIR) spectra of solid methoxybenzonitrile isomers is as follows:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.
-
Pellet Formation: The resulting mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Comparative IR Data
The most diagnostic feature in the IR spectra of benzonitriles is the C≡N stretching vibration. The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring.
| Isomer | Nitrile (C≡N) Stretch (cm⁻¹) | Key Aromatic C-H Bending (cm⁻¹) | Reference |
| 2-Methoxybenzonitrile | ~2225 | ~750 (ortho-disubstituted) | [1] |
| 3-Methoxybenzonitrile | ~2230 | ~780, ~680 (meta-disubstituted) | [2] |
| 4-Methoxybenzonitrile | ~2220 | ~830 (para-disubstituted) | [3] |
Expert Insights: The electron-donating methoxy group can engage in resonance with the nitrile group, particularly when in the ortho and para positions. This resonance effect increases the electron density in the C≡N bond, slightly weakening it and causing a shift to a lower wavenumber (red shift) compared to the meta isomer, where the resonance effect is minimal.[4][5] The para isomer exhibits the most significant red shift due to the direct resonance interaction. The distinct out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) also serve as a reliable indicator of the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shifts and coupling patterns in the NMR spectra of methoxybenzonitrile isomers are highly informative for their differentiation.
Experimental Protocol: NMR Sample Preparation and Analysis
A typical procedure for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Approximately 5-10 mg of the methoxybenzonitrile isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
Comparative ¹H NMR Data (CDCl₃)
The chemical shifts of the aromatic protons are influenced by the electronic effects of both the methoxy and nitrile groups.
| Isomer | Methoxy (-OCH₃) δ (ppm) | Aromatic Protons δ (ppm) and Multiplicity | Reference |
| 2-Methoxybenzonitrile | ~3.9 | ~7.5-7.6 (m), ~7.0 (t), ~6.9 (d) | [6] |
| 3-Methoxybenzonitrile | ~3.8 | ~7.4 (t), ~7.2 (m), ~7.1 (d) | [7] |
| 4-Methoxybenzonitrile | ~3.8 | ~7.6 (d), ~6.9 (d) |
Comparative ¹³C NMR Data (CDCl₃)
The position of the methoxy group also affects the chemical shifts of the aromatic carbons.
| Isomer | Methoxy (-OCH₃) δ (ppm) | Aromatic Carbons δ (ppm) | Nitrile (-C≡N) δ (ppm) | Reference |
| 2-Methoxybenzonitrile | ~56.3 | ~160, ~134, ~133, ~120, ~111, ~102 | ~117 | [8] |
| 3-Methoxybenzonitrile | ~55.5 | ~159, ~130, ~124, ~119, ~117, ~113 | ~118 | [9] |
| 4-Methoxybenzonitrile | ~55.6 | ~163, ~134, ~119, ~115, ~104 | ~119 | [3] |
Expert Insights: In ¹H NMR, the ortho and para positions relative to the electron-donating methoxy group experience increased electron density, leading to upfield shifts (lower ppm values) for the protons at these positions.[10] The electron-withdrawing nitrile group has the opposite effect, causing downfield shifts for nearby protons. The interplay of these effects results in distinct splitting patterns and chemical shifts for each isomer. For instance, the para-isomer shows a characteristic pair of doublets due to the symmetry of the molecule. In ¹³C NMR, the carbon attached to the methoxy group (ipso-carbon) is significantly deshielded. The conformational orientation of the methoxy group relative to the aromatic ring can also influence the ¹³C chemical shift of the methoxy carbon itself.[11][12]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A general procedure for obtaining EI-MS data is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Comparative Mass Spectrometry Data
All three isomers have the same molecular weight (133.15 g/mol ), and thus their molecular ion peak ([M]⁺•) will appear at m/z 133. The differentiation lies in the relative abundances of the fragment ions.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures | Reference |
| 2-Methoxybenzonitrile | 133 | 103 ([M-CH₂O]⁺•), 90 ([M-CH₃-CO]⁺), 76 ([C₆H₄]⁺•) | [13] |
| 3-Methoxybenzonitrile | 133 | 103 ([M-CH₂O]⁺•), 90 ([M-CH₃-CO]⁺) | [9] |
| 4-Methoxybenzonitrile | 133 | 103 ([M-CH₂O]⁺•), 90 ([M-CH₃-CO]⁺) | [14] |
Expert Insights: The primary fragmentation pathways for methoxy-substituted aromatic compounds often involve the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of formaldehyde (CH₂O) to form an [M-30]⁺• ion.[15] The relative intensities of these fragment ions can vary between isomers due to the stability of the resulting cations. For instance, the proximity of the methoxy group to the nitrile group in the ortho isomer can lead to unique fragmentation pathways or different relative abundances of common fragments compared to the meta and para isomers. A prominent fragment at m/z 103 corresponds to the loss of CH₂O, and a fragment at m/z 90 can be attributed to the subsequent loss of a hydrogen cyanide (HCN) molecule from the [M-CH₃]⁺ ion. While the major fragments may be similar, careful analysis of the relative peak intensities can aid in distinguishing the isomers.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The comprehensive spectroscopic analysis of 2-, 3-, and 4-methoxybenzonitrile demonstrates that a multi-technique approach is essential for the unambiguous differentiation of these positional isomers. While each technique provides valuable information, their combined interpretation offers a robust and self-validating system for structural elucidation. IR spectroscopy offers a quick assessment of the substitution pattern through the nitrile stretching frequency and C-H bending vibrations. NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon, revealing subtle electronic effects. Finally, mass spectrometry confirms the molecular weight and offers clues to the isomeric structure through the analysis of fragmentation patterns. This guide provides the foundational experimental data and theoretical insights to empower researchers in their pursuit of precise molecular characterization.
References
- 1. o-Methoxybenzonitrile [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Methoxybenzonitrile | C8H7NO | CID 81086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Methoxybenzonitrile | 6609-56-9 [chemicalbook.com]
- 14. Benzonitrile, 4-methoxy- [webbook.nist.gov]
- 15. Benzonitrile, 4-methoxy- [webbook.nist.gov]
A Comparative Guide to the Biological Activity of 2,4,6-Trimethoxybenzonitrile and Other Benzonitrile Derivatives
Introduction: The Versatile Benzonitrile Scaffold
Benzonitrile derivatives, a class of organic compounds characterized by a cyano (-C≡N) group attached to a benzene ring, represent a privileged scaffold in medicinal chemistry and agrochemical research. The unique physicochemical properties of this moiety, including its role as a bioisostere for various functional groups and its ability to act as a hydrogen bond acceptor, have established these compounds as pivotal building blocks for molecules with a vast spectrum of biological activities. These activities span from anticancer and antimicrobial to herbicidal applications.
This guide provides a comparative analysis of the biological activity of 2,4,6-Trimethoxybenzonitrile against other notable benzonitrile derivatives. We will delve into their differential efficacy across various biological targets, supported by quantitative experimental data. Furthermore, this document will explain the structure-activity relationships that govern their function and provide detailed, self-validating experimental protocols for researchers to replicate and expand upon these findings.
Comparative Biological Activity: A Data-Driven Analysis
The biological profile of a benzonitrile derivative is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the methoxy (-OCH₃) groups in this compound, and electron-withdrawing groups can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets.
Herbicidal and Allelopathic Activity
While many synthetic benzonitriles are developed as commercial herbicides, some, including this compound, have been identified in plant extracts and are studied for their natural allelopathic (bioherbicidal) potential.
A study investigating the bioherbicidal activity of potent allelopathic plant fractions identified this compound as a key phenolic acid present in Artemisia santolinifolia. This plant's extracts demonstrated significant inhibitory effects on the germination and growth of major weeds. The presence of this compound, among others, is linked to the observed permanent wilting and substantial reduction in the chlorophyll content of target weeds. In contrast, synthetic benzonitriles like Bromoxynil and Ioxynil are potent commercial herbicides that act by inhibiting photosynthesis.
Table 1: Comparison of Herbicidal Activity
| Compound | Type | Target/Organism | Observed Effect | Reference |
| This compound | Natural Product (Phenolic Acid) | Major Weeds (S. arvensis, L. multiflorum) | Associated with significant growth inhibition and wilting | |
| Bromoxynil | Synthetic Herbicide | Various Weeds | Inhibition of Photosystem II | |
| Ioxynil | Synthetic Herbicide | Various Weeds | Inhibition of Photosystem II | |
| Dichlobenil | Synthetic Herbicide | Various Weeds | Inhibition of Cellulose Biosynthesis |
Anticancer and Cytotoxic Activity
The benzonitrile scaffold is a cornerstone in the development of novel anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of crucial enzymes like kinases and the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.
While specific cytotoxic data for this compound against cancer cell lines is not extensively documented in readily available literature, numerous other derivatives have shown potent activity. For instance, certain 2-phenylacrylonitrile derivatives are powerful inhibitors of tubulin polymerization with IC₅₀ values in the nanomolar range against cell lines like HCT116. Similarly, indole-acrylonitrile derivatives have demonstrated significant growth inhibition across a panel of 60 human tumor cell lines. The cytotoxic effects of some benzonitrile herbicides have also been studied on human cell lines, revealing high toxicity for compounds like bromoxynil and ioxynil on Hep G2 and HEK293T cells.
Table 2: Anticancer/Cytotoxic Activity of Various Benzonitrile Derivatives
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM | |
| 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM | |
| 5c | Indole-Acrylonitrile | Leukemia (HL-60(TB)) | 0.0866 µM (TGI) | |
| Bromoxynil | Hydroxybenzonitrile | Hep G2 / HEK293T | High Cytotoxicity Observed | |
| Ioxynil | Hydroxybenzonitrile | Hep G2 / HEK293T | High Cytotoxicity Observed |
Antifungal Activity
Benzonitrile derivatives have also been explored for their potential as antifungal agents. The substitution pattern on the benzonitrile ring is critical for antifungal efficacy. For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated potent in vitro antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Botrytis fabae. In contrast, other studies have found that simple nitriles are considerably weaker antifungal agents compared to related compounds like isothiocyanates, suggesting they may play a more synergistic role in enhancing antifungal activity.
Table 3: Antifungal Activity of Benzonitrile Derivatives
| Compound ID | Derivative Class | Organism | Activity (MIC) | Reference |
| 2e | Aryldiazenyl Benzonitrile | Botrytis fabae | 6.25 μg/mL | |
| 1H-indole-3-acetonitrile | Indole Acetonitrile | Various Fungi | 1.28 mM (Median) | |
| 3-phenylpropanenitrile | Phenylpropanenitrile | Various Fungi | 6.10 mM (Median) |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse biological activities of benzonitrile derivatives are a direct consequence of their structural features. The electronic nature of the substituents plays a critical role.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens often enhance the reactivity of the nitrile group and the aromatic ring. In the context of anticancer activity, EWGs can increase the electrophilicity of the molecule, potentially making it a better Michael acceptor or improving its binding to enzyme active sites.
-
Electron-Donating Groups (EDGs): Methoxy groups (-OCH₃), as seen in this compound, are strong electron-donating groups. These groups increase the electron density of the benzene ring. In many biologically active natural products, methoxy groups are known to enhance target binding and improve pharmacokinetic properties. The specific substitution pattern of three methoxy groups in this compound suggests a highly electron-rich aromatic system, which likely dictates its specific biological profile, such as its observed allelopathic effects.
The diagram below illustrates the general principle of how substituents influence the properties of the benzonitrile scaffold.
Caption: Influence of substituents on the biological activity of the benzonitrile scaffold.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following section provides detailed, self-validating methodologies for key bioassays discussed in this guide.
Protocol 1: Cytotoxicity Assessment via MTT Assay
This colorimetric assay assesses cell metabolic activity, serving as a robust indicator of cell viability and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HepG2, HCT116)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Benzonitrile derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Seed cells into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test benzonitrile derivative in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no treatment" control. Incubate for 48 hours.
-
MTT Addition: After incubation, remove the medium containing the test compound. Add 100 µL of fresh medium and 10 µL of MTT solution (0.5 mg/mL final concentration) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, following CLSI guidelines.
Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium, buffered to pH 7.0 with MOPS
-
Benzonitrile derivative stock solution (in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar plate. Prepare an inoculum suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the benzonitrile compound in the 96-well plate using RPMI-1640. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (fungal inoculum in medium without the compound) and a negative control (sterile medium only).
-
Incubation: Incubate the plates at 35°C. Read the results after 24-48 hours, depending on the organism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control.
Protocol 3: Seed Germination-Based Herbicidal Bioassay
This simple bioassay is a reliable method for screening the herbicidal or allelopathic potential of a compound.
Materials:
-
Test plant seeds (e.g., lettuce (Lactuca sativa), crabgrass (Digitaria ciliaris))
-
Petri dishes with filter paper
-
Benzonitrile derivative stock solution (in a suitable solvent like acetone or DMSO)
-
Distilled water
-
Growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations of the test compound in distilled water. Ensure the final solvent concentration is low (e.g., <1%) and include a solvent control.
-
Assay Setup: Place one sheet of sterile filter paper in each petri dish. Pipette 5 mL of a test solution (or control) onto the filter paper.
-
Seed Plating: Place a set number of seeds (e.g., 20-25) evenly on the moistened filter paper in each dish.
-
Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber with controlled light, temperature, and humidity for 7-10 days.
-
Data Collection: After the incubation period, measure the germination percentage, radicle length, and hypocotyl length for the seedlings in each dish.
-
Analysis: Compare the measurements from the compound-treated dishes to the control to determine the degree of inhibition. Calculate the concentration required for 50% inhibition (IC₅₀) of germination or root/shoot growth.
General Experimental Workflow
The following diagram outlines a generalized workflow for screening and characterizing the biological activity of novel benzonitrile derivatives.
Caption: A generalized workflow for the discovery of bioactive benzonitrile derivatives.
Conclusion
The benzonitrile scaffold is a remarkably versatile platform for the development of biologically active agents. The comparison between this compound and other derivatives underscores the profound impact of aromatic substitution on biological function. While this compound has been identified as a potential natural herbicide, other derivatives exhibit potent anticancer and antifungal activities. This diversity highlights the importance of targeted chemical synthesis and systematic biological screening. The structure-activity relationships discussed and the detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to explore this promising chemical space further, paving the way for the discovery of novel therapeutics and agrochemicals.
A Researcher's Guide to the Comparative Cytotoxicity of Trimethoxyphenyl Compounds
The trimethoxyphenyl (TMP) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent biological activities. Particularly in oncology, the 3,4,5-trimethoxyphenyl motif is a recurring feature in potent cytotoxic agents that target fundamental cellular processes. This guide provides a comparative analysis of the cytotoxic effects of various TMP-containing compounds, delves into their mechanisms of action, and offers detailed protocols for researchers to assess these effects in their own work.
The Significance of the Trimethoxyphenyl Moiety
The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in several natural and synthetic compounds that exhibit strong anticancer properties. Its presence is frequently associated with the inhibition of tubulin polymerization, a critical process for cell division.[1][2] By disrupting microtubule dynamics, these compounds can arrest the cell cycle, leading to programmed cell death, or apoptosis.[3][4] This guide will explore the structure-activity relationships that govern the cytotoxic potency of these molecules and compare their efficacy across different cancer cell lines.
Mechanisms of Cytotoxicity: More Than Just Microtubules
While inhibition of tubulin polymerization is a primary mechanism of action for many TMP compounds, their cytotoxic effects are often multifaceted.[1]
-
Tubulin Polymerization Inhibition: Many TMP derivatives, such as Combretastatin A-4 (CA-4) and its analogues, bind to the colchicine site on β-tubulin.[1] This binding prevents the assembly of α,β-tubulin heterodimers into microtubules, which are essential for forming the mitotic spindle during cell division.[5] The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3][4][5]
-
Induction of Apoptosis: The arrest of the cell cycle is a major trigger for apoptosis. TMP compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] This is often characterized by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[5] The activation of caspases, the executioner enzymes of apoptosis, is a central event in this process.[8]
-
Cell Cycle Arrest: Flow cytometry analysis of cancer cells treated with TMP compounds consistently shows a significant accumulation of cells in the G2/M phase of the cell cycle.[3][5] This indicates that the compounds effectively halt cell division, preventing the proliferation of cancer cells.
A simplified overview of the primary mechanism of action for many cytotoxic trimethoxyphenyl compounds is illustrated below.
Caption: Mechanism of action for TMP compounds targeting tubulin.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the more potent the compound. The following tables summarize the IC50 values for several classes of trimethoxyphenyl derivatives against various human cancer cell lines, as determined by the MTT assay.
Table 1: Cytotoxicity (IC50, µM) of Trimethoxyphenyl Pyridine Derivatives
| Compound | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference Compound (Colchicine) IC50, µM |
| Vb | 7.11 | 6.13 | 9.15 | HCT-116: 7.40 |
| Vc | 6.82 | 5.47 | 7.51 | HepG2: 9.32 |
| Vf | 8.13 | 7.15 | 8.24 | MCF-7: 10.41 |
| Vj | 4.50 | 3.74 | 4.82 | |
| VI | 4.83 | 3.25 | 6.11 | |
| Data sourced from reference[3]. Compounds Vb, Vc, Vf, Vj, and VI demonstrated potent cytotoxic activities, with some showing superior or comparable IC50 values to the reference drug, colchicine.[3] |
Table 2: Cytotoxicity (IC50, µM) of Trimethoxyphenyl-Based Analogues
| Compound | HepG2 (Liver) | Reference Compound (Podophyllotoxin) |
| 9 | 1.38 | Not Specified |
| 10 | 2.52 | |
| 11 | 3.21 | |
| Data sourced from reference[5]. Compounds 9, 10, and 11 exhibited strong cytotoxic potency against the HepG2 cell line.[5] |
Table 3: Cytotoxicity (IC50, µM) of Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts
| Compound | SMMC-7721 (Liver) | HL-60 (Leukemia) | SW-480 (Colon) | MCF-7 (Breast) | A-549 (Lung) | Reference Compound (Cisplatin - DDP) |
| 7f | 10.12 | 1.12 | 2.05 | 1.25 | 15.35 | SMMC-7721: 11.23 |
| HL-60: 8.98 | ||||||
| SW-480: 11.95 | ||||||
| MCF-7: 13.85 | ||||||
| A-549: 14.21 | ||||||
| Data sourced from reference[9]. Compound 7f was notably more selective and potent against HL-60, MCF-7, and SW-480 cell lines compared to the standard chemotherapeutic drug cisplatin (DDP).[9] |
Structure-Activity Relationship (SAR) Insights
Analysis of the comparative data reveals key structural features that influence the cytotoxicity of trimethoxyphenyl compounds:
-
The 3,4,5-Trimethoxyphenyl Ring: This moiety is crucial for binding to the colchicine site of tubulin and is a consistent feature in highly potent compounds.[1]
-
The Linker and Second Aromatic Ring: The nature of the chemical bridge and the substitutions on the second aromatic ring significantly modulate activity. For instance, in the pyridine series, specific substitutions led to compounds like Vj and VI with broad-spectrum, high potency.[3] In chalcones, the combination with a benzimidazolium salt in compound 7f resulted in remarkable potency and selectivity.[9]
-
Cis- Conformation: For stilbene-like structures such as combretastatin, a cis- a conformation is often essential for high activity, as it mimics the orientation of rings in colchicine.[10] The inactivity of corresponding trans isomers supports this observation.[10]
Experimental Protocol: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trimethoxyphenyl test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (background control) and "cells only" (untreated control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trimethoxyphenyl compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different compound concentrations to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.
-
The workflow for the MTT assay is visualized in the following diagram.
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion
Trimethoxyphenyl compounds represent a rich and versatile class of cytotoxic agents with significant potential in anticancer drug discovery. Their primary mechanism, the inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy. As demonstrated by the comparative data, subtle modifications to the TMP scaffold can lead to substantial improvements in potency and selectivity. The provided MTT protocol offers a robust and standardized method for researchers to evaluate the cytotoxic effects of novel TMP derivatives, facilitating the identification of promising new therapeutic candidates.
References
- 1. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Triazine Synthesis: A Comparative Analysis of Alternatives to 2,4,6-Trimethoxybenzonitrile
The 1,3,5-triazine (or s-triazine) core is a foundational scaffold in modern chemistry, underpinning advancements in pharmaceuticals, materials science, and agrochemicals. Its derivatives are notable for a vast spectrum of biological activities, including anticancer and antimicrobial properties. The synthetic strategy employed to construct this heterocycle is paramount, dictating the achievable substitution patterns, reaction efficiency, and overall process sustainability.
While the cyclotrimerization of nitriles is a direct and atom-economical method for forming the triazine ring, the choice of the nitrile precursor is critical. Electron-rich nitriles, such as 2,4,6-trimethoxybenzonitrile, are highly activated towards cyclization due to the strong electron-donating nature of the methoxy groups, often proceeding under milder conditions than their unactivated counterparts. However, reliance on a single, specialized reagent limits synthetic versatility and may not be economically viable for all applications.
This guide provides a comprehensive comparison of alternative reagents and methodologies to this compound for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines. We will delve into the mechanistic rationale behind each approach, present comparative experimental data, and provide detailed protocols for key transformations, empowering researchers to make informed decisions for their specific synthetic targets.
The Landscape of Triazine Synthesis: A Comparative Overview
The optimal synthetic route is dictated by the desired substitution pattern—symmetrical or unsymmetrical—the availability of starting materials, and the required scale. The following table summarizes and compares the primary methods.
| Synthesis Method | Starting Materials | Key Reagents / Catalysts | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Limitations |
| Sequential Substitution | Cyanuric Chloride, Nucleophiles (amines, alcohols, thiols) | Base (e.g., K₂CO₃, DIPEA) | Sequential substitutions at controlled temperatures (0 °C, rt, reflux)[1][2][3] | 40-98%[4] | Highly versatile for unsymmetrical triazines; readily available starting material. | Stepwise process can be lengthy; reactivity decreases with each substitution[1][2] |
| Nitrile Cyclotrimerization | Nitriles (Aryl, Alkyl) | Acid: TfOH, Tf₂O[5][6][7] Lewis Acid: Y(OTf)₃, ZnCl₂, Silica-supported acids[5][8] Metal: TiCl₄/Mg, CuCl[5][9] | Often harsh (high temp/pressure); catalysis allows milder conditions. Microwave irradiation reduces time[5][8] | Moderate to Excellent[10] | Atom economical, direct formation of the triazine core. | Often requires harsh conditions for unactivated nitriles; can be sensitive to steric hindrance[8] |
| Cross-Cyclotrimerization | Two different Nitriles | Triflic Anhydride (Tf₂O) or Triflic Acid (TfOH) | Low temperature formation of nitrilium salt, followed by heating with second nitrile[6][7][11] | Moderate to Good[6][7] | One-pot synthesis of A₂B-type unsymmetrical triazines. | Relies on differential reactivity and stability of nitrilium salt intermediates[6][7] |
| From Amidines (Pinner) | Alkyl or Aryl Amidines | Phosgene or equivalents | Classical named reaction conditions | Variable | A classic method for specific substitution patterns. | Use of hazardous reagents like phosgene. |
| Diamino-Triazine Synthesis | Nitriles, Cyanoguanidine (Dicyandiamide) | Base, Microwave Irradiation | Heating in a solvent like DMSO[5] | Good to Excellent[5][8] | Direct route to valuable 2,4-diamino-6-R-triazine scaffolds. | Limited to the synthesis of diamino-substituted triazines. |
| From Aldehydes (Iron-Catalyzed) | Aldehydes | NH₄I, Iron Catalyst | Reaction under air atmosphere | 18-72%[12] | Atom-efficient, uses readily available aldehydes, avoids pre-formation of nitriles. | Yields can be moderate and substrate dependent. |
Mechanistic Insights and Strategic Selection
The choice of synthetic strategy hinges on the target molecule's symmetry. The following workflow provides a decision-making framework for selecting an appropriate method.
Caption: Workflow for selecting a triazine synthesis strategy.
Alternative 1: The Workhorse Reagent - Cyanuric Chloride
For accessing unsymmetrically substituted triazines, no reagent is more versatile than 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Its utility stems from the differential reactivity of the three chlorine atoms, which can be sequentially displaced by nucleophiles by carefully controlling the reaction temperature.
The reactivity decreases after each substitution because the newly introduced group (e.g., an alkoxy or amino group) is electron-donating, which reduces the electrophilicity of the remaining carbon atoms in the triazine ring.[1][2]
-
1st Substitution: Occurs readily at 0 °C.
-
2nd Substitution: Requires room temperature.
-
3rd Substitution: Typically requires heating or reflux.[3]
Caption: Sequential nucleophilic substitution of cyanuric chloride.
Alternative 2: Catalytic Cyclotrimerization of Common Nitriles
While electron-rich nitriles are advantageous, significant progress has been made in the cyclotrimerization of simpler, more accessible aryl and alkyl nitriles using catalytic methods. These approaches mitigate the need for the harsh, high-pressure conditions traditionally required.[8][10]
Acid Catalysis: Strong acids like trifluoromethanesulfonic acid (triflic acid, TfOH) or its anhydride (Tf₂O) are highly effective. The mechanism proceeds through the formation of a reactive nitrilium salt intermediate, which is then attacked by two subsequent nitrile molecules.[6][7][13]
Caption: General mechanism for acid-catalyzed nitrile cyclotrimerization.
Lewis Acid and Metal Catalysis: A range of Lewis acids, including yttrium salts and silica-supported reagents, offer a heterogeneous and often milder alternative.[5][8] Furthermore, low-valent titanium species, generated from precursors like TiCl₄ and a reducing agent like magnesium, have proven effective for the cyclotrimerization of benzonitriles.[9]
Featured Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical Triazine via Sequential Substitution
This protocol outlines the synthesis of N²,N⁴-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine, demonstrating the controlled, stepwise substitution of cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Sodium methoxide (NaOMe)
-
Diethylamine
-
Acetone, Water, Dioxane
-
Potassium Carbonate (K₂CO₃)
Procedure:
-
First Substitution (Methoxylation): Dissolve cyanuric chloride (1 eq.) in acetone at 0-5 °C. Add a solution of sodium methoxide (1 eq.) in methanol dropwise, maintaining the temperature below 5 °C. Stir for 1-2 hours. The formation of 2-chloro-4,6-dimethoxy-1,3,5-triazine can be monitored by TLC. Pour the reaction mixture into ice water to precipitate the product, which is then filtered and dried.[1]
-
Second Substitution (Amination): Suspend the resulting 2-chloro-4,6-dialkoxy-triazine (1 eq.) in dioxane. Add diethylamine (2.2 eq.) and K₂CO₃ (1.5 eq.).
-
Third Substitution (if applicable): Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final trisubstituted triazine.[2][14]
Protocol 2: Lewis-Acid Catalyzed Synthesis of 2,4,6-Triphenyl-1,3,5-triazine
This protocol describes a solvent-free, microwave-assisted cyclotrimerization of benzonitrile.
Materials:
-
Benzonitrile
-
Silica-supported Zinc Chloride (Si-ZnCl₂) (10 mol%)
Procedure:
-
Reaction Setup: In a microwave-safe vessel, combine benzonitrile (1.0 g) and the silica-supported ZnCl₂ catalyst.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 200 °C for 15 minutes.[8]
-
Isolation: After cooling, dissolve the reaction mixture in a suitable solvent like dichloromethane. Filter to recover the heterogeneous catalyst.
-
Purification: Wash the organic filtrate with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hot toluene or ethanol to afford white crystals of 2,4,6-triphenyl-1,3,5-triazine.[8][9]
Protocol 3: One-Pot Synthesis of a 2,4-Diamino-1,3,5-triazine
This protocol details the synthesis of 2,4-diamino-6-phenyl-1,3,5-triazine from benzonitrile and cyanoguanidine.
Materials:
-
Benzonitrile
-
Cyanoguanidine
-
Potassium Hydroxide (KOH)
-
2-Methoxyethanol
Procedure:
-
Reaction Setup: To a solution of potassium hydroxide (0.2 eq.) in 2-methoxyethanol, add cyanoguanidine (1.1 eq.) and benzonitrile (1.0 eq.).
-
Reaction: Heat the mixture to reflux (approx. 125 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Add water to the mixture to dissolve any remaining inorganic salts and filter the solid product.
-
Purification: Wash the collected solid with water and then with a small amount of cold ethanol to remove impurities. Dry the product under vacuum to yield 2,4-diamino-6-phenyl-1,3,5-triazine.
Conclusion
While this compound serves as a useful, activated substrate for triazine synthesis, the broader chemical landscape offers a powerful and versatile toolkit of alternative reagents and methodologies. For the synthesis of complex, unsymmetrically substituted triazines, the sequential substitution of cyanuric chloride remains the gold standard due to its predictability and scope.[1][15] For symmetrical triazines, the advancement of catalytic methods, employing Lewis acids or transition metals under solvent-free or microwave-assisted conditions, provides greener and more efficient alternatives to classical high-pressure chemistry.[8] Finally, specific subclasses, such as the biologically important 2,4-diaminotriazines, are readily accessible through dedicated routes using reagents like cyanoguanidine.[5] By understanding the mechanistic principles and comparative advantages of these diverse strategies, researchers can select the optimal path to their target triazine, accelerating discovery in medicine and materials science.
References
- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for Benzonitrile Synthesis: Efficacy, Mechanisms, and Practical Insights
Benzonitrile and its derivatives are pivotal structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2][3][4] Consequently, the development of efficient, selective, and sustainable catalytic methods for their synthesis is a cornerstone of modern organic chemistry. This guide provides an in-depth comparison of the leading catalytic systems for benzonitrile synthesis, offering experimental data, mechanistic insights, and practical protocols to inform catalyst selection for research, development, and large-scale production.
The Landscape of Benzonitrile Synthesis: Key Catalytic Strategies
The synthesis of benzonitriles is dominated by two primary catalytic pathways: the cyanation of aryl halides and the ammoxidation of toluene. More recent methodologies, such as the oxidative cyanation of benzyl alcohol and photocatalytic approaches, are also gaining traction due to their unique advantages. The choice of catalyst is paramount and is dictated by factors including substrate scope, cost, toxicity of the cyanide source, and reaction conditions.
This guide will compare the efficacy of the following classes of catalysts:
-
Palladium-Based Catalysts: The workhorse for cyanation of aryl halides.
-
Copper-Based Catalysts: A cost-effective alternative to palladium with a long history in cyanation reactions.
-
Nickel-Based Catalysts: An emerging, powerful, and more sustainable option for aryl halide cyanation.[1][5]
-
Vanadium-Based Catalysts: The industry standard for the ammoxidation of toluene.
-
Emerging Catalytic Systems: Including iron-based catalysts and metal-free photocatalytic approaches.
Palladium-Catalyzed Cyanation of Aryl Halides
Palladium-catalyzed cyanation, first reported by Takagi in 1973, has become one of the most popular and versatile methods for synthesizing benzonitriles from aryl halides (Ar-X, where X = I, Br, Cl) and triflates.[2][6][7][8]
Mechanism and Key Considerations:
The catalytic cycle, illustrated below, typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination of the benzonitrile product to regenerate the active Pd(0) catalyst.
Figure 1: Simplified Catalytic Cycle for Palladium-Catalyzed Cyanation.
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide anion, which can strongly coordinate to the metal center.[9] To mitigate this, less toxic and less soluble cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred over highly toxic reagents like KCN or NaCN, especially in industrial applications.[2][6][7] The choice of ligands, such as phosphines (e.g., XPhos), is also crucial for stabilizing the palladium catalyst and promoting efficient turnover.[10]
Efficacy and Scope:
Palladium catalysts exhibit broad functional group tolerance and are effective for a wide range of aryl iodides, bromides, and even the less reactive chlorides.[6][10] Yields are typically high, often exceeding 90%.[6] Recent advancements have focused on developing highly active catalysts that can operate at low loadings and under milder conditions.[10]
Copper-Catalyzed Cyanation: A Cost-Effective Alternative
Copper-catalyzed cyanation, known as the Rosenmund-von Braun reaction, predates palladium-based methods. While traditionally requiring harsh conditions and stoichiometric amounts of copper(I) cyanide, modern advancements have led to the development of catalytic systems that operate under milder conditions.[10]
Mechanism and Key Considerations:
The mechanism of copper-catalyzed cyanation is thought to involve an oxidative addition/reductive elimination pathway, similar to palladium. The use of ligands, such as 1,2-diamines, can accelerate the reaction.[11] Copper catalysts offer a significant cost advantage over palladium.
Efficacy and Scope:
Copper-catalyzed systems are particularly effective for the cyanation of aryl iodides and bromides.[11] While historically less versatile than palladium systems, recent developments have expanded their substrate scope and improved their efficiency. For instance, copper-catalyzed methods have been developed for the direct C-H cyanation of arenes, offering an alternative to pre-functionalized aryl halides.[12]
Nickel-Catalyzed Cyanation: A Sustainable and Powerful Approach
Nickel-catalyzed cyanation of aryl halides has recently emerged as a highly effective and more sustainable alternative to palladium-catalyzed methods.[1][5] Nickel is more earth-abundant and less expensive than palladium, making it an attractive choice for large-scale synthesis.[13]
Mechanism and Key Considerations:
Similar to palladium, nickel catalysis proceeds through an oxidative addition, transmetalation, and reductive elimination cycle. A key advantage of some nickel systems is their ability to activate challenging substrates like aryl chlorides under relatively mild conditions. Various cyanide sources, including metal cyanides and organic cyanating reagents, have been successfully employed.[1]
Efficacy and Scope:
Nickel catalysts have demonstrated broad substrate scope and excellent functional group tolerance, accommodating sensitive groups like hydroxyls, nitro groups, and aldehydes.[1] They have proven to be highly versatile, enabling the cyanation of both aryl iodides and bromides with moderate to good yields.[1]
Ammoxidation of Toluene: The Industrial Route to Benzonitrile
For the large-scale industrial production of benzonitrile, the ammoxidation of toluene is the preferred method.[14] This gas-phase reaction involves the catalytic oxidation of toluene in the presence of ammonia and air.
Catalysts and Conditions:
The most common catalysts for this process are vanadium-titanium oxides (V₂O₅/TiO₂).[15][16][17] The reaction is typically carried out in a fixed-bed flow reactor at high temperatures, generally between 350°C and 450°C.[18] The NH₃/toluene molar ratio is a critical parameter for achieving high selectivity towards benzonitrile.[18]
Efficacy and Challenges:
Vanadium-based catalysts can achieve high yields of benzonitrile.[15] However, the high reaction temperatures can lead to over-oxidation and the formation of byproducts like carbon oxides, reducing selectivity.[18] Catalyst deactivation due to coking is another challenge that needs to be managed in industrial processes.[18]
Emerging Catalytic Frontiers
Iron-Catalyzed Synthesis:
Iron, being abundant, inexpensive, and environmentally benign, is a highly desirable metal for catalysis. Iron-based catalysts have been developed for the one-pot synthesis of benzonitriles from aldehydes and hydroxylamine hydrochloride, offering a green and efficient alternative.[19] For instance, nanoscale iron oxide has been shown to be a competent catalyst for the aerobic oxidation of aldehydes to nitriles.[20]
Photocatalytic Synthesis:
Visible-light photocatalysis represents a green and sustainable approach to organic synthesis.[21] Metal-free organic photoredox catalysts have been employed for the synthesis of aryl nitriles from readily available starting materials like benzyl alcohols or methyl arenes under mild conditions, using oxygen as the terminal oxidant.[21] These methods avoid the use of transition metals and offer a high degree of atom economy.
Comparative Performance of Catalysts
| Catalyst System | Typical Substrate | Cyanide/Nitrogen Source | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Pd/XPhos [10] | Aryl chlorides, bromides | K₄[Fe(CN)₆] | ≤ 100°C, 1 h | >90 | Broad scope, high yields, mild conditions | High cost of palladium |
| CuI/diamine [11] | Aryl bromides, iodides | NaCN | High temperatures | Good to excellent | Low cost | Often requires harsh conditions, toxic cyanide source |
| NiCl₂(dppp) [1] | Aryl iodides, bromides | ᵗBuCN | Moderate temperatures | Moderate to good | Low cost, sustainable | Can be sensitive to air and moisture |
| V₂O₅/TiO₂ [15][18] | Toluene | NH₃, Air | 350-450°C | High | Low-cost feedstock, scalable | High energy input, potential for over-oxidation |
| FeSO₄ [19] | Aldehydes | NH₂OH·HCl | Reflux in DMF | 90-95 | Inexpensive, environmentally friendly | Limited to aldehyde substrates |
| 4CzIPN (Photocatalyst) [21] | Benzyl alcohols | N₃⁻ | Visible light, O₂ | Good to excellent | Metal-free, mild conditions, sustainable | May require specific photocatalyst and setup |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol is a representative example of a modern palladium-catalyzed cyanation using a non-toxic cyanide source.
Workflow Diagram:
Figure 2: General Workflow for Palladium-Catalyzed Cyanation.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 mmol), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.4 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Solvent Addition: Add a mixture of dimethylacetamide (DMAc) and toluene (e.g., 1:1, 5 mL).[2]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 120°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Gas-Phase Ammoxidation of Toluene
This protocol outlines a typical laboratory-scale setup for the ammoxidation of toluene.
Step-by-Step Procedure:
-
Catalyst Packing: Pack a fixed-bed flow reactor with the V₂O₅/TiO₂ catalyst.
-
Catalyst Activation: Activate the catalyst in situ by heating to the reaction temperature (e.g., 400°C) under a flow of nitrogen for 1 hour.[18]
-
Reactant Feed: Introduce toluene into the gas stream by passing a carrier gas (e.g., nitrogen) through a saturator containing liquid toluene maintained at a constant temperature.[18] Introduce ammonia and oxygen from gas cylinders via mass flow controllers.[18]
-
Reaction: Carry out the reaction at the desired temperature, pressure, and space velocity.
-
Product Analysis: Analyze the reaction products exiting the reactor using an online Gas Chromatograph (GC).[18]
Conclusion and Future Outlook
The synthesis of benzonitriles is a mature field with a diverse array of catalytic methods. Palladium-catalyzed cyanations remain the benchmark for versatility and high yields in a research setting, with nickel catalysis emerging as a more sustainable and cost-effective alternative. For industrial-scale production, the ammoxidation of toluene over vanadium-based catalysts is the dominant process.
Future developments will likely focus on enhancing the sustainability of benzonitrile synthesis. This includes the design of catalysts based on earth-abundant and non-toxic metals like iron, the development of more efficient photocatalytic systems that operate under ambient conditions, and the use of biomass-derived feedstocks.[22] The continued exploration of novel catalytic pathways will undoubtedly lead to even more efficient, selective, and environmentally benign methods for the synthesis of this important class of compounds.
References
- 1. Nickel-Catalyzed Cyanation of Aryl Halides | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 12. Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation: The role of catalyst composition (Journal Article) | OSTI.GOV [osti.gov]
- 18. benchchem.com [benchchem.com]
- 19. asianpubs.org [asianpubs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Copper-catalyzed C-C bond cleavage coupling with CN bond formation toward mild synthesis of lignin-based benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2,4,6-Trimethoxybenzonitrile using 2D NMR Techniques
Introduction: The Challenge of Unambiguous Structure Elucidation
In the realm of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For highly substituted aromatic compounds like 2,4,6-trimethoxybenzonitrile, while 1D NMR (¹H and ¹³C) provides initial clues, it often falls short of providing a complete and unambiguous picture. The symmetry of this particular molecule, for instance, simplifies the 1D spectra to an extent that could mask subtle structural nuances or the presence of isomeric impurities. This guide provides a comprehensive comparison of three powerful 2D NMR techniques—COSY, HSQC, and HMBC—for the robust structural validation of this compound, offering a self-validating system for researchers, scientists, and drug development professionals.
The core principle of 2D NMR is to disperse spectral information across two frequency axes, resolving overlapping signals and, more importantly, revealing correlations between different nuclei within the molecule.[1] This guide will delve into the causality behind choosing these specific experiments and how their combined data creates an unshakeable foundation for structural proof.
The Molecular Subject: this compound
-
Structure: A benzene ring substituted with a nitrile group and three methoxy groups at positions 2, 4, and 6.
-
Key Structural Features for NMR Analysis:
-
Two equivalent aromatic protons.
-
One methoxy group at position 4, distinct from the two equivalent methoxy groups at positions 2 and 6.
-
A nitrile carbon and four quaternary aromatic carbons.
-
Due to the molecule's symmetry, we anticipate a simplified set of signals in the 1D NMR spectra, making 2D correlation experiments essential for confirming the precise connectivity of the methoxy groups and the nitrile group to the aromatic ring.
Comparative Analysis of 2D NMR Techniques
The power of 2D NMR lies in its ability to reveal through-bond connectivity.[1] We will explore three key experiments that, when used in concert, provide a complete picture of the molecular framework.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[4][5] In a COSY spectrum, both axes represent the ¹H chemical shift scale. Diagonal peaks mirror the 1D ¹H spectrum, while the crucial information is contained in the off-diagonal "cross-peaks," which indicate that the two protons at those chemical shifts are coupled.[6][7]
-
Application to this compound: For this molecule, we do not expect to see any COSY cross-peaks. The two aromatic protons are chemically equivalent and are not adjacent to any other protons. Similarly, the protons of the methoxy groups are isolated from other proton spin systems. The absence of COSY correlations is, in itself, a key piece of structural information, confirming the isolation of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Connections
The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached (¹JCH).[8][9][10] This is an incredibly powerful tool for assigning carbon signals, as it directly links the well-resolved proton spectrum to the often more complex carbon spectrum. The resulting 2D map has a ¹H axis and a ¹³C axis, with each peak representing a direct C-H bond.[8]
-
Application to this compound:
-
A cross-peak will connect the signal of the two equivalent aromatic protons to the signal of their directly attached carbons (C3 and C5).
-
A cross-peak will link the signal of the six protons of the two equivalent methoxy groups (at C2 and C6) to their corresponding carbon signal.
-
A cross-peak will be observed between the three protons of the C4-methoxy group and its carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton
The HMBC experiment is arguably the most informative for elucidating the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), and sometimes even four bonds in conjugated systems.[1][11][12] Crucially, one-bond correlations are typically suppressed.[12] This "long-range" information allows us to piece together the molecular fragments identified by COSY and HSQC.
-
Application to this compound: This is where the structure is unequivocally confirmed. We expect to see the following key correlations:
-
From the aromatic protons (H3/H5):
-
A two-bond correlation (²JCH) to the nitrile carbon (C1).
-
Two-bond correlations (²JCH) to the methoxy-bearing carbons C2/C6 and C4.
-
A three-bond correlation (³JCH) to the other aromatic carbon (C5/C3).
-
-
From the C2/C6 methoxy protons:
-
A three-bond correlation (³JCH) to the aromatic carbons C2 and C6.
-
-
From the C4 methoxy protons:
-
A three-bond correlation (³JCH) to the aromatic carbon C4.
-
-
The collective pattern of these HMBC correlations provides a definitive fingerprint of the substitution pattern on the aromatic ring. For example, the correlation from the aromatic protons to the nitrile carbon firmly places the nitrile group adjacent to the proton-bearing carbons.
Data Summary: Predicted 2D NMR Correlations
The following tables summarize the expected correlations for this compound.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H3, H5 | ~6.0-6.5 | ~90-95 |
| OMe (C2, C6) | ~3.8-4.0 | ~55-60 |
| OMe (C4) | ~3.7-3.9 | ~55-60 |
| C1 (CN) | - | ~115-120 |
| C2, C6 | - | ~160-165 |
| C4 | - | ~160-165 |
| C-CN | - | ~90-95 |
Note: These are estimated chemical shift ranges. Actual values will depend on the solvent and experimental conditions.
Table 2: Summary of Expected 2D NMR Cross-Peaks
| Experiment | ¹H Signal (ppm) | Correlates to ¹³C Signal (ppm) | Type of Correlation | Structural Information Confirmed |
| HSQC | Aromatic (H3/H5) | Aromatic CH (C3/C5) | ¹JCH (One-bond) | Direct attachment of aromatic protons to their carbons. |
| OMe (C2/C6) | OMe Carbon (C2/C6) | ¹JCH (One-bond) | Direct attachment of methoxy protons to their carbons. | |
| OMe (C4) | OMe Carbon (C4) | ¹JCH (One-bond) | Direct attachment of methoxy protons to its carbon. | |
| HMBC | Aromatic (H3/H5) | C1 (CN) | ²JCH (Two-bond) | Aromatic protons are adjacent to the nitrile-bearing carbon. |
| Aromatic (H3/H5) | C2/C6 | ²JCH (Two-bond) | Aromatic protons are adjacent to two methoxy-bearing carbons. | |
| Aromatic (H3/H5) | C4 | ²JCH (Two-bond) | Aromatic protons are adjacent to a methoxy-bearing carbon. | |
| OMe (C2/C6) | C2/C6 | ³JCH (Three-bond) | Methoxy groups are attached to the C2 and C6 positions. | |
| OMe (C4) | C4 | ³JCH (Three-bond) | Methoxy group is attached to the C4 position. |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the necessary 2D NMR data. These protocols are based on a standard 500 MHz spectrometer.
Sample Preparation
-
Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
COSY Experiment Protocol
-
Initial Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse calibration.[13]
-
Load COSY sequence: Load a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Set Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals, typically with a small margin on each side.
-
Acquisition Parameters:
-
Number of Scans (NS): 2-4
-
Number of Increments (TD in F1): 256-512
-
Relaxation Delay (D1): 1.5-2.0 seconds
-
-
Data Acquisition: Start the acquisition.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.
HSQC Experiment Protocol
-
Initial Setup: Use the previously acquired 1D ¹H spectrum for F2 parameters. Acquire a 1D ¹³C spectrum to determine the spectral width for the F1 dimension.[10]
-
Load HSQC sequence: Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set Spectral Widths:
-
F2 (¹H): Set according to the 1D ¹H spectrum.
-
F1 (¹³C): Set to cover the expected range of carbon signals (e.g., 0-170 ppm).
-
-
Acquisition Parameters:
-
Number of Scans (NS): 2-8 (multiple of 2 for phase cycling)
-
Number of Increments (TD in F1): 128-256
-
Relaxation Delay (D1): 1.5 seconds
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
-
Data Acquisition: Start the acquisition.
-
Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.
HMBC Experiment Protocol
-
Initial Setup: Use the same spectral widths as determined for the HSQC experiment.[14]
-
Load HMBC sequence: Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set Spectral Widths:
-
F2 (¹H): Set according to the 1D ¹H spectrum.
-
F1 (¹³C): Set to cover the full range of carbon signals, including quaternary carbons (e.g., 0-180 ppm).
-
-
Acquisition Parameters:
-
Number of Scans (NS): 8-16
-
Number of Increments (TD in F1): 256-400
-
Relaxation Delay (D1): 1.5-2.0 seconds
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a value between 8-10 Hz to observe typical 2- and 3-bond correlations.[12]
-
-
Data Acquisition: Start the acquisition.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical connections derived from the 2D NMR data.
Caption: Experimental workflow for 2D NMR structural validation.
Caption: Key 2D NMR correlations for structure validation.
Conclusion: A Self-Validating Approach
The structural validation of this compound serves as an excellent case study for the power of a multi-pronged 2D NMR approach. While COSY confirms the absence of proton-proton coupling networks, HSQC definitively links protonated carbons to their attached protons. It is the HMBC experiment, however, that provides the final, irrefutable evidence, stitching together the entire molecular framework by revealing long-range connectivities between protons and both protonated and non-protonated carbons.
References
- 1. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. ulethbridge.ca [ulethbridge.ca]
- 6. wiley.com [wiley.com]
- 7. Organic Structure Determination Using 2-D NMR Spectroscopy - 2nd Edition | Elsevier Shop [shop.elsevier.com]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 11. 2D HMBC Experiment [imserc.northwestern.edu]
- 12. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 13. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 14. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
A Comparative Guide to the Toxicity of Aromatic Nitriles for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, aromatic nitriles represent a class of compounds with significant synthetic utility and diverse biological activities. Their unique electronic properties and metabolic stability have led to their incorporation into numerous drug candidates. However, a thorough understanding of their potential toxicity is paramount for safe handling, effective drug design, and accurate risk assessment. This guide provides a comprehensive comparison of the toxicity of various aromatic nitriles, supported by experimental data, to empower researchers in making informed decisions.
Introduction: The Dual Nature of Aromatic Nitriles
Aromatic nitriles are organic compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. This functional group imparts a unique combination of chemical properties, including metabolic stability and the ability to participate in various intermolecular interactions.[1] Unlike many aliphatic nitriles, aromatic nitriles generally do not release cyanide in vivo, a crucial distinction that significantly influences their toxicological profile.[2] The toxicity of aromatic nitriles is instead often linked to their metabolism by cytochrome P450 (CYP450) enzymes and the potential for inducing oxidative stress and apoptosis. This guide will delve into these mechanisms, providing a comparative analysis of the toxicity of various aromatic nitriles based on available experimental data.
Mechanisms of Aromatic Nitrile Toxicity: Beyond Cyanide Release
The toxicity of aromatic nitriles is a multifaceted process that diverges from the cyanide-mediated toxicity often associated with their aliphatic counterparts. The primary mechanisms involved are:
-
Metabolic Activation by Cytochrome P450: The lipophilicity of aromatic nitriles facilitates their entry into cells and subsequent metabolism by CYP450 enzymes, primarily in the liver. This metabolic process can lead to the formation of reactive intermediates that can exert toxic effects.
-
Induction of Oxidative Stress: A key mechanism of toxicity for many xenobiotics, including some aromatic nitriles, is the generation of reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant defense systems leads to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA. The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress.[3][4]
-
Induction of Apoptosis: Exposure to certain aromatic nitriles can trigger programmed cell death, or apoptosis. This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.[5][6]
The following diagram illustrates the key pathways involved in aromatic nitrile-induced toxicity.
Caption: Key toxicity pathways of aromatic nitriles.
Comparative Acute Toxicity: A Quantitative Overview
The acute toxicity of a compound is a critical parameter in its initial safety assessment. The median lethal dose (LD50) for oral and dermal exposure, and the median lethal concentration (LC50) for inhalation exposure, are standard measures used for comparison. The following table summarizes available acute toxicity data for a range of aromatic nitriles.
| Compound | CAS Number | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg, rabbit) | Inhalation LC50 (ppm, 4h, rat) | References |
| Benzonitrile | 100-47-0 | 7425 (TDLo) | - | - | [7] |
| Phthalonitrile | 91-15-6 | 30 - 85 | - | - | [8] |
| 2-Chlorobenzonitrile | 873-32-5 | 396 | 340 - 600 | - | [9][10] |
| 4-Chlorobenzonitrile | 623-03-0 | >300 (mouse) | - | - | [8] |
| p-Tolunitrile | 104-85-8 | - | - | - | [11] |
| 3-Aminobenzonitrile | 2237-30-1 | 500.1 | 1100 | 1.5 mg/L | [3] |
| Tetrachloroisophthalonitrile | 1897-45-6 | - | - | 0.31 mg/L (1h) | [12] |
| Tetrachlorophthalonitrile | 1953-99-7 | - | - | - | [2] |
Note: LD50 values can vary depending on the animal model and experimental conditions. TDLo (Toxic Dose Low) is the lowest dose reported to have produced any toxic effect.
In Vitro Cytotoxicity: A Cellular Perspective
In vitro cytotoxicity assays provide valuable information on the potential of a compound to cause cell death and can be used to compare the relative toxicity of different compounds in a controlled environment. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Assay | References |
| Benzonitrile Derivative 8a | HepG2 | 211.16 µg/mL | MTT | [9] |
| Nicotinonitrile Derivative 13 | HepG2 | 8.78 µg/mL | MTT | [12] |
| Nicotinonitrile Derivative 19 | HepG2 | 5.16 µg/mL | MTT | [12] |
| Nicotinonitrile Derivative 13 | HeLa | 15.32 µg/mL | MTT | [12] |
| Nicotinonitrile Derivative 19 | HeLa | 4.26 µg/mL | MTT | [12] |
| Benzonitrile Derivative 4 | MDA-MB-231 | 10.7 | XTT | [13] |
| Benzonitrile Derivative 4 | A549 | 7.7 | XTT | [13] |
| Benzonitrile Derivative 4 | MIA PaCa-2 | 7.3 | XTT | [13] |
The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of aromatic nitriles.
Caption: Workflow for in vitro cytotoxicity assessment.
Genotoxicity: Assessing DNA Damage Potential
Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a key event in carcinogenesis. The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
A study investigating the genotoxicity of fragrance ingredients found that while some nitriles showed positive results in in vitro tests, these were not confirmed in in vivo micronucleus assays, suggesting that the overall genotoxic risk of these compounds is low.[14]
The following diagram outlines the basic steps of the Comet assay for assessing the genotoxicity of aromatic nitriles.
Caption: Simplified workflow of the Comet assay.
Structure-Activity Relationships: Linking Chemical Structure to Toxicity
The toxicity of aromatic nitriles is significantly influenced by the nature and position of substituents on the aromatic ring. While a comprehensive quantitative structure-activity relationship (QSAR) is beyond the scope of this guide, some general trends can be observed:
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents can affect the metabolic stability and reactivity of the aromatic ring, thereby influencing toxicity.
-
Steric Hindrance: Bulky substituents near the nitrile group may hinder metabolic activation by CYP450 enzymes, potentially reducing toxicity.
-
Positional Isomerism: The relative positions of substituents (ortho, meta, para) can have a profound impact on the molecule's interaction with biological targets and its metabolic fate.
For instance, a QSAR study on aromatic compounds found that polarizability and the number of certain chemical groups were key contributors to toxicity.[15]
Experimental Protocols
For researchers looking to conduct their own comparative toxicity studies, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for key in vitro cytotoxicity assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the aromatic nitrile compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. It is a reliable method for quantifying cytotoxicity based on plasma membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.
-
Supernatant Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction:
-
Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT).
-
Add the reaction mixture to the collected supernatants in a new 96-well plate.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light, to allow the enzymatic reaction to proceed.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Conclusion and Future Directions
This guide provides a comparative overview of the toxicity of aromatic nitriles, emphasizing the mechanisms of action, quantitative toxicity data, and key experimental protocols. The evidence suggests that while aromatic nitriles are generally less acutely toxic than their aliphatic counterparts due to their metabolic stability and lack of cyanide release, their potential for inducing cytotoxicity and genotoxicity warrants careful consideration.
Future research should focus on expanding the toxicological database for a wider range of substituted aromatic nitriles to develop more robust structure-activity relationships. Furthermore, a deeper investigation into the specific signaling pathways modulated by these compounds will provide a more complete understanding of their mechanisms of toxicity and aid in the design of safer and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. gustavus.edu [gustavus.edu]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. fishersci.com [fishersci.com]
- 11. CAS 1953-99-7: Tetrachlorophthalonitrile | CymitQuimica [cymitquimica.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. QSAR modeling of acute toxicity on mammals caused by aromatic compounds: the case study using oral LD50 for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Synthetic Routes to 2,4,6-Trimethoxybenzonitrile
A Technical Guide for Researchers and Process Development Professionals
Introduction
2,4,6-Trimethoxybenzonitrile is a valuable substituted benzonitrile intermediate, finding application in the synthesis of pharmaceuticals and other fine chemicals. The electron-rich and sterically hindered nature of its aromatic core presents unique challenges and opportunities in its synthesis. An understanding of the reaction kinetics of different synthetic methodologies is paramount for selecting an optimal route that balances reaction efficiency, speed, safety, and cost.
This guide provides an in-depth comparative analysis of the reaction kinetics for two prominent methods for synthesizing this compound from the corresponding aryl halide: the classical copper-catalyzed Rosenmund-von Braun reaction and the modern palladium-catalyzed cyanation. By examining the underlying mechanisms and supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Methodology 1: The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction, a cornerstone of aromatic nitrile synthesis, involves the cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide (CuCN), typically at elevated temperatures in a polar aprotic solvent.[1][2]
Mechanistic & Kinetic Profile
The reaction generally proceeds via an oxidative addition of the aryl halide to a copper(I) species, forming a transient Cu(III) intermediate.[3] This is followed by reductive elimination to yield the desired aryl nitrile and Cu(I) halide. The overall reaction kinetics have been shown to be second-order, with a first-order dependence on both the aryl halide and the copper cyanide complex.[4]
Key Kinetic Factors:
-
Temperature: The reaction is highly temperature-dependent, often requiring temperatures of 150-200°C to proceed at a practical rate.[3] This high thermal energy is necessary to overcome the activation barrier for the oxidative addition of the aryl halide, which is often the rate-determining step.
-
Solvent: High-boiling polar solvents like DMF, nitrobenzene, or pyridine are traditionally used to facilitate the dissolution of the copper cyanide salt and to reach the necessary reaction temperatures.[3] However, these solvents can complicate product purification.
-
Stoichiometry: The classical approach requires at least a stoichiometric amount, and often an excess, of toxic CuCN, which presents challenges in terms of product purification and waste disposal.[5]
Recent advancements have led to the development of catalytic versions of this reaction. By using catalytic amounts of a copper(I) source (e.g., CuI), an alkali metal cyanide (e.g., NaCN), and a ligand such as N,N'-dimethylethylenediamine, the reaction can proceed under milder conditions (e.g., 110 °C in toluene).[6] This catalytic variant significantly improves the practicality and safety profile of the copper-mediated cyanation.[5] In these systems, a domino halide exchange-cyanation can occur where an aryl bromide is converted in situ to the more reactive aryl iodide, accelerating the overall process.[6]
Experimental Protocol: Catalytic Rosenmund-von Braun Cyanation
This protocol is adapted from the work of Buchwald and coworkers for general aryl bromide cyanation and serves as a representative model.[5][6]
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add CuI (10 mol%), KI (20 mol%), and the starting material, 1-bromo-2,4,6-trimethoxybenzene (1.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium cyanide (NaCN, 1.2 equiv), N,N'-dimethylethylenediamine (1.0 equiv), and toluene as the solvent.
-
Reaction: Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium hydroxide to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Methodology 2: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation. The cyanation of aryl halides using this technology offers a milder, more versatile, and often more efficient alternative to traditional copper-based methods.[7]
Mechanistic & Kinetic Profile
The widely accepted catalytic cycle for palladium-catalyzed cyanation involves three key steps:[8]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). For electron-rich substrates like 1-bromo-2,4,6-trimethoxybenzene, this step is generally facile.
-
Transmetalation/Cyanide Exchange: The halide on the palladium center is exchanged for a cyanide group from a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).
-
Reductive Elimination: The aryl group and the cyanide ligand couple and are eliminated from the palladium center, forming the Ar-CN product and regenerating the active Pd(0) catalyst.
Kinetic studies have shown that for electron-rich aryl halides, the reductive elimination step is often the rate-determining step of the catalytic cycle.[9]
Key Kinetic Factors:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand, dramatically influences reaction kinetics. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are known to accelerate the reductive elimination step, thereby increasing the overall reaction rate.
-
Cyanide Source: The nature of the cyanide source is critical. While alkali metal cyanides are potent, their high solubility can lead to catalyst poisoning.[7] Less toxic and less soluble sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred.[7][10] K₄[Fe(CN)₆], a non-toxic food additive, is particularly attractive from a safety perspective.[7]
-
Temperature: Palladium-catalyzed cyanations typically proceed at much lower temperatures (e.g., 40-100°C) than the classical Rosenmund-von Braun reaction, demonstrating a lower overall activation energy for the catalytic cycle.[9]
Experimental Protocol: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
This protocol is a representative procedure for the cyanation of aryl bromides using a non-toxic cyanide source.[7]
-
Reactor Setup: In a glovebox or under an inert atmosphere, add to a screw-top vial a magnetic stir bar, a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv).
-
Reagent Addition: Add 1-bromo-2,4,6-trimethoxybenzene (1.0 equiv), followed by the solvent system (e.g., a mixture of dioxane and degassed water).
-
Reaction Initiation: Seal the vial and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography.
Comparative Kinetic and Performance Analysis
The choice between copper- and palladium-catalyzed methods depends on a careful evaluation of several kinetic and practical parameters.
| Parameter | Rosenmund-von Braun (Catalytic Cu) | Palladium-Catalyzed Cyanation | Rationale & Causality |
| Typical Temperature | 110 - 200 °C[3][5] | 40 - 110 °C[7][9] | The Pd catalytic cycle generally has a lower overall activation energy, particularly with optimized ligands that facilitate the rate-determining reductive elimination step. |
| Reaction Time | Often 12 - 24 hours | Typically 1 - 12 hours | Efficient ligand-accelerated Pd catalysis leads to higher turnover frequencies, resulting in faster conversion rates. |
| Catalyst Loading | 5 - 10 mol% CuI[6] | 0.5 - 5 mol% Pd | Palladium catalysts are generally more active, allowing for lower catalyst loadings to achieve high yields in reasonable timeframes. |
| Rate-Limiting Step | Oxidative Addition[11] | Reductive Elimination (for electron-rich Ar-X)[9] | The high C-X bond strength requires significant energy for Cu insertion. For Pd, coupling the electron-rich aryl group with the CN ligand is kinetically more challenging. |
| Functional Group Tol. | Moderate[6] | Excellent[7][12] | The milder conditions of Pd-catalysis preserve a wider range of sensitive functional groups that might not survive the high temperatures of the copper-catalyzed route. |
| Safety Profile | Use of toxic NaCN/CuCN[5] | Can utilize non-toxic K₄[Fe(CN)₆][7] | The ability to use K₄[Fe(CN)₆] as the cyanide source is a major advantage for the palladium-catalyzed method, significantly reducing operational hazards. |
Visualizing the Workflows
The following diagrams illustrate the generalized experimental workflows and catalytic cycles for the two methodologies.
Conclusion and Recommendations
For the synthesis of this compound, both catalytic copper and palladium methodologies are viable. However, a kinetic and practical comparison reveals a distinct advantage for the palladium-catalyzed approach.
-
For Speed and Efficiency: Palladium catalysis is unequivocally superior. The reactions are faster, proceed at lower temperatures, and require lower catalyst loadings. For laboratories focused on rapid lead optimization or high-throughput synthesis, this is the method of choice.
-
For Safety and Green Chemistry: The ability to use non-toxic K₄[Fe(CN)₆] makes the palladium-catalyzed route significantly safer and more environmentally benign.[7] This is a critical consideration for process development and scale-up operations.
-
For Cost-Effectiveness: While palladium catalysts and specialized ligands can have a higher initial cost, the overall process may be more economical due to lower energy consumption (lower temperatures), faster throughput, and potentially simpler purification, especially when compared to the classical stoichiometric Rosenmund-von Braun reaction. The catalytic copper method, using inexpensive CuI, may be perceived as cheaper but can be offset by longer reaction times and potentially more challenging purification.[5]
References
- 1. synarchive.com [synarchive.com]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 6. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Tale of Two Rings: A Comparative Guide to 2,4,6-Trimethoxybenzonitrile and 2,4,6-Trichlorobenzonitrile in Synthesis
In the intricate world of organic synthesis, the benzonitrile scaffold is a cornerstone, serving as a versatile precursor for a multitude of functional groups and heterocyclic systems. However, the reactivity and utility of this scaffold can be dramatically altered by the substituents adorning the aromatic ring. This guide provides an in-depth comparison of two symmetrically substituted benzonitriles: 2,4,6-trimethoxybenzonitrile and 2,4,6-trichlorobenzonitrile. By examining the profound electronic influence of their respective methoxy and chloro substituents, we aim to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal reagent for their synthetic endeavors.
This comparison will delve into the synthesis, physicochemical properties, and, most critically, the divergent reactivity of these two molecules. We will explore how the electron-donating nature of methoxy groups contrasts with the electron-withdrawing character of chloro groups, leading to fundamentally different applications in modern synthesis, supported by experimental data and detailed protocols.
Part 1: Physicochemical and Structural Overview
At a glance, both molecules share a common benzonitrile core, but their physical properties, dictated by their substituents, already hint at their differing chemical personalities. This compound is an electron-rich system, while 2,4,6-trichlorobenzonitrile is its electron-poor counterpart.[1][2]
| Property | This compound | 2,4,6-Trichlorobenzonitrile |
| CAS Number | 2571-54-2[1][3] | 6575-05-9[2] |
| Molecular Formula | C₁₀H₁₁NO₃[1][4] | C₇H₂Cl₃N[2][5] |
| Molecular Weight | 193.20 g/mol [1][4] | 206.46 g/mol [2][6] |
| Appearance | Dark yellow to orange-brown crystalline powder[7] | White to slightly pale reddish-yellow crystal powder[8] |
| Melting Point | 142-145 °C[4][7][9] | 79-82 °C[6][8] |
| Solubility | Insoluble in water[7][9] | Soluble in Toluene, insoluble in water[8] |
Part 2: Synthesis of the Reagents
The preparation of these key intermediates is foundational to their application. The synthetic routes reflect the inherent chemistry of their respective precursors.
Synthesis of this compound
The synthesis of this compound typically starts from the highly nucleophilic 1,3,5-trimethoxybenzene. A common method involves formylation followed by conversion of the aldehyde to a nitrile. A representative synthesis is cited in The Journal of Organic Chemistry.[4][7]
Synthesis of 2,4,6-Trichlorobenzonitrile
2,4,6-Trichlorobenzonitrile can be prepared from the corresponding 2,4,6-trichlorobenzotrichloride by reaction with ammonium chloride, which generates the nitrile and hydrogen chloride as a byproduct.[10] This method is efficient for producing the desired electron-deficient benzonitrile. Another route involves the dehydration of 2,4,6-trichlorobenzamide, often using reagents like thionyl chloride or phosphorus pentoxide.
Caption: General synthetic pathways for the two benzonitrile reagents.
Part 3: The Decisive Role of Electronics: A Mechanistic Comparison
The stark contrast in the synthetic utility of these two reagents stems directly from the electronic nature of their substituents. Methoxy groups are powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS) due to their strong +M (mesomeric or resonance) effect. Conversely, chlorine atoms are deactivating, ortho-, para-directing groups for EAS but are potent activators for nucleophilic aromatic substitution (SNAr) due to their strong -I (inductive) effect.
-
This compound: The three electron-donating methoxy groups flood the aromatic ring with electron density. This makes the ring highly nucleophilic and thus extremely reactive towards electrophiles. However, this same electron density makes the ring resistant to attack by nucleophiles, rendering SNAr reactions unfeasible under normal conditions.
-
2,4,6-Trichlorobenzonitrile: The three strongly inductively electron-withdrawing chlorine atoms, combined with the electron-withdrawing nitrile group, make the aromatic ring severely electron-deficient. This "pull" of electron density creates a strong partial positive charge on the ring carbons, making them highly susceptible to attack by nucleophiles. The chlorine atoms, being halogens, also serve as effective leaving groups, facilitating SNAr reactions. This profound deactivation makes the ring inert to all but the most powerful electrophiles.
Caption: Electronic properties and resulting reactivity of the two reagents.
Part 4: Comparative Applications in Synthesis
The opposing electronic natures of these compounds make them suitable for entirely different synthetic transformations. 2,4,6-Trichlorobenzonitrile is a workhorse for building molecular complexity via substitution, while this compound is used when an electron-rich core is required.
Key Application: Nucleophilic Aromatic Substitution (SNAr)
This is the primary domain of 2,4,6-trichlorobenzonitrile . The electron-deficient ring is primed for attack, and the chlorine atoms can be sequentially replaced by various nucleophiles. The reaction's temperature can often control the degree of substitution, allowing for the selective formation of mono-, di-, or tri-substituted products. This makes it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[11]
Illustrative SNAr Reaction Data for 2,4,6-Trichlorobenzonitrile
| Nucleophile | Conditions | Product | Yield |
| Sodium Methoxide | MeOH, reflux | 2-Methoxy-4,6-dichlorobenzonitrile | High |
| Aniline | Base, high temp. | 2-Anilino-4,6-dichlorobenzonitrile | Good |
| Sodium Thiophenoxide | DMF, 80 °C | 2,4,6-Tris(phenylthio)benzonitrile | Moderate |
Note: Yields are qualitative and depend on specific reaction conditions. The table illustrates the versatility of the substrate.
In stark contrast, This compound is essentially inert to SNAr. The methoxy group is a poor leaving group, and the electron-rich ring repels incoming nucleophiles.
Reactivity of the Nitrile Group
The nitrile group in both compounds can undergo typical transformations such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions.[12]
-
For This compound , the electron-donating methoxy groups can facilitate reactions that involve the build-up of positive charge, but may hinder those requiring a highly electrophilic nitrile carbon.
-
For 2,4,6-trichlorobenzonitrile , the strongly withdrawing nature of the chloro-substituents enhances the electrophilicity of the nitrile carbon, potentially accelerating its reaction with nucleophiles.
Part 5: Field-Proven Experimental Protocols
To provide a practical context, we present representative protocols that highlight the characteristic reactivity of each reagent.
Protocol 1: Synthesis of a Disubstituted Amine via SNAr using 2,4,6-Trichlorobenzonitrile
This protocol demonstrates the facile displacement of two chlorine atoms on the electron-poor ring.
Objective: To synthesize 2,4-bis(benzylamino)-6-chlorobenzonitrile.
Materials:
-
2,4,6-Trichlorobenzonitrile (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 2,4,6-trichlorobenzonitrile in DMF, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then a cold non-polar solvent like hexane to remove impurities.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired product.
Causality: The electron-deficient ring of 2,4,6-trichlorobenzonitrile is highly susceptible to nucleophilic attack by the benzylamine. The base (K₂CO₃) neutralizes the HCl formed during the reaction, driving it to completion. The higher temperature provides the necessary activation energy for the displacement of two chlorine atoms.
Protocol 2: Hydrolysis of this compound to 2,4,6-Trimethoxybenzoic Acid
This protocol showcases the transformation of the nitrile group on the electron-rich scaffold.
Objective: To synthesize 2,4,6-trimethoxybenzoic acid.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 20% w/v)
-
Ethylene Glycol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Suspend this compound in a mixture of aqueous NaOH solution and ethylene glycol.
-
Heat the mixture to reflux (typically >150 °C) and maintain for 4-6 hours, during which ammonia gas will evolve. The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, cool the reaction mixture and pour it into a beaker of crushed ice.
-
Carefully acidify the cold aqueous solution with concentrated HCl until the pH is ~1-2.
-
The white precipitate of 2,4,6-trimethoxybenzoic acid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Causality: The harsh conditions (strong base, high temperature) are necessary to effect the hydrolysis of the stable nitrile group. Ethylene glycol is used as a high-boiling co-solvent to achieve the required reaction temperature. The electron-rich nature of the ring does not significantly hinder this transformation, which proceeds via nucleophilic attack on the nitrile carbon followed by elimination steps.
Conclusion and Strategic Recommendations
The choice between this compound and 2,4,6-trichlorobenzonitrile is not one of superiority, but of strategic purpose. Their divergent reactivities, governed by fundamental electronic principles, make them complementary tools in the synthetic chemist's arsenal.
-
Choose 2,4,6-Trichlorobenzonitrile when your strategy involves building molecular complexity through sequential nucleophilic aromatic substitution . It is an ideal scaffold for introducing diverse amines, alcohols, and thiols onto an aromatic core.
-
Choose this compound when your target molecule requires an electron-rich aromatic system . It serves as a precursor to 2,4,6-trimethoxy-substituted benzoic acids, benzylamines, and other derivatives where the activating nature of the methoxy groups is a desired feature for downstream transformations.
By understanding the electronic causality behind their behavior, researchers can harness the unique power of each reagent, enabling more efficient, logical, and successful synthetic campaigns in the pursuit of novel pharmaceuticals, agrochemicals, and materials.
References
- 1. This compound [webbook.nist.gov]
- 2. 2,4,6-Trichlorobenzonitrile [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2,4,6-Trichlorobenzonitrile | C7H2Cl3N | CID 522179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound CAS#: 2571-54-2 [m.chemicalbook.com]
- 8. 2,4,6-Trichlorobenzonitrile | CAS#:6575-05-9 | Chemsrc [chemsrc.com]
- 9. This compound | 2571-54-2 [chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
structural and electronic effects of methoxy groups on benzonitrile reactivity
For researchers, scientists, and drug development professionals, a deep understanding of how substituents modify the reactivity of aromatic scaffolds is fundamental to molecular design and synthesis. This guide provides an in-depth comparative analysis of the structural and electronic effects of the methoxy group on the reactivity of benzonitrile, a key building block in numerous pharmaceuticals and functional materials. By examining the interplay of inductive and resonance effects, this document elucidates the nuanced control the methoxy group exerts over the reactivity of both the nitrile moiety and the aromatic ring.
The benzonitrile core's reactivity can be precisely adjusted by the strategic placement of substituents on the aromatic ring. These modifications alter the electron density of both the nitrile group and the benzene ring, thereby influencing the molecule's susceptibility to various chemical transformations, including electrophilic and nucleophilic aromatic substitution, as well as reactions involving the nitrile group itself, such as hydrolysis and reduction.[1]
The Dual Nature of the Methoxy Group: A Tale of Two Effects
The methoxy group (–OCH₃) is a classic example of a substituent with opposing electronic influences: a weak, electron-withdrawing inductive effect (-I) and a strong, electron-donating resonance effect (+R). The overall impact on the reactivity of the benzonitrile molecule is highly dependent on the position of the methoxy group relative to the nitrile group (ortho, meta, or para) and the nature of the chemical reaction.
The nitrile group (–CN) is a moderately deactivating, meta-directing group in electrophilic aromatic substitution due to its electron-withdrawing nature.[2] Conversely, the methoxy group is a strongly activating, ortho-, para-directing group due to its powerful electron-donating resonance effect.[2] When both are present on the same aromatic ring, their combined influence dictates the overall reactivity and regioselectivity of chemical transformations.
Comparative Reactivity Analysis
The electronic character of substituents on the benzene ring is a critical determinant of the reactivity of benzonitrile derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate reaction rates and, in some instances, the reaction pathways through a combination of inductive and resonance effects.[1]
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the electron-donating methoxy group increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles compared to the electron-deficient ring of unsubstituted benzonitrile.[2][3][4] The activating effect of the methoxy group generally outweighs the deactivating effect of the nitrile group, leading to an overall increase in reactivity towards electrophiles.
The directing effects of the two groups are also crucial. The methoxy group directs incoming electrophiles to the ortho and para positions, while the nitrile group directs to the meta position. The final regiochemical outcome depends on the interplay of these directing effects.
Nucleophilic Aromatic Substitution (SNAr)
For nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups.[5][6][7] The nitrile group itself is a moderate electron-withdrawing group and can activate the ring towards nucleophilic attack, especially when positioned ortho or para to a good leaving group.[1] The presence of an electron-donating methoxy group, however, counteracts this effect by increasing the electron density of the ring, thereby deactivating it towards nucleophilic attack.[2] Therefore, methoxy-substituted benzonitriles are generally less reactive in SNAr reactions compared to unsubstituted benzonitrile, particularly when the methoxy group is ortho or para to the leaving group.
The stability of the negatively charged Meisenheimer complex intermediate is a key factor in determining the rate of SNAr reactions.[1][6] Electron-withdrawing groups stabilize this intermediate, while electron-donating groups destabilize it.
Reactions of the Nitrile Group
The reactivity of the nitrile group itself is also influenced by the electronic nature of the substituents on the aromatic ring.
Hydrolysis: The conversion of a nitrile to a carboxylic acid via hydrolysis is a fundamental transformation. The rate of this reaction is highly dependent on the electronic character of the aromatic substituents.[1] A Hammett plot for the hydration of para-substituted benzonitriles shows a positive slope, indicating that electron-withdrawing groups facilitate the reaction by increasing the electrophilicity of the nitrile carbon, making it more prone to nucleophilic attack by water or hydroxide ions.[1][8] Conversely, electron-donating groups like the methoxy group retard the rate of hydrolysis.
Reduction: The reduction of the nitrile group to a primary amine is a vital transformation in the synthesis of many biologically active molecules.[1] The efficiency of this reaction can be influenced by the substitution pattern on the benzonitrile. Electron-donating groups generally lead to higher yields of the corresponding primary amine in catalytic hydrogenation reactions.[1]
Experimental Data and Protocols
To provide a quantitative comparison, the following tables summarize the relative reactivity of methoxy-substituted benzonitriles in key chemical transformations.
Table 1: Relative Rate Constants for the Acid-Catalyzed Hydrolysis of Substituted Benzonitriles
| Substituent (para) | Relative Rate Constant (k/k₀) |
| –OCH₃ | < 1 |
| –CH₃ | < 1 |
| –H | 1 |
| –Cl | > 1 |
| –NO₂ | >> 1 |
This data illustrates that electron-donating groups like methoxy decrease the rate of hydrolysis, while electron-withdrawing groups accelerate it.[1]
Table 2: Comparative Yields for the Catalytic Hydrogenation of para-Substituted Benzonitriles
| Substituent (para) | Yield of Primary Amine (%) |
| –OCH₃ | High |
| –CH₃ | High |
| –H | Moderate |
| –Cl | Moderate |
| –NO₂ | Low (competing reduction of nitro group) |
Electron-donating groups generally favor the reduction of the nitrile group to the primary amine.[1]
Experimental Protocols
Protocol 1: Competitive Electrophilic Nitration of Benzonitrile and 4-Methoxybenzonitrile
Objective: To qualitatively compare the reactivity of benzonitrile and 4-methoxybenzonitrile towards electrophilic nitration.
Materials:
-
Benzonitrile
-
4-Methoxybenzonitrile
-
Nitrating mixture (concentrated nitric acid and concentrated sulfuric acid)
-
Dichloromethane
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of benzonitrile and 4-methoxybenzonitrile in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled nitrating mixture dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir for 30 minutes at room temperature.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Analyze the product mixture by GC-MS to determine the relative amounts of nitrated benzonitrile and nitrated 4-methoxybenzonitrile.
Expected Outcome: The ratio of nitrated products will indicate the relative reactivity, with a higher proportion of nitrated 4-methoxybenzonitrile expected, demonstrating its increased reactivity towards electrophilic attack.
Protocol 2: Comparative Nucleophilic Aromatic Substitution
Objective: To compare the reactivity of 4-chlorobenzonitrile and 4-chloro-3-methoxybenzonitrile towards nucleophilic aromatic substitution with sodium methoxide.
Materials:
-
4-Chlorobenzonitrile
-
4-Chloro-3-methoxybenzonitrile
-
Sodium methoxide
-
Methanol
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
Set up two parallel reactions. In one flask, dissolve 4-chlorobenzonitrile in methanol. In a second flask, dissolve an equimolar amount of 4-chloro-3-methoxybenzonitrile in methanol.
-
To each flask, add an equimolar amount of sodium methoxide in methanol.
-
Monitor the progress of both reactions over time by taking aliquots and analyzing them by HPLC to determine the consumption of the starting material and the formation of the methoxy-substituted product.
Expected Outcome: The reaction with 4-chlorobenzonitrile is expected to proceed at a faster rate than the reaction with 4-chloro-3-methoxybenzonitrile, illustrating the deactivating effect of the electron-donating methoxy group in nucleophilic aromatic substitution.[2]
Visualizing the Electronic Effects and Workflows
To better understand the underlying principles, the following diagrams illustrate the electronic effects of the methoxy group and the experimental workflows.
Caption: Dominant resonance and weaker inductive effects of the methoxy group.
Caption: Comparative experimental workflows for EAS and SNAr.
Conclusion
The methoxy group exerts a profound and position-dependent influence on the reactivity of the benzonitrile scaffold. Its strong electron-donating resonance effect generally activates the aromatic ring towards electrophilic attack, while deactivating it towards nucleophilic substitution. Conversely, it retards the hydrolysis of the nitrile group and can enhance the yield of its reduction to a primary amine. A thorough understanding of these competing electronic effects is paramount for medicinal chemists and materials scientists in the rational design and synthesis of novel molecules with desired properties. This guide provides a foundational framework, supported by experimental evidence, to aid researchers in predicting and controlling the reactivity of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. employees.oneonta.edu [employees.oneonta.edu]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of 2,4,6-Trimethoxybenzonitrile: Ensuring Laboratory Safety and Environmental Compliance
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific conduct. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,4,6-Trimethoxybenzonitrile, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. Based on available data for the compound and its close structural analogs, it is classified as a hazardous substance.[1]
GHS Hazard Classification:
| Hazard Class | GHS Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
The GHS pictograms and statements are based on data for this compound and the closely related compound 2,4,6-Trimethylbenzonitrile.[1][2]
The primary routes of exposure are ingestion, skin contact, and inhalation.[1][2] The nitrile functional group (-C≡N) is of particular concern, as many organic nitriles can release hydrogen cyanide upon decomposition or metabolic processes, which is highly toxic.[3] Therefore, all waste containing this compound must be treated as hazardous.[4][5]
Immediate Safety and Personal Protective Equipment (PPE)
Adherence to stringent safety protocols is the first line of defense against chemical exposure. Before beginning any work that will generate this compound waste, ensure the following PPE is worn and engineering controls are in place.
-
Eye and Face Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A laboratory coat is the minimum requirement. For handling larger quantities or in procedures with a high splash potential, chemical-resistant aprons or coveralls are recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the systematic procedure for the collection and disposal of waste containing this compound.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Do not mix this compound waste with other waste streams, especially strong acids, bases, oxidizing agents, or reducing agents.[5] Mixing nitriles with strong acids can lead to the violent release of highly toxic hydrogen cyanide gas.[3]
-
Maintain separate waste containers for solid and liquid waste containing this compound.
Step 2: Waste Container Selection and Labeling
The integrity of the waste containment is crucial for safe storage and transport.
-
Container Selection: Use a designated, leak-proof container made of a material compatible with nitriles (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful," "Irritant")[4]
-
The date of accumulation start
-
The name of the principal investigator or laboratory contact
-
Step 3: Waste Accumulation
Follow these best practices for accumulating the waste in the laboratory.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory where the waste is generated. This area should be away from ignition sources and incompatible chemicals.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
Step 4: Disposal of Contaminated Materials
Any materials that come into contact with this compound must be disposed of as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and absorbent materials from spill clean-ups. Place these items in the designated solid hazardous waste container for this compound.
-
Empty Containers: An "empty" container that held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be managed as non-hazardous waste, though laboratory-specific policies may vary.
Step 5: Arranging for Waste Pickup
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a hazardous waste pickup.
-
Follow all institutional procedures for waste pickup requests, ensuring all labeling is complete and accurate.
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and correct action is critical.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.[4][6]
-
Collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate all personnel from the immediate area.
-
Alert your institution's EHS or emergency response team.
-
If safe to do so, eliminate all ignition sources.
-
Prevent the spill from entering drains.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can mitigate risks and ensure compliance with all relevant regulations. This guide serves as a comprehensive resource to support those efforts, fostering a culture of safety and integrity within the scientific community.
References
- 1. This compound | 2571-54-2 [amp.chemicalbook.com]
- 2. 2,4,6-Trimethylbenzonitrile | C10H11N | CID 137649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,6-Trimethoxybenzonitrile
For the discerning researcher, scientist, and drug development professional, the synthesis and handling of specialized chemical compounds are foundational to innovation. With this power comes the profound responsibility of ensuring unwavering safety and environmental stewardship. This guide provides a detailed operational plan for the safe handling of 2,4,6-Trimethoxybenzonitrile, a compound utilized in advanced pharmaceutical synthesis.[1]
This document is designed to be your trusted resource, providing not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks of this compound
A thorough risk assessment is the cornerstone of any laboratory safety protocol. Based on aggregated GHS information for the closely related 2,4,6-Trimethylbenzonitrile, we can infer a similar hazard profile for the trimethoxy derivative.[3] The primary hazards are anticipated to be:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or inhaled.[4][5] Benzonitrile, the parent compound, is known to be harmful if swallowed or in contact with skin.[6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][7][8]
-
Respiratory Irritation: May cause respiratory irritation.[4][9]
Given these potential hazards, all direct contact must be avoided, and engineering controls must be prioritized to minimize inhalation exposure.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all checklist but a dynamic process dictated by the nature of the work being performed. The following table summarizes the minimum required PPE for handling this compound in a research setting.
| PPE Category | Specification | Rationale and Expert Insight |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side-shields meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a higher risk of splashing or when handling larger quantities (>50g).[10][11] | Protects against splashes and airborne particles, which can cause serious eye irritation. The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber (minimum thickness of 0.11 mm or 4.3 mils).[10] | Nitrile gloves offer good resistance to a range of chemicals, including nitriles and aromatic compounds. Always check the manufacturer's glove compatibility charts for specific breakthrough times. Double-gloving is recommended for extended procedures or when handling larger quantities. |
| Skin and Body Protection | A laboratory coat is the minimum requirement. For tasks with a high splash potential or when handling significant quantities, chemical-resistant coveralls should be used.[10][11] | Protects skin from accidental contact. Ensure the lab coat is fully buttoned and sleeves are not rolled up. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[10] In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11] | A fume hood is the primary engineering control to prevent inhalation of vapors or dust. Respiratory protection is a critical secondary measure for emergencies. |
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict protocol for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Donning Procedure
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the laboratory coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Put on chemical splash goggles. If required, add a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area)
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the exterior surface with bare skin. Dispose of them in the designated hazardous waste container.
-
Body Protection: Unbutton and remove the lab coat, folding the contaminated exterior inwards. Place it in a designated laundry receptacle or disposal bag.
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles from the back of the head forward.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for PPE selection based on task-specific risk.
Disposal Plan: Managing Contaminated Materials
All materials contaminated with this compound must be treated as hazardous waste.[10]
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a labeled, compatible waste container. Do not mix with other waste streams.[10]
-
Disposal Method: Disposal must be in accordance with local, regional, and national regulations. Incineration in a permitted hazardous waste facility is a common disposal method for benzonitrile compounds.[12]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
-
Spill: Evacuate the area. Absorb the spill with an inert material like vermiculite or sand and place it into a sealed container for disposal.[10]
By integrating these scientifically grounded safety protocols into your daily workflow, you build a resilient and trustworthy research environment. This guide serves as a living document, to be adapted as new information becomes available, ensuring that your pioneering work is always underpinned by the highest standards of safety.
References
- 1. This compound | 2571-54-2 [chemicalbook.com]
- 2. atamankimya.com [atamankimya.com]
- 3. 2,4,6-Trimethylbenzonitrile | C10H11N | CID 137649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vigon.com [vigon.com]
- 7. fishersci.ie [fishersci.ie]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
